molecular formula C8H10O3 B1584838 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 67762-77-0

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No.: B1584838
CAS No.: 67762-77-0
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Description

(2-Methyl-2-propenyl)succinic Anhydride is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Methyl-2-propenyl)succinic Anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Methyl-2-propenyl)succinic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-2-propenyl)succinic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylprop-2-enyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ANPMHDUGFOMMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873542
Record name 2-Methallylsuccinic anhydride
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Molecular Weight

154.16 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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CAS No.

67762-77-0, 18908-20-8
Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name 18908-20-8
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Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name 2-Methallylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name (2-Methyl-2-propenyl)succinic Anhydride
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Foundational & Exploratory

Methallyl Succinic Anhydride: Structural Architecture and Synthetic Utility in High-Performance Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methallyl succinic anhydride (MASA), formally known as (2-methyl-2-propenyl)succinic anhydride (CAS: 18908-20-8), represents a critical class of functionalized cyclic anhydrides.[1] Unlike its polymeric analog (polyisobutylene succinic anhydride, PIBSA), monomeric MASA offers a discrete, low-molecular-weight scaffold combining a reactive anhydride ring with an electron-rich methallyl alkene. This dual functionality makes it a versatile intermediate in the synthesis of succinimide-based pharmacophores, a high-performance curing agent for epoxy resins, and a corrosion inhibitor in industrial formulations. This guide provides a rigorous technical analysis of its chemical structure, synthesis via the Ene reaction, and reactivity profile in drug development and material science.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The defining feature of MASA is the methallyl (2-methyl-2-propenyl) substituent attached to the 3-position of the dihydro-2,5-furandione (succinic anhydride) ring. This structure imparts unique steric and electronic properties compared to simple succinic or maleic anhydrides.

  • Anhydride Ring: A strained 5-membered ring susceptible to nucleophilic attack (ring-opening).

  • Methallyl Group: A branched alkene that introduces hydrophobicity and serves as a latent handle for further functionalization (e.g., hydration, epoxidation).

  • Chirality: The C3 carbon of the succinic ring is a stereocenter, meaning MASA exists as a racemic mixture of R and S enantiomers in standard synthesis.

Key Physical Data
PropertyValueNotes
IUPAC Name 3-(2-methylprop-2-en-1-yl)oxolane-2,5-dione
CAS Number 18908-20-8Distinct from PIBSA (polymer)
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Physical State White crystalline solid / Pale liquidMP dependent on purity/isomer content
Melting Point 57 – 61 °CHigh purity monomer
Boiling Point ~137 °C (at 9 mmHg)
Solubility Soluble in organic solvents (CHCl₃, Toluene)Hydrolyzes in water

Synthesis & Production: The Ene Reaction[6][7][8]

The industrial and laboratory synthesis of MASA relies on the Ene reaction (Alder-ene reaction) between maleic anhydride (enophile) and isobutylene (ene). Unlike Friedel-Crafts alkylations, this reaction is atom-economical and requires no halogenated precursors.

Reaction Mechanism

The reaction proceeds via a concerted six-electron pericyclic mechanism involving the migration of the allylic hydrogen from isobutylene to the carbonyl oxygen (or carbon) of maleic anhydride, followed by bond formation and double bond migration.

Critical Process Control:

  • Temperature: 155°C – 175°C. Temperatures >200°C promote polymerization (PIBSA formation) or charring.

  • Stoichiometry: A 1:1 molar ratio is targeted for the monomer. Excess isobutylene can lead to bis-alkylation.

  • Inhibitors: Radical scavengers (e.g., phenothiazine) are often added to suppress free-radical polymerization of the maleic anhydride.[2]

EneReaction cluster_inputs Reactants Maleic Maleic Anhydride (Enophile) Transition Concerted Transition State (6-membered ring) Maleic->Transition Isobutylene Isobutylene (Ene Component) Isobutylene->Transition MASA Methallyl Succinic Anhydride (Target Monomer) Transition->MASA 1:1 Adduct < 180°C PIBSA Polyisobutylene Succinic Anhydride (Side Product) Transition->PIBSA Polymerization > 200°C / Radical Initiator

Figure 1: Synthetic pathway for Methallyl Succinic Anhydride via the Ene reaction, highlighting the divergence between monomer and polymer formation.

Reactivity Profile & Pharmaceutical Utility

MASA serves as a "linchpin" intermediate. Its reactivity is dominated by the anhydride ring, which undergoes rapid ring-opening with nucleophiles.

Nucleophilic Ring Opening
  • Hydrolysis: Reacts with water to form methallyl succinic acid . This is often an unwanted side reaction during storage.

  • Alcoholysis: Reacts with alcohols (R-OH) to form mono-esters . This is used in curing epoxy resins (the hydroxyl group of the epoxy resin opens the anhydride).

  • Aminolysis (Pharma Relevance): Reacts with primary amines (R-NH₂) to form an intermediate amic acid, which can be cyclized (via dehydration) to a succinimide .

Pharmaceutical Application: Succinimide Synthesis

Succinimides are a vital class of anticonvulsant drugs (e.g., ethosuximide). MASA provides a direct route to 3-substituted succinimides . The methallyl group can be retained or reduced to an isobutyl group, offering structure-activity relationship (SAR) diversity.

Reactivity cluster_pharma Pharmaceutical Pathway cluster_material Materials Science Pathway MASA Methallyl Succinic Anhydride AmicAcid Amic Acid Intermediate MASA->AmicAcid Ring Opening Ester Mono-Ester Acid (Cross-linked Network) MASA->Ester Curing Reaction Amine Primary Amine (R-NH2) Amine->AmicAcid Succinimide N-Substituted Methallyl Succinimide AmicAcid->Succinimide Dehydration (-H2O) Alcohol Alcohol / Epoxide (R-OH) Alcohol->Ester

Figure 2: Divergent reactivity pathways of MASA. The pharmaceutical route (left) yields succinimide pharmacophores, while the materials route (right) leads to cross-linked polymer networks.

Characterization: Spectroscopic Signatures

Accurate identification of MASA requires distinguishing it from its isomers (e.g., allyl succinic anhydride) and hydrolysis products. The following data represents the characteristic signals expected for high-purity MASA.

Proton NMR (¹H NMR) - Predicted/Characteristic

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Fragment
1.75 – 1.80 Singlet (s)3H–CH₃Methyl group on alkene
2.30 – 2.50 Doublet (d)2H–CH₂–Allylic methylene bridge
2.60 – 3.20 Multiplet (m)3H–CH–CH₂–Succinic ring protons
4.75 – 4.85 Singlet/Fine d1H=CH₂ (a)Terminal vinyl proton (cis to Me)
4.85 – 4.95 Singlet/Fine d1H=CH₂ (b)Terminal vinyl proton (trans to Me)

Interpretation: The key diagnostic peaks are the methyl singlet at ~1.8 ppm and the two vinyl protons at ~4.8-4.9 ppm . This distinguishes MASA from allyl succinic anhydride, which would show a complex vinyl multiplet at ~5.8 ppm and no methyl singlet.

Infrared Spectroscopy (FT-IR)
  • 1860 cm⁻¹ & 1780 cm⁻¹: Characteristic doublet for cyclic anhydrides (C=O symmetric and asymmetric stretch).

  • 1650 cm⁻¹: C=C alkene stretch (weak).

  • 900-1000 cm⁻¹: =C-H out-of-plane bending (terminal alkene).

Safety & Handling (MSDS Highlights)

As a reactive anhydride, MASA poses specific health hazards. Protocols must ensure containment and moisture exclusion.[3]

  • Hazards:

    • H319/H315: Causes serious eye irritation and skin irritation.

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (sensitizer).[3]

    • Moisture Sensitive: Hydrolyzes to the diacid, which is corrosive to mild steel.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

References

  • TCI Chemicals. (2-Methyl-2-propenyl)succinic Anhydride Product Specifications & CAS 18908-20-8 Data. Link

  • Sigma-Aldrich. Safety Data Sheet for Substituted Succinic Anhydrides. Link

  • Broadview Technologies. Succinic Anhydrides in Epoxy Curing and Industrial Applications. Link

  • National Institutes of Health (PubChem). Compound Summary for Methylsuccinic Anhydride Derivatives. Link

  • Alder, K., et al.The Ene Reaction: Synthesis of Alkenyl Succinic Anhydrides. (Foundational mechanistic reference for the synthesis of MASA via maleic anhydride and isobutylene).

Sources

Solubility of (2-Methyl-2-propenyl)succinic anhydride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Development & Synthesis

Executive Summary

(2-Methyl-2-propenyl)succinic anhydride (CAS: 18908-20-8), often referred to as methallylsuccinic anhydride, represents a critical class of branched alkenyl succinic anhydrides (ASAs). Unlike its linear homologs, the branched methallyl group introduces steric hindrance that modulates reactivity and solubility.[1] This guide provides a definitive technical analysis of its solubility behavior, emphasizing the critical distinction between thermodynamic solubility and kinetic stability in organic media.

Key Takeaway: While structurally amphiphilic, the anhydride functionality dictates a strict requirement for aprotic, anhydrous solvent systems to prevent irreversible hydrolysis.

Part 1: Physicochemical Profile & Solvation Mechanics

To predict solubility behavior, we must first deconstruct the molecule's interaction potential.

PropertyValueSolvation Implication
Molecular Weight 154.16 g/mol Low MW facilitates rapid dissolution kinetics.
Physical State Crystalline Solid (MP: ~57–61°C)Lattice energy must be overcome by solvent-solute interactions; heating significantly enhances solubility.
Polarity Moderate (Dipole Moment ~4.0 D)The anhydride ring is highly polar; the methallyl tail is non-polar.
Reactivity High (Electrophilic)Critical: Reacts with protic solvents (alcohols, water, amines).
Mechanism of Solvation

The dissolution of (2-Methyl-2-propenyl)succinic anhydride is driven by a competition between the crystal lattice energy and the solvation energy.

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): The highly polar carbonyl oxygens of the anhydride ring accept electron density from the solvent, forming strong dipole-dipole interactions. This is the primary dissolution mechanism.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The methallyl (2-methyl-2-propenyl) chain provides a "lipophilic handle," allowing interaction via London Dispersion Forces. However, the strong polarity of the anhydride ring often makes solubility in pure aliphatics (like hexane) poor at room temperature.

SolvationMechanism cluster_Polar Polar Aprotic Solvation cluster_NonPolar Non-Polar Solvation Compound (2-Methyl-2-propenyl) succinic Anhydride Acetone Acetone/DMSO (Dipole-Dipole) Compound->Acetone Anhydride Ring Interaction Toluene Toluene/DCM (Dispersion/Weak Dipole) Compound->Toluene Methallyl Chain Interaction Solubility_High High Solubility (>100 mg/mL) Acetone->Solubility_High Solubility_Mod Moderate/Low Solubility (Requires Heat) Toluene->Solubility_Mod

Figure 1: Mechanistic dichotomy of solvation. The anhydride ring drives solubility in polar aprotic media, while the alkenyl chain provides limited solubility in hydrocarbons.

Part 2: Solubility Landscape & Solvent Selection

The following data categorizes solvents by their compatibility and solubilizing power.

Class I: Recommended Solvents (High Solubility & Stability)

These solvents are chemically inert toward the anhydride group (under anhydrous conditions) and offer high solubility.

SolventSolubility PotentialApplication ContextTechnical Notes
Dichloromethane (DCM) ExcellentSynthesis, ExtractionBest for low-temp work. High volatility allows easy removal.
Acetone ExcellentCleaning, TransferCaution: Commercial acetone often contains water. Use HPLC grade or dry over molecular sieves.
Tetrahydrofuran (THF) Very GoodReactions (Grignard, etc.)Must be peroxide-free and anhydrous.
Ethyl Acetate GoodPartitioningGood balance of polarity; less toxic than DCM.
DMSO / DMF ExcellentBioconjugation, ProteomicsHigh boiling point makes removal difficult. Use for small-scale biological assays.
Class II: Conditional Solvents (Moderate Solubility)

Use these when specific reaction conditions (e.g., reflux temperatures) are required.

SolventSolubility PotentialApplication ContextTechnical Notes
Toluene Low (RT) to High (Hot)Reflux Reactions"Slightly soluble" at 25°C. Heating to >60°C significantly increases solubility. Ideal for azeotropic removal of water.
Diethyl Ether ModeratePrecipitationOften used to precipitate the product from more polar solvents.
Class III: Prohibited Solvents (Reactive Incompatibility)

CRITICAL WARNING: These solvents will chemically degrade the compound.

SolventReaction ProductMechanism
Water (2-Methyl-2-propenyl)succinic AcidHydrolysis (Ring opening)
Methanol / Ethanol Mono-esters (Half-esters)Alcoholysis
Primary Amines Amides / ImidesAminolysis

Part 3: Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric)

Use this protocol to validate solubility for a specific solvent lot.

  • Preparation: Dry the solvent over 3Å or 4Å molecular sieves for 24 hours.

  • Saturation: Add excess (2-Methyl-2-propenyl)succinic anhydride (approx. 200 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at the target temperature (e.g., 25°C). Allow to stand for 1 hour.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

  • Quantification: Transfer a known volume (e.g., 0.5 mL) to a pre-weighed aluminum pan. Evaporate solvent under nitrogen flow or vacuum. Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume Transferred).

Protocol B: Handling for Proteomics/Bioconjugation

Target Concentration: 10–50 mM stock solution.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO is miscible with aqueous buffers used in protein work, but the stock must be water-free to prevent premature hydrolysis.

  • Dissolution: Weigh the anhydride powder rapidly to minimize moisture uptake. Add DMSO to achieve a 50 mM concentration.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C with desiccant.

    • Note: Once added to an aqueous protein buffer, the half-life of the anhydride is short (minutes to hours depending on pH). React immediately.

Workflow Start Start: Solid Anhydride SolventCheck Is Solvent Anhydrous? Start->SolventCheck DrySolvent Action: Dry over 3Å Sieves SolventCheck->DrySolvent No Dissolve Dissolve (Vortex/Sonicate) SolventCheck->Dissolve Yes DrySolvent->Dissolve VisualCheck Visual Clarity Check Dissolve->VisualCheck Filter Filter (0.45 µm PTFE) VisualCheck->Filter Cloudy Use Ready for Application VisualCheck->Use Clear Filter->Use

Figure 2: Operational workflow for preparing stable solutions. Note the critical checkpoint for solvent dryness.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016533, 2-Ethyl-2-methylsuccinic anhydride. Retrieved from [Link]

    • Note: Used for physicochemical property verification and structural homology.

  • European Chemicals Agency (ECHA). Registration Dossier - (2-methyl-2-propenyl)succinic anhydride. Retrieved from [Link][1]

    • Source for hazard classification and physical state confirmation.[1][2]

  • Reference for storage conditions and specific CAS identific
  • Base data for anhydride class solubility trends.

Sources

Thermal Stability of Methallyl-Substituted Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

Methallyl-substituted succinic anhydrides (MASA) represent a critical class of functionalized intermediates used in the synthesis of polyisobutylene succinic anhydrides (PIBSA), surface-active agents, and increasingly as bioconjugation linkers in pharmaceutical development. Their utility stems from the dual reactivity of the succinic anhydride ring (nucleophilic attack) and the methallyl double bond (further functionalization).

However, the thermal stability of MASA is governed by a delicate equilibrium. As an Ene reaction adduct , MASA is kinetically stable at ambient temperatures but thermodynamically liable to undergo retro-Ene fragmentation at elevated temperatures (>200°C). Furthermore, the methallyl double bond is susceptible to prototropic isomerization to a conjugated state, altering its reactivity profile.

This guide provides a mechanistic analysis of these degradation pathways, standardized protocols for stability assessment, and strategic handling procedures to ensure integrity during drug development workflows.

Structural Dynamics & Reactivity

The term "methallyl-substituted succinic anhydride" specifically refers to 3-(2-methylallyl)dihydrofuran-2,5-dione . It is synthesized via the thermal Ene reaction between maleic anhydride (enophile) and isobutylene (ene).

  • Kinetic Product (Methallyl): The direct Ene adduct possesses a terminal double bond. This is the desired isomer for many downstream functionalizations due to the steric accessibility of the alkene.

  • Thermodynamic Product (Conjugated): Under thermal stress or acid catalysis, the double bond migrates into conjugation with the succinic ring, forming 3-(2-methylprop-1-en-1-yl)dihydrofuran-2,5-dione . This isomer is thermodynamically more stable but less reactive towards certain addition reactions.

Mechanism of Thermal Degradation

The thermal degradation of MASA is not a simple decomposition but a competition between three distinct pathways:

  • Retro-Ene Reaction (Reversion): The most critical failure mode. The Ene reaction is reversible.[1][2] At temperatures exceeding 200°C , the activation energy for the reverse reaction is overcome, causing MASA to dissociate back into maleic anhydride and isobutylene. This results in mass loss (volatilization of isobutylene) and the release of toxic maleic anhydride vapor.

  • Isomerization (Double Bond Migration): Occurs at moderate temperatures (150–200°C). The terminal methallyl double bond shifts to an internal position. While this does not result in mass loss, it fundamentally changes the chemical identity and reactivity of the material.

  • Anhydride Ring Decomposition: At extreme temperatures (>300°C), or in the presence of moisture, the anhydride ring can undergo hydrolysis (to diacid), decarboxylation, or polymerization.

MASA_Degradation MASA Methallyl Succinic Anhydride (Kinetic Product) MA_IB Maleic Anhydride + Isobutylene MASA->MA_IB Retro-Ene (>200°C) Conj_MASA Conjugated Isomer (Thermodynamic Product) MASA->Conj_MASA Isomerization (150-200°C / H+) Polymer Oligomers/Polymers MASA->Polymer Radical Polymerization (No Inhibitor) MA_IB->MASA Ene Reaction (High P/T)

Figure 1: Thermal degradation pathways of Methallyl Succinic Anhydride. The Retro-Ene pathway represents the primary thermal stability limit.

Experimental Characterization Protocols

To validate the quality of MASA batches, a multi-modal approach is required. Simple melting point determination is insufficient due to the potential for in situ isomerization during heating.

Protocol A: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of retro-Ene reversion and volatile loss.

  • Sample Preparation: Load 10–15 mg of MASA into a platinum or alumina pan.

  • Atmosphere: Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 400°C.

  • Data Analysis:

    • T_onset (1%): The temperature at 1% weight loss. For pure MASA, this should be >180°C.

    • Step Transition: A sharp weight loss step near 200–220°C indicates retro-Ene dissociation (loss of isobutylene gas).

    • Residue: Significant residue (>5%) suggests prior polymerization or impurities.

Protocol B: Quantitative 1H-NMR for Isomer Ratio

Objective: Quantify the ratio of methallyl (active) vs. conjugated (inactive) isomers.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d6.

  • Acquisition: Standard proton pulse sequence, 16 scans minimum.

  • Key Signals:

    • Methallyl (Terminal Alkene): Look for two singlets (or narrow multiplets) around 4.8–5.0 ppm representing the terminal =CH₂ protons.

    • Conjugated (Internal Alkene): Look for a vinyl proton signal shifted downfield to 6.0–7.0 ppm (variable depending on Z/E geometry).

    • Methyl Group: The methyl group on the double bond shifts from ~1.8 ppm (methallyl) to ~2.0 ppm (conjugated).

  • Calculation: Integrate the terminal alkene protons (2H) vs. the internal alkene proton (1H).

    
    
    
Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic polymerization or endothermic melting/reversion.

  • Pan: Hermetically sealed aluminum pans (to contain volatiles).

  • Ramp: Heat-Cool-Heat cycle (-50°C to 250°C) at 10°C/min.

  • Interpretation:

    • Endotherm (~60-100°C): Melting point (depends on purity).

    • Exotherm (>200°C): Polymerization of the alkene or anhydride ring opening.

    • Broad Endotherm (>200°C): Retro-Ene dissociation (energy absorbed to break bonds).

Stability Data Summary

The following table summarizes typical thermal stability thresholds for MASA and related alkenyl succinic anhydrides.

ParameterThresholdMechanistic Implication
Safe Processing Temp < 150°CMinimal isomerization; negligible retro-Ene.
Isomerization Onset 160°C - 180°CKinetic methallyl isomer converts to thermodynamic conjugated isomer.
Retro-Ene Onset 200°C - 220°CReversion to maleic anhydride and isobutylene. Rapid pressure increase in sealed vessels.
Decarboxylation > 300°CIrreversible loss of CO₂; total structural breakdown.
Hydrolysis Ambient (with H₂O)Ring opening to succinic acid. Accelerated by heat.[3]
Applications in Drug Development

In pharmaceutical contexts, MASA is often used as a heterobifunctional linker . The anhydride reacts with amine-bearing payloads (proteins, peptides, or small molecules) to form an amide bond, leaving the methallyl group available for downstream modification (e.g., thiol-ene click chemistry or oxidation).

Critical Control Points:
  • Sterilization: Autoclaving (121°C, steam) is NOT recommended due to the risk of hydrolysis (anhydride opening) and potential isomerization. Gamma irradiation or sterile filtration of solutions is preferred.

  • Conjugation Reactions: Must be performed at pH < 9 to prevent rapid hydrolysis of the anhydride before it reacts with the target amine.

  • Storage: Store at -20°C under argon/nitrogen. Moisture is the primary enemy during storage; heat is the primary enemy during processing.

Workflow: Stability Testing for New Batches

Stability_Workflow Start New MASA Batch Visual Visual Inspection (Clear/Yellow Oil or Solid) Start->Visual NMR 1H-NMR Analysis Visual->NMR Isomer_Check Isomer Ratio > 95%? NMR->Isomer_Check TGA TGA Screening Isomer_Check->TGA Yes Reject Reject / Repurify Isomer_Check->Reject No (Isomerized) Volatile_Check Weight Loss < 1% at 150°C? TGA->Volatile_Check Approve Release for Synthesis Volatile_Check->Approve Yes Volatile_Check->Reject No (Solvent/Retro-Ene)

Figure 2: Quality Control Workflow for Methallyl Succinic Anhydride.

References
  • Thermal Stability of Poly(alkylene succinate)s. MDPI Polymers. (2022). Detailed TGA/DSC analysis of succinic anhydride derivatives and decomposition pathways.

  • The Ene Reaction. Angewandte Chemie International Edition. Comprehensive review of the Ene reaction mechanism, including the reversibility (retro-Ene) of maleic anhydride adducts.

  • Alkenyl Succinic Anhydride (ASA) in Paper Sizing. MDPI. Discusses the hydrolysis and stability of ASA emulsions, relevant for understanding the anhydride ring stability.

  • Lewis Acid Catalysts for Ene Reaction. NSF / Journal of Physical Chemistry. Computational study on the activation energies for the formation of PIBSA, directly relevant to the thermal reversibility of the system.

  • Retro-Diels-Alder and Retro-Ene Reactions. Vanderbilt University. Kinetic studies on the thermal decomposition of furan/maleic anhydride adducts, providing comparative activation energy data.

Sources

Reactivity of Exocyclic Double Bonds in Succinic Anhydride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Succinic anhydride derivatives bearing exocyclic double bonds are a class of highly versatile building blocks in organic synthesis and materials science. The inherent reactivity of the exocyclic α,β-unsaturated carbonyl system, coupled with the functionality of the anhydride ring, provides a rich landscape for chemical transformations. This in-depth technical guide explores the core principles governing the reactivity of these valuable compounds. We will delve into the electronic and steric factors influencing their behavior in key reaction classes, including cycloadditions, conjugate additions, and polymerizations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these molecules in their respective fields.

Introduction: The Significance of the Exocyclic Double Bond

Succinic anhydride, a cyclic dicarboxylic anhydride, serves as a fundamental scaffold in organic chemistry.[1] Its derivatives are widely employed as intermediates in the synthesis of pharmaceuticals, polymers, resins, and plasticizers.[1][2] The introduction of an exocyclic double bond, as seen in compounds like itaconic anhydride and its derivatives, dramatically transforms the reactivity profile of the succinic anhydride core. This exocyclic methylene group, conjugated to one of the carbonyl groups, creates an electron-deficient π-system, rendering the molecule susceptible to a variety of nucleophilic and pericyclic reactions.

Itaconic anhydride, in particular, has been identified as a key bio-based platform chemical, derivable from the fermentation of carbohydrates.[3][4] This renewable origin further enhances its appeal as a sustainable building block for the synthesis of advanced materials and bioactive molecules.[4] This guide will primarily focus on the reactivity of itaconic anhydride and related structures as representative examples of succinic anhydride derivatives with exocyclic double bonds.

Electronic and Steric Considerations

The reactivity of the exocyclic double bond in succinic anhydride derivatives is governed by a combination of electronic and steric effects. The two electron-withdrawing carbonyl groups of the anhydride ring polarize the double bond, creating a partial positive charge on the β-carbon and a partial negative charge on the α-carbon (the exocyclic methylene carbon). This electronic arrangement makes the β-carbon a prime target for nucleophilic attack in what is known as a Michael or conjugate addition.

Steric hindrance can also play a significant role. The five-membered ring and any substituents on the ring or the double bond can influence the accessibility of the reactive sites to incoming reagents. For instance, the methyl group in citraconic anhydride, an isomer of itaconic anhydride, can direct the regioselectivity of certain reactions.[5][6]

Key Reaction Classes

The unique structural features of succinic anhydride derivatives with exocyclic double bonds allow them to participate in a diverse array of chemical transformations. The following sections will provide a detailed overview of the most important reaction classes.

Cycloaddition Reactions: The Diels-Alder Reaction

The exocyclic double bond in succinic anhydride derivatives acts as a potent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[5] This [4+2] cycloaddition reaction typically proceeds with high regio- and stereoselectivity.

A classic example is the reaction of itaconic anhydride with a conjugated diene like cyclopentadiene, a reaction first described by Otto Diels and Kurt Alder.[3] Similarly, citraconic anhydride readily undergoes Diels-Alder reactions.[7] The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on both the diene and the dienophile.[5][6][8]

Experimental Protocol: Diels-Alder Reaction of Itaconic Anhydride with a Diene

  • Reactant Preparation: Dissolve equimolar amounts of itaconic anhydride and the chosen diene in a suitable solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the diene and can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the Diels-Alder adduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugate Addition: The Michael Reaction

As previously mentioned, the electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor.[9][10] This allows for the 1,4-addition of a wide range of nucleophiles, known as Michael donors.[9][11] This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Common Michael donors include enolates, amines, thiols, and alcohols.[9] The addition of these nucleophiles occurs at the β-carbon of the exocyclic double bond, leading to the formation of a variety of functionalized succinic anhydride derivatives. For example, thiols can readily add to the methylene group of itaconic anhydride.[3] The aza-Michael addition, involving the addition of an amine, is another important transformation.[12]

Table 1: Examples of Michael Additions to Itaconic Anhydride

Nucleophile (Michael Donor)Product Type
Thiol (R-SH)Thioether derivative
Amine (R-NH₂)Amino acid derivative
Malonate EsterDicarboxylic acid derivative
Cyanide (CN⁻)Cyano-substituted derivative

Experimental Workflow: Michael Addition of a Thiol to Itaconic Anhydride

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve itaconic anhydride in a suitable solvent (e.g., THF, ethanol). prep2 Add the thiol (1.1 equivalents). prep1->prep2 react1 Add a catalytic amount of a base (e.g., triethylamine) to initiate the reaction. prep2->react1 react2 Stir the reaction mixture at room temperature. react1->react2 react3 Monitor reaction progress by TLC. react2->react3 workup1 Quench the reaction with a dilute acid solution. react3->workup1 workup2 Extract the product with an organic solvent. workup1->workup2 workup3 Dry the organic layer and evaporate the solvent. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4 analysis1 Characterize the purified product (NMR, MS, IR). workup4->analysis1

Caption: Workflow for the Michael addition of a thiol to itaconic anhydride.

Polymerization Reactions

Succinic anhydride derivatives with exocyclic double bonds, particularly itaconic anhydride, are valuable monomers for the synthesis of a wide range of polymers. They can undergo both radical polymerization and polycondensation.[3]

  • Radical Polymerization: The exocyclic double bond can participate in free-radical polymerization to form polymers with anhydride moieties in the side chains.[13] These anhydride groups can be subsequently modified, for instance, by hydrolysis to yield poly(itaconic acid) or by reaction with amines or alcohols to produce polymeric acid amides or esters.[3] However, the homopolymerization of itaconic acid derivatives can be sluggish, often resulting in low molar masses and conversions. Controlled radical polymerization (CRP) techniques have been developed to overcome these limitations.

  • Polycondensation: The anhydride ring can be opened by diols or diamines in a polycondensation reaction to form polyesters or polyamides, respectively.[3] This allows for the creation of polymers with reactive vinylidene groups along the polymer backbone.[3]

The ability to undergo both types of polymerization sequentially offers a versatile platform for the design of complex polymer architectures with tailored properties.[3] These polymers have shown potential as biomaterials for therapeutic systems and prostheses.[3]

Logical Relationship: Polymerization Pathways of Itaconic Anhydride

Polymerization_Pathways cluster_radical Radical Polymerization cluster_polycondensation Polycondensation monomer Itaconic Anhydride poly_anhydride Poly(itaconic anhydride) monomer->poly_anhydride polyester Polyester monomer->polyester with Diols polyamide Polyamide monomer->polyamide with Diamines post_mod Post-polymerization Modification poly_anhydride->post_mod Hydrolysis or Aminolysis/Esterification poly_acid Poly(itaconic acid) post_mod->poly_acid poly_amide_ester Polymeric Amides/Esters post_mod->poly_amide_ester

Sources

Beyond the SDS: A Technical Whitepaper on the Handling, Reactivity, and Application of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug delivery, polymer chemistry, and bioconjugation, alkenyl-substituted succinic anhydrides serve as critical building blocks. (2-Methyl-2-propenyl)succinic anhydride (CAS: 18908-20-8; alternative CAS: 67762-77-0)[1][2], also known as (β-methallyl)succinic anhydride, is uniquely valuable due to its dual functionality: a highly reactive anhydride ring for nucleophilic acylation and a terminal alkene for subsequent radical polymerization or thiol-ene click chemistry[3].

However, standard Safety Data Sheets (SDS) often lack the mechanistic depth required by research scientists to optimize yields and ensure rigorous laboratory safety. This whitepaper transcends standard regulatory documentation, providing an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded analysis of the chemical's structural dynamics, toxicological mechanisms, and field-proven experimental protocols.

Structural Dynamics & Physicochemical Profiling

The reactivity of (2-Methyl-2-propenyl)succinic anhydride is dictated by the steric hindrance and electronic properties of its 2-methyl-2-propenyl substituent[2]. Unlike linear alkyl succinic anhydrides, the branched methallyl group introduces a specific spatial geometry that dictates the kinetics of ring-opening reactions.

Causality in Chemical Behavior
  • Moisture Sensitivity: The anhydride carbonyl carbons are highly electrophilic. Atmospheric water acts as a nucleophile, initiating a ring-opening hydrolysis that converts the reactive anhydride into an inert dicarboxylic acid. Therefore, inert gas storage (Argon/Nitrogen) is not merely a suggestion—it is an absolute requirement to maintain stoichiometric precision in downstream assays[4].

  • Solubility Profile: The compound is a white to pale-yellow powder that is slightly soluble in non-polar to weakly polar solvents like toluene[2][4]. For bioconjugation, anhydrous polar aprotic solvents (e.g., DMF, DMSO) are required to dissolve both the anhydride and polar biological substrates without triggering premature hydrolysis.

Quantitative Data Summary
PropertyValue / DescriptionReference
Chemical Name (2-Methyl-2-propenyl)succinic Anhydride[1]
CAS Numbers 18908-20-8 (Primary) / 67762-77-0[1][2]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [2]
Appearance White to pale-yellow powder/crystal[3][4]
Melting Point 57.0 to 61.0 °C[3]

Mechanistic Toxicology & Hazard Mitigation

Standard SDS documentation classifies this compound under Category 2 for Skin Corrosion/Irritation (H315) and Serious Eye Damage/Irritation (H319) [5]. To handle this chemical safely, scientists must understand the mechanism of these hazards.

The Biochemical Basis of Irritation

The irritation caused by (2-Methyl-2-propenyl)succinic anhydride is not due to simple pH alteration, but rather covalent modification of biological tissues. When the dust or dissolved compound contacts the skin or eyes, the primary amines (e.g., lysine residues) and hydroxyl groups in tissue proteins act as nucleophiles. They attack the anhydride ring, resulting in rapid acylation of the proteins[5]. This covalent alteration denatures the proteins, triggering an acute inflammatory response (irritation).

Reactivity A (2-Methyl-2-propenyl)succinic Anhydride B Atmospheric H2O (Hydrolysis) A->B Exposure C Biological Nucleophiles (Skin/Eye Proteins) A->C Contact D Dicarboxylic Acid (Loss of Reactivity) B->D Ring Opening E Covalent Adducts (Irritation/H315 & H319) C->E Acylation

Mechanistic pathway of anhydride hydrolysis and biological tissue acylation.

Hazard Classification Summary
Hazard ClassCategoryHazard StatementMitigation Strategy
Skin Irritation Category 2H315: Causes skin irritationNitrile gloves (double-gloved), lab coat. Wash immediately upon contact[5].
Eye Irritation Category 2H319: Causes serious eye irritationAir-tight chemical safety goggles[5].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any protocol utilizing this compound must be self-validating. The following methodology details the acylation of an amine-bearing small molecule (e.g., a drug intermediate) to introduce a polymerizable methallyl group.

Protocol: Anhydrous Amine Acylation

Objective: Conjugate (2-Methyl-2-propenyl)succinic anhydride to a primary amine without yield loss via hydrolysis.

1. Reagent Validation (Quality Control Check):

  • Action: Before beginning, perform an ATR-FTIR scan of the anhydride powder.

  • Validation: You must observe sharp doublet peaks at ~1780 cm⁻¹ and 1860 cm⁻¹ (characteristic of the cyclic anhydride C=O stretch). If a broad peak appears above 3000 cm⁻¹ (O-H stretch), the reagent has hydrolyzed and must be discarded or recrystallized.

2. Reaction Setup (Schlenk Line Techniques):

  • Action: Flame-dry a round-bottom flask under vacuum, then purge with Argon.

  • Causality: The ambient humidity in a standard lab is sufficient to hydrolyze up to 15% of the anhydride during a 12-hour reaction. Argon purging eliminates this failure mode.

3. Reagent Addition:

  • Action: Dissolve 1.0 equivalent of the amine substrate and 1.2 equivalents of Triethylamine (TEA) in anhydrous Dichloromethane (DCM). Slowly add 1.1 equivalents of (2-Methyl-2-propenyl)succinic anhydride.

  • Causality: TEA acts as a non-nucleophilic base to scavenge the acidic proton released during the ring-opening, driving the equilibrium forward and preventing the protonation of the unreacted amine.

4. Reaction Monitoring & Quenching:

  • Action: Stir at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC). Once the amine spot disappears, quench the reaction with 0.1 M HCl.

  • Validation: The HCl wash serves a dual purpose: it protonates and removes unreacted TEA and unreacted amine into the aqueous layer, leaving the newly formed, highly pure methallyl-functionalized amide in the organic layer.

Workflow S1 1. Reagent QC (FTIR Validation) S2 2. Anhydrous Setup (Argon Purge) S1->S2 S3 3. Acylation (TEA + Substrate) S2->S3 S4 4. Acidic Quench (0.1M HCl Wash) S3->S4

Step-by-step self-validating workflow for anhydrous bioconjugation.

References

Sources

Methodological & Application

Application Note: Precision Curing of Epoxy Networks using (2-Methyl-2-propenyl)succinic Anhydride (MPSA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-2-propenyl)succinic anhydride (MPSA), often categorized under Alkenyl Succinic Anhydrides (ASAs), represents a critical class of curing agents for high-performance epoxy matrices. Unlike rigid aromatic anhydrides (e.g., Phthalic Anhydride) that yield brittle networks, or long-chain aliphatic anhydrides (e.g., DDSA) that compromise thermal stability for flexibility, MPSA offers a distinct structural balance. The isobutenyl side group introduces steric hindrance that improves moisture resistance while maintaining a manageable glass transition temperature (


) and low dielectric constant.

This guide details the protocol for utilizing MPSA (CAS: 19719-28-9 / 18908-20-8) to achieve defect-free, high-integrity thermosets suitable for electronic encapsulation and structural composites.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The Anhydride-Epoxy Reaction

The curing of epoxy with MPSA is not a simple addition reaction; it is a copolymerization requiring a catalyst (accelerator) and heat.[1] The reaction proceeds via a ring-opening esterification mechanism.

  • Initiation: The accelerator (typically a tertiary amine or imidazole) attacks the MPSA anhydride ring, forming a carboxylate anion.

  • Propagation (Esterification): This anion opens the epoxide ring, generating an alkoxide ester.

  • Chain Transfer: The alkoxide reacts with another anhydride molecule, regenerating the carboxylate anion and propagating the cross-link.

Critical Insight: Unlike amine cures, which are stoichiometric 1:1 additions, anhydride cures are sensitive to "etherification" (homopolymerization of epoxy).[1] If the reaction is too fast (high exotherm) or hydroxyl-starved, the epoxy rings may react with each other rather than the anhydride, leading to network heterogeneity.

Reaction Pathway Diagram[2]

MPSA_Cure_Mechanism MPSA MPSA (Anhydride Ring) Intermediate Carboxylate Anion (Active Species) MPSA->Intermediate Ring Opening (Initiation) Catalyst Catalyst (Tertiary Amine/Imidazole) Catalyst->Intermediate Epoxy Epoxy Resin (Oxirane Ring) Alkoxide Alkoxide Ester Epoxy->Alkoxide Intermediate->Alkoxide Attacks Epoxide Alkoxide->Intermediate Regenerates Anion (Chain Transfer) Network Crosslinked Polyester Network Alkoxide->Network Propagation (Diester Formation)

Figure 1: Catalytic cycle of MPSA-Epoxy curing. The catalyst initiates the ring opening, creating an alternating copolymerization of ester linkages.

Materials and Formulation Strategy

Stoichiometry: The "A/E Ratio"

The most common error in anhydride curing is using a 1:1 molar ratio. Because some epoxy groups homopolymerize (etherification) and steric hindrance in MPSA can limit mobility late in the cure, an anhydride deficiency is required for optimal properties.[1]

Target Stoichiometry: 0.85 to 0.95 Anhydride Equivalents per Epoxy Equivalent.

Calculation Protocol

To calculate the Parts Per Hundred Resin (phr) of MPSA:


[2]

Where:

  • AEW (Anhydride Equivalent Weight): Molecular Weight of MPSA

    
     g/mol .[3]
    
  • EEW (Epoxy Equivalent Weight): Typically 182–192 g/eq for standard Bisphenol-A (DGEBA) resins.

  • Ratio: 0.90 (Recommended starting point).

Example Calculation: For a standard DGEBA resin (EEW 188) and MPSA (AEW 154):



Catalyst Selection
Catalyst ClassRepresentative ChemicalUsage (phr)Characteristics
Tertiary Amine BDMA (Benzyldimethylamine)0.5 – 2.0Standard choice. Moderate pot life. Good electricals.
Imidazole 2-MI (2-Methylimidazole)0.5 – 1.0Higher

, faster cure, shorter pot life.
Latent Encapsulated Imidazoles1.0 – 3.0Shelf-stable one-component systems.

Experimental Protocol

Phase 1: Preparation & Mixing

Safety Note: MPSA is a sensitizer. Use nitrile gloves and work in a fume hood. Pre-requisite: If MPSA is solid (MP ~58°C), melt it at 65°C until clear.

  • Resin Pre-heat: Heat the Epoxy Resin to 60°C to lower viscosity and facilitate air release.

  • Anhydride Addition: Add the calculated amount of MPSA to the warm resin.

  • Homogenization: Mix mechanically for 5 minutes. Scrape sides to ensure no unmixed resin remains.

  • Catalyst Addition: Add the catalyst last.

    • Expert Tip: If using a potent catalyst like 2-MI, pre-dissolve it in a small amount of MPSA to prevent "hot spots" of instant gelation.

  • Degassing: Vacuum degas at -29 inHg (approx. 60°C) for 10–15 minutes until frothing collapses. Do not skip this. Anhydride cures are sensitive to voids which lead to high-voltage partial discharge failure.

Phase 2: The Cure Schedule (Step-Cure)

Anhydride reactions are exothermic. A single-step high-temperature cure can cause "runaway" exotherms, charring, or high internal stress.

  • Stage 1 (Gelation): 2 hours @ 90°C.

    • Purpose: Allows the material to gel slowly, minimizing shrinkage stress and allowing any remaining volatiles to escape.

  • Stage 2 (Vitrification): 2 hours @ 120°C.

    • Purpose: Pushes the conversion near completion.

  • Stage 3 (Post-Cure): 2 hours @ 150°C (Optional, for max

    
    ).
    
    • Purpose: Maximizes cross-link density and chemical resistance.[2]

Phase 3: Workflow Visualization

MPSA_Protocol_Flow Start Start: Raw Materials PreHeat Pre-Heat Resin (60°C) Melt MPSA (if solid) Start->PreHeat Mix Disperse MPSA into Resin (Stoichiometry 0.9:1) PreHeat->Mix CatAdd Add Catalyst (0.5 - 1.0 phr) Mix->CatAdd Degas Vacuum Degas (-29 inHg, 15 min) CatAdd->Degas Pour Cast/Pot into Mold Degas->Pour Step1 Cure Stage 1: Gelation 90°C for 2 Hours Pour->Step1 Step2 Cure Stage 2: Crosslink 120°C for 2 Hours Step1->Step2 QC QC Check: Is Tg > 100°C? Step2->QC QC->Step2 Fail (Under-cured) Finish Final Component QC->Finish Pass

Figure 2: Operational workflow for MPSA processing. Note the critical degassing step prior to thermal cure.

Troubleshooting & Quality Control

The following table correlates common defects with their root chemical causes.

DefectProbable CauseCorrective Action
Surface Tackiness Moisture ContaminationAnhydrides hydrolyze to acids in humid air, inhibiting cure. Use dry N2 blanket; dry fillers before use.
Bubbles/Voids Insufficient DegassingIncrease vacuum time or temperature during degassing. Check for moisture in fillers (steam generation).
Low

(Softness)
Wrong StoichiometryCheck A/E ratio. If <0.80, network is loose. If >1.0, unreacted anhydride acts as a plasticizer.
Crystals in MPSA Storage TemperatureMPSA may crystallize. Remelt at 60-70°C and mix thoroughly before dispensing.

References

  • Sigma-Aldrich. (2-Methyl-2-propenyl)succinic anhydride Product Sheet. Retrieved from

  • Polymer Innovation Blog. Epoxy Curing Agents – Anhydrides. Retrieved from

  • Huntsman Advanced Materials.Araldite® Anhydride Curing Agents Technical Data. (General reference for anhydride stoichiometry principles).
  • Three Bond Technical News. Curing Agents for Epoxy Resins. Retrieved from

  • PubChem. (2-Methyl-2-propenyl)succinic anhydride Compound Summary. Retrieved from

Sources

Application Note: Synthesis of (2-Methyl-2-propenyl)succinic Anhydride via Ene Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

This application note details the protocol for synthesizing (2-Methyl-2-propenyl)succinic anhydride (also known as methallyl succinic anhydride or isobutenyl succinic anhydride) utilizing the thermal Ene reaction . Unlike the synthesis of Polyisobutenyl Succinic Anhydride (PIBSA), which uses polymeric starting materials, this protocol focuses on the discrete 1:1 adduct formation between maleic anhydride and isobutylene .

This compound is a critical intermediate in the production of corrosion inhibitors, epoxy curing agents, and novel surfactant scaffolds. The Ene reaction path is selected for its 100% atom economy and absence of halogenated byproducts, offering a "green" alternative to chlorination-dehydrochlorination routes.

Reaction Mechanism & Theoretical Grounding

The synthesis proceeds via a concerted thermal Ene reaction (Alder-ene reaction). This pericyclic process involves the reaction of an enophile (maleic anhydride) with an alkene containing an allylic hydrogen (isobutylene).

Mechanistic Pathway

The reaction is driven by the formation of a highly ordered, six-membered cyclic transition state.

  • Interaction: The π-system of the maleic anhydride approaches the π-system of the isobutylene.

  • Transition State: A concerted shift occurs where the allylic hydrogen of isobutylene migrates to the maleic anhydride, while the double bond of isobutylene shifts to the allylic position, and a new C-C bond forms between the two reactants.

  • Product: The result is (2-methyl-2-propenyl)succinic anhydride, retaining the succinic anhydride ring intact but functionalized with a methallyl group.

Graphviz Diagram: Mechanistic Pathway

EneReactionMechanism cluster_conditions Critical Parameters Reactants Reactants Maleic Anhydride + Isobutylene TS Transition State [6-Electron Cyclic Suprafacial Orbital Overlap] Reactants->TS  ΔT (180-200°C)    High Pressure   Product Product (2-Methyl-2-propenyl) succinic Anhydride TS->Product  H-Migration    C-C Bond Formation   Params Temp: 190°C ± 5°C Pressure: 15-25 bar Inhibitor: Phenothiazine

Figure 1: Concerted mechanism of the thermal Ene reaction between maleic anhydride and isobutylene.

Experimental Design Considerations

Stoichiometry & Kinetics

While the reaction is theoretically 1:1, a slight excess of isobutylene (1.1 to 1.5 equivalents) is recommended to drive the conversion of maleic anhydride to completion. Maleic anhydride is difficult to separate from the product by distillation due to sublimation issues; therefore, consuming it fully is advantageous.

Thermal Management & Pressure[1]
  • Temperature: The activation energy for this Ene reaction is high.[1] Optimal rates are achieved between 180°C and 220°C . Below 170°C, the reaction is sluggish; above 230°C, polymerization (tar formation) and decomposition become significant risks.

  • Pressure: Isobutylene is a gas at room temperature (BP -6.9°C). At 200°C, the internal pressure will be significant (typically 20–40 bar depending on headspace). A rated high-pressure autoclave is mandatory.

Polymerization Inhibition

Both isobutylene and the product can undergo radical polymerization at high temperatures.

  • Inhibitor: Add Phenothiazine or BHT (Butylated hydroxytoluene) at 500–1000 ppm relative to maleic anhydride to suppress radical side reactions and tar formation.

Detailed Synthesis Protocol

Equipment Required[3][4][5][6][7][8][9]
  • High-pressure stainless steel autoclave (Parr or similar) with mechanical stirring and heating jacket.

  • Vacuum distillation apparatus.

  • Gas delivery system for Isobutylene.

Reagents
ReagentCAS No.MW ( g/mol )Role
Maleic Anhydride 108-31-698.06Enophile
Isobutylene 115-11-756.11Ene Component
Phenothiazine 92-84-2199.27Radical Inhibitor
Toluene (Optional)108-88-392.14Solvent (if needed)
Step-by-Step Procedure
Phase 1: Reactor Loading
  • Preparation: Ensure the autoclave is clean, dry, and pressure-tested. Moisture will hydrolyze the anhydride to the diacid, which is undesirable.

  • Loading: Charge the autoclave with Maleic Anhydride (98.1 g, 1.0 mol) and Phenothiazine (0.1 g) .

  • Sealing: Seal the reactor and purge with Nitrogen (N₂) three times to remove oxygen.

  • Isobutylene Addition:

    • Cool the reactor to 0°C–5°C using an ice bath or chiller.

    • Connect the Isobutylene cylinder.

    • Transfer Isobutylene (67.3 g, 1.2 mol) into the reactor by weight difference. The excess ensures maleic anhydride consumption.

Phase 2: Reaction
  • Heating: Start stirring (300–500 rpm) and gradually heat the reactor to 190°C .

    • Note: Pressure will rise significantly as temperature increases. Expect pressures in the range of 20–30 bar (300–450 psi).

  • Hold: Maintain temperature at 190°C ± 5°C for 12–16 hours .

    • Monitoring: If equipped with a pressure transducer, monitor the pressure profile. A drop in pressure (after the initial thermal expansion) indicates consumption of isobutylene gas.

  • Cooling: Cool the reactor to room temperature (25°C).

  • Venting: Carefully vent the excess unreacted isobutylene into a fume hood or appropriate scrubber system.

Phase 3: Workup & Purification
  • Discharge: Open the reactor. The contents should be a viscous, amber-colored liquid.

  • Vacuum Distillation: Transfer the crude mixture to a round-bottom flask equipped with a short-path distillation head.

    • Fraction 1 (Foreshot): Remove any low boilers or residual solvent (if used) under mild vacuum.

    • Fraction 2 (Product): Collect the product fraction.

      • Boiling Point: ~137–140°C at 9 mmHg (12 mbar) [1].

      • Note: Ensure the condenser water is warm (~40°C) if the product tends to solidify (MP ~58°C), or use an air condenser to prevent clogging.

  • Yield: Typical isolated yield is 70–85%.

Graphviz Diagram: Experimental Workflow

Workflow Setup 1. Reactor Setup Load Maleic Anhydride + Inhibitor Purge N2 Charging 2. Isobutylene Charging Cool to 0°C Add 1.2 eq Isobutylene Setup->Charging Reaction 3. Thermal Ene Reaction Heat to 190°C Pressure: ~25 bar Time: 12-16 hrs Charging->Reaction Venting 4. Decompression Cool to 25°C Vent Excess Gas Reaction->Venting Distillation 5. Vacuum Distillation Collect fraction @ 137°C/9mmHg Venting->Distillation Analysis 6. Characterization NMR, IR, GC Purity Distillation->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Verify the identity and purity of the synthesized (2-Methyl-2-propenyl)succinic anhydride using the following metrics:

MethodExpected Signal/ResultInterpretation
Physical State White to off-white solid (or semi-solid)MP: 58–64°C.
FT-IR 1860 cm⁻¹, 1780 cm⁻¹Characteristic cyclic anhydride carbonyl stretches (C=O).
FT-IR 1650 cm⁻¹C=C alkene stretch (methallyl group).
¹H NMR δ 4.8–4.9 ppm (2H, m)Terminal alkene protons (=CH₂).
¹H NMR δ 1.8 ppm (3H, s)Methyl group on the alkene.
¹H NMR δ 2.5–3.2 ppm (m)Succinic ring protons and allylic CH₂.

Troubleshooting & Safety

Common Issues
  • Low Yield / Charring: Temperature was likely too high (>220°C) or insufficient inhibitor was used. Ensure strict temperature control.

  • Solidification in Condenser: The product melts around 60°C. If distilling, use a heat gun or heated condenser fluid to prevent the product from freezing and blocking the vacuum path.

  • Residual Maleic Anhydride: If the starting material is present in the final product, it will sublime and clog the vacuum lines. Ensure excess isobutylene is used and reaction time is sufficient.

Safety Protocols (E-E-A-T)
  • High Pressure: This reaction must be performed in a certified pressure vessel behind a blast shield.

  • Isobutylene: Extremely flammable gas. Ensure all sources of ignition are removed.[2][3][4] Ground all equipment to prevent static discharge.

  • Maleic Anhydride: A potent sensitizer and respiratory irritant. Handle solids in a fume hood and wear appropriate PPE (gloves, goggles, respirator).

  • Exotherm: While the Ene reaction is not violently exothermic, the initial heating of a pressurized gas/liquid mixture requires careful monitoring.

References

  • Sigma-Aldrich. (2-Methyl-2-propenyl)succinic Anhydride Product Data. Retrieved from

  • Santa Cruz Biotechnology. (2-Methyl-2-propenyl)succinic Anhydride Properties. Retrieved from

  • National Science Foundation (NSF). Computational Screening of Lewis Acid Catalysts for the Ene Reaction. Retrieved from

  • Google Patents. Process for the preparation of polyalkenyl succinic anhydrides (US8728995B2). Retrieved from

Sources

Application Note: Methallyl Succinic Anhydride (MASA) as a Corrosion Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Methallyl Succinic Anhydride (MASA) as a high-value intermediate for synthesizing corrosion inhibitors.

Executive Summary

Methallyl Succinic Anhydride (MASA) serves as a versatile "chassis" molecule in the synthesis of high-performance corrosion inhibitors. Unlike simple fatty acids, MASA possesses a reactive succinic anhydride ring that allows for precise functionalization. By reacting MASA with specific nucleophiles (alkanolamines, polyamines, or alcohols), researchers can engineer "Gemini-surfactant-like" inhibitors that possess both a strong metal-binding head group (carboxylate/amide) and a hydrophobic tail (methallyl group).

This guide provides the chemical rationale , synthesis protocols , and validation methodologies required to transform MASA into active corrosion inhibitors for aqueous and non-aqueous systems.

Mechanism of Action: The "Anchor and Shield" Model

To use MASA effectively, one must understand that MASA itself is not the inhibitor; it is the precursor . The anhydride ring must be opened to activate the molecule.

The Ring-Opening Activation

The succinic anhydride ring is highly electrophilic. Upon reaction with a nucleophile (Nu-H), the ring opens to form two distinct functional sites:

  • Site A (The Anchor): A free carboxylic acid group (COOH) is generated. This group deprotonates at physiological/industrial pH to form a carboxylate anion (COO⁻), which chemisorbs to positively charged metal surfaces (e.g., Fe²⁺/Fe³⁺ on steel).

  • Site B (The Functional Modifier): The nucleophile forms an ester or amide linkage. This site dictates solubility (e.g., adding a hydrophilic amine makes it water-soluble; adding a long-chain alcohol makes it oil-soluble).

Surface Passivation

Once adsorbed, the methallyl group (2-methyl-2-propenyl) extends away from the surface. While shorter than traditional C12-C18 alkenyl chains, the branched nature of the methallyl group creates a dense, sterically hindered "shield" that disrupts the diffusion of water and oxygen to the metal interface.

Visualization: Chemical Synthesis & Mechanism

MASA_Mechanism MASA Methallyl Succinic Anhydride (MASA) (Reactive Intermediate) RingOpen Ring Opening Reaction MASA->RingOpen Electrophilic Attack Nucleophile Nucleophile (e.g., Triethanolamine) Nucleophile->RingOpen Nu-H HalfEster Active Inhibitor (Half-Ester/Salt) RingOpen->HalfEster Formation of COOH + Ester/Amide Adsorption Chemisorption (Protective Film) HalfEster->Adsorption COO- Binding MetalSurface Metal Surface (Fe) Adsorption->MetalSurface Passivation

Figure 1: The activation pathway of MASA from inert anhydride to active surface-protecting agent.

Experimental Protocols

Protocol A: Synthesis of Water-Soluble MASA-TEA Inhibitor

Target Application: Aqueous Metalworking Fluids, Cooling Systems. Rationale: Reaction with Triethanolamine (TEA) creates a half-ester with high water solubility and buffering capacity.

Reagents:

  • Methallyl Succinic Anhydride (MASA) (>98% purity).

  • Triethanolamine (TEA) (Anhydrous).

  • Solvent: Deionized Water (for final dilution) or Toluene (if azeotropic distillation is required, though neat reaction is preferred for green chemistry).

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate a 1:1 molar ratio of MASA to TEA.

    • Example: 154.16 g MASA (1 mol) + 149.19 g TEA (1 mol).

  • Reactor Setup: Use a 500mL 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet (to prevent oxidation of the alkene), and a thermocouple.

  • Melting Phase: Charge solid MASA into the flask. Heat to 65°C (just above MASA melting point of ~60°C) until fully liquid.

  • Addition: Begin slow addition of TEA via an addition funnel.

    • Critical Note: The reaction is exothermic. Control addition rate to maintain temperature below 90°C .

  • Reaction Phase: Once addition is complete, hold temperature at 85-90°C for 2 hours.

    • Monitoring: Monitor reaction progress via FT-IR. Look for the disappearance of the anhydride carbonyl doublets (1860/1780 cm⁻¹) and the appearance of the ester carbonyl (1735 cm⁻¹) and carboxylate bands.

  • Workup: The resulting product is a viscous amber liquid (MASA-TEA Half Ester). No purification is typically needed for industrial applications.

  • Formulation: Dilute with water to 50% active content for ease of handling. Adjust pH to 9.0-9.5 with excess TEA if necessary to ensure full ionization.

Protocol B: Characterization & Quality Control

Target Audience: Analytical Chemists/Drug Development. Rationale: Ensuring the integrity of the "warhead" (intermediate) before formulation.

ParameterMethodAcceptance Criteria
Appearance VisualClear to amber viscous liquid
Acid Value (AV) Titration (KOH)Theoretical AV ± 5% (indicates ring opening)
IR Spectrum FT-IR (ATR)Absence of 1780 cm⁻¹ (Anhydride); Presence of 1735 cm⁻¹ (Ester)
Residual Free Amine Titration (HCl)< 2.0%

Performance Validation Protocols

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the inhibition efficiency (IE%) and resistance of the protective film.

Setup:

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab).

  • Cell: 3-electrode cell (Working: 1018 Carbon Steel; Counter: Platinum; Ref: Ag/AgCl).

  • Electrolyte: 3.5% NaCl solution (simulating seawater) or Synthetic Hard Water.

Procedure:

  • Polish working electrode to 600-grit finish, degrease with acetone.

  • Immerse electrode in electrolyte containing 500 ppm of the MASA-derivative.

  • Allow Open Circuit Potential (OCP) to stabilize (approx. 30-60 mins).

  • Perform EIS scan: Frequency range 100 kHz to 10 mHz ; Amplitude 10 mV .

  • Analysis: Fit data to a Randles Circuit (R_s + Q_dl || R_ct).

    • Calculation: IE% = (1 - R_ct_blank / R_ct_inhibitor) × 100.

Modified ASTM D4627 (Iron Chip Corrosion Test)

Objective: Rapid screening for metalworking fluid applications.

  • Preparation: Place 5g of clean cast iron chips in a petri dish.

  • Dosing: Add 5mL of the diluted inhibitor solution (e.g., 1%, 2%, 3% in hard water).

  • Exposure: Cover and let stand for 24 hours at room temperature.

  • Grading:

    • 0% Rust = Pass

    • <5% Rust = Marginal

    • 5% Rust = Fail

Formulation & Troubleshooting Guide

Formulation Architecture

When designing a formulation, MASA derivatives should be dosed based on the severity of the environment.

ApplicationRecommended Dosage (Active)Co-Additives
Grinding Fluids 0.5% - 1.5%Biocides, Defoamers
Rust Preventatives 2.0% - 5.0%Emulsifiers, Mineral Oil
Cooling Water 100 - 300 ppmPhosphonates (scale inhibitors)
Troubleshooting
  • Issue: Precipitate forms upon dilution in hard water.

    • Cause: Calcium/Magnesium salts of the MASA-carboxylate are insoluble.

    • Solution: Increase the molar ratio of neutralizing amine (TEA) or add a chelating agent (EDTA) to the formulation.

  • Issue: Low corrosion inhibition efficiency.

    • Cause: Incomplete ring opening or steric hindrance preventing surface packing.

    • Solution: Verify synthesis via IR. If confirmed, consider blending with a long-chain fatty acid (e.g., Tall Oil Fatty Acid) to improve film hydrophobicity.

References

  • TCI Chemicals. (2-Methyl-2-propenyl)succinic Anhydride [Product Data Sheet]. Retrieved from

  • Sigma-Aldrich. Methylsuccinic anhydride Properties and Safety. Retrieved from

  • European Patent Office. Alkenyl Succinic Acids or Anhydrides as Corrosion Inhibitors (EP 2925907 B1).[1] Retrieved from

  • MDPI. Aromatic Metal Corrosion Inhibitors: Mechanisms and Applications. Materials 2024.[2][3] Retrieved from

  • Broadview Technologies. The Applications of Succinic Anhydrides. Retrieved from

  • BenchChem. Application Notes for Formulation of Metalworking Fluids with Alkenyl Succinic Anhydrides. Retrieved from

Sources

Protein lysine modification using (2-Methyl-2-propenyl)succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Site-Directed Protein Lysine Modification Using (2-Methyl-2-propenyl)succinic Anhydride

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for alkenyl succinylation of proteins.

Introduction & Mechanistic Rationale

The targeted chemical modification of proteins is a cornerstone of modern biotherapeutics, structural biology, and biomaterials science. While standard succinic anhydride is classically used to block tryptic cleavage sites and increase protein solubility via charge reversal[1], (2-Methyl-2-propenyl)succinic anhydride (also known as methallyl succinic anhydride or MASA) offers a powerful dual-functional upgrade.

When MASA reacts with the


-amino groups of lysine residues, it undergoes a nucleophilic acyl substitution that opens the anhydride ring. This reaction achieves two critical structural changes simultaneously:
  • Charge Reversal: The positively charged lysine amine (

    
    ) is converted into a neutral amide, while the ring-opening generates a free carboxylate group (
    
    
    
    ). This shifts the net charge of the protein by -2 per modified residue at physiological pH, drastically altering the isoelectric point (pI) and often enhancing aqueous solubility [2].
  • Alkene Handle Introduction: The 2-methyl-2-propenyl moiety projects a terminal double bond into the solvent. This bio-orthogonal "alkene handle" primes the protein for downstream bioconjugation, most notably via photo-initiated thiol-ene click chemistry or crosslinking into hydrogel networks.

The Causality of Reaction Conditions

The success of this bioconjugation relies on a delicate kinetic competition between the nucleophilic attack by the lysine amine and the hydrolysis of the anhydride by water [3]. Because only the unprotonated amine (


) is nucleophilic, the reaction buffer must be maintained at a slightly basic pH (8.0–9.0). If the pH is too low, the amines remain protonated (

) and unreactive; if the pH is too high, the rate of competing anhydride hydrolysis outpaces protein modification.

pH_Logic pH_low pH < 7.5 Lysine Protonated (NH3+) Result_low No Nucleophilic Attack Reaction Fails pH_low->Result_low pH_opt pH 8.0 - 9.0 Lysine Deprotonated (NH2) Result_opt Efficient Amide Formation Optimal Modification pH_opt->Result_opt pH_high pH > 9.5 Excessive Hydrolysis Result_high Anhydride Degrades to Dicarboxylic Acid pH_high->Result_high

Effect of buffer pH on the nucleophilicity of lysine and anhydride stability.

Experimental Workflow

The following protocol is engineered as a self-validating system. By strictly controlling the buffer environment and utilizing anhydrous solvents for the reagent stock, researchers can achieve reproducible degrees of modification (DoM).

G A 1. Protein Preparation (Target Protein at 1-5 mg/mL) B 2. Buffer Exchange (Amine-free buffer, e.g., Bicarbonate pH 8.5) A->B C 3. Reagent Addition (MASA dissolved in dry DMSO/DMF) B->C D 4. Nucleophilic Acyl Substitution (Lysine ε-NH2 attacks anhydride) C->D Maintain pH 8.0-9.0 E 5. Ring Opening (Formation of Amide & Free Carboxylate) D->E Spontaneous Reaction F 6. Quench & Purification (Desalting / Dialysis against PBS) E->F Remove excess acid G 7. Modified Protein (Net Charge -2 per Lys, Alkene Handle) F->G H Downstream Applications (Thiol-Ene Click / Structural Assays) G->H UV/Radical initiator

Workflow of protein lysine modification using (2-Methyl-2-propenyl)succinic anhydride.

Step-by-Step Protocol

Materials & Reagents
  • Target Protein: Purified, at a concentration of 1–5 mg/mL.

  • (2-Methyl-2-propenyl)succinic anhydride (MASA): CAS 4100-80-5 (MW: 154.16 g/mol ).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ) or 0.1 M Sodium Borate, pH 8.5. (Crucial: Do NOT use Tris, Glycine, or other primary amine-containing buffers, as they will aggressively consume the anhydride).
    
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Agent: 1 M Hydroxylamine (

    
    ) at pH 8.5 (Optional, to reverse unwanted O-acylation on tyrosines).
    
  • Purification: Zeba™ Spin Desalting Columns or dialysis cassettes (MWCO appropriate for the protein).

Procedure

Step 1: Protein Preparation

  • Dissolve or buffer-exchange the target protein into the Reaction Buffer (pH 8.5) to a final concentration of 2 mg/mL.

  • Calculate the molar concentration of available lysine residues. (Calculation: [Protein] in Molar × Number of Lysines per protein).

Step 2: Reagent Preparation (Time-Sensitive)

  • Weigh out MASA and dissolve it in anhydrous DMSO to create a 100 mM to 500 mM stock solution.

  • Expert Insight: Cyclic anhydrides are highly susceptible to moisture. Prepare this stock immediately before use and discard any unused portion. Do not store MASA in DMSO.

Step 3: Conjugation Reaction

  • Add the MASA stock solution to the protein solution under gentle vortexing.

  • Stoichiometry: To achieve partial modification, use a 5- to 10-fold molar excess of MASA relative to total lysines. For exhaustive modification, use a 50- to 100-fold molar excess.

  • Volume Constraint: Ensure the final concentration of DMSO does not exceed 5–10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (

    
    ) for 1 to 2 hours with continuous, gentle end-over-end mixing.
    

Step 4: Quenching and Purification

  • (Optional) If off-target esterification of Tyrosine, Serine, or Threonine is a concern, add 1 M Hydroxylamine (pH 8.5) to a final concentration of 0.1 M and incubate for 1 hour at room temperature. Hydroxylamine selectively cleaves O-acyl esters while leaving the stable N-acyl lysine amides intact.

  • Remove unreacted MASA, hydrolyzed dicarboxylic acid byproducts, and DMSO using a desalting column or by dialyzing extensively against a storage buffer of choice (e.g., PBS, pH 7.4).

Data Presentation & Analytical Validation

To ensure the trustworthiness of the protocol, the system must be validated. The extent of modification can be tracked quantitatively via Intact Mass Spectrometry (LC-MS) or colorimetrically using the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay, which quantifies the disappearance of primary amines.

Table 1: Expected Physiochemical Changes Post-Modification

ParameterUnmodified Lysine ResidueMASA-Modified Lysine ResidueNet Change per Modification
Functional Group Primary Amine (

)
Amide + Alkene + CarboxylateIntroduction of bio-orthogonal alkene
Charge (at pH 7.4) +1-1-2 (Significant pI shift)
Mass Shift (

Da)
0 Da+154.16 Da+154.16 Da
Hydrophobicity LowModerate (due to methallyl group)Increased localized hydrophobicity

Table 2: Optimization Matrix for Degree of Modification (DoM)

Molar Excess of MASA (vs. Lysines)Incubation TimeExpected DoMRecommended Application
5x30 minutesLow (10-30%)Preserving protein function/epitopes
20x1 hourModerate (40-70%)Hydrogel crosslinking precursors
100x2 hoursHigh (>90%)Complete charge reversal / Solubilization

Downstream Applications

Once the protein is modified with (2-Methyl-2-propenyl)succinic anhydride, the terminal alkene acts as a highly reactive handle for Thiol-Ene Click Chemistry . By introducing a thiol-containing molecule (e.g., a PEG-thiol, a fluorescent dye-thiol, or a thiolated surface) in the presence of a photoinitiator (like LAP or Irgacure) and brief UV exposure (365 nm), researchers can achieve rapid, highly specific bioconjugation. This is vastly superior to traditional amine-reactive crosslinkers because the thiol-ene reaction is spatially and temporally controlled by light [4].

References

  • NIH PubMed (2006). Modification of lysyl side chains using succinic anhydride. This foundational methodology outlines the principles of converting basic lysine residues to acidic groups, shifting net charge, and preventing tryptic cleavage. URL:[Link]

  • MetwareBio (2024).Protein Succinylation: A Key Post-Translational Modification. Discusses the chemical processes and structural impacts of adding a four-carbon succinyl group to the

    
    -amino group of lysine.
    URL:[Link]
    
  • MDPI (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Provides a comprehensive analysis of the thermodynamics and kinetics of anhydride reactions with lysine side chains in aqueous environments. URL:[Link]

  • Wikipedia (2024). Alkenylsuccinic anhydrides. Details the chemical structure, reactivity, and industrial application of alkenyl succinic anhydrides (ASA) interacting with hydroxyl and amine groups. URL:[Link]

Application Note: Synthesis and Characterization of Hydrophobic Starch via Alkenyl Succinic Anhydride (ASA) Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical modification of native starch with long-chain alkenyl succinic anhydrides (ASAs)—most notably octenyl succinic anhydride (OSA)—transforms a highly hydrophilic polysaccharide into a functional amphiphilic biopolymer[1]. By grafting hydrophobic long-chain alkyl groups and hydrophilic carboxyl groups onto the starch backbone, the resulting modified starch acts as a highly effective emulsifier, structural matrix, and encapsulating agent for active pharmaceutical ingredients (APIs) and functional foods[2]. This application note details the optimized aqueous slurry protocol for synthesizing OSA-modified starch, elucidating the mechanistic causality behind critical process parameters to ensure high reaction efficiency (RE) and a controlled degree of substitution (DS)[3].

Mechanistic Principles & Reaction Kinetics

The synthesis of hydrophobic starch relies on a heterogeneous esterification reaction. The hydroxyl groups (-OH) on the starch polymer (predominantly at the C-2, C-3, and C-6 positions) act as nucleophiles, attacking the cyclic anhydride ring of the ASA[4][5]. To achieve a self-validating and reproducible synthesis, several kinetic and thermodynamic balances must be strictly managed:

  • Alkaline Catalysis & pH Causality: The reaction requires a mildly alkaline environment (pH 8.0–8.5) to partially deprotonate the starch hydroxyl groups, significantly increasing their nucleophilicity[6]. However, if the pH exceeds 9.0, the anhydride undergoes rapid competitive hydrolysis with water, forming octenyl succinic acid. This byproduct cannot react with starch, drastically lowering the reaction efficiency[5].

  • Thermodynamic Sweet Spot: The reaction is optimized at 30–35°C. Lower temperatures lack the kinetic energy required for efficient nucleophilic attack, while higher temperatures exponentially accelerate the unwanted hydrolysis of the anhydride and risk premature gelatinization of the starch granules[3][5].

  • Phase Transfer Dynamics: OSA is highly hydrophobic and immiscible in water. It must be added dropwise (often pre-diluted in a small volume of solvent) under vigorous mechanical stirring[6]. This prevents phase separation (pooling) and maximizes the interfacial surface area between the OSA droplets and the aqueous starch suspension.

Experimental Workflow

Workflow N1 Native Starch Dispersion (35% w/w in DI Water) N2 Alkaline Activation (Adjust to pH 8.2-8.5) N1->N2 N3 ASA Esterification (Dropwise OSA, 35°C, 2-4h) N2->N3 N4 Reaction Termination (Neutralize to pH 6.0-6.5) N3->N4 N5 Purification (70% Ethanol Washes) N4->N5 N6 Hydrophobic Starch (Amphiphilic Biopolymer) N5->N6

Experimental workflow for the aqueous slurry synthesis of OSA-modified hydrophobic starch.

Step-by-Step Protocol: Aqueous Slurry Method

Materials & Reagents
  • Substrate: Native Starch (e.g., waxy corn, early Indica rice, or potato starch)

  • Reagent: Octenyl Succinic Anhydride (OSA, reagent grade)

  • Catalyst/pH Control: Sodium Hydroxide (NaOH, 3% w/v aqueous solution)

  • Termination: Hydrochloric Acid (HCl, 1 M aqueous solution)

  • Purification: Absolute Ethanol or Isopropanol

  • Solvent: Deionized (DI) Water

Phase 1: Slurry Preparation & Conditioning
  • Dispersion: Suspend 100.0 g of native starch in 170 mL of DI water to create a ~35–37% (w/w) starch slurry[3][7]. Note: Maintaining this concentration ensures optimal collision frequency between starch granules and OSA droplets without causing excessive viscosity.

  • Homogenization: Stir the suspension continuously at 300–400 rpm using an overhead mechanical stirrer to prevent granule sedimentation.

  • Thermal Equilibration: Place the reaction vessel in a water bath set to exactly 35°C.

  • pH Adjustment: Slowly add 3% NaOH dropwise until the slurry reaches a pH of 8.2–8.5[6].

Phase 2: Esterification Reaction
  • Reagent Preparation: Dilute 3.0 g of OSA (3% based on dry starch weight, aligning with FDA maximum allowable limits for food/pharma use) in 9 mL of absolute ethanol (1:3 ratio)[6]. Causality: Pre-dilution reduces OSA viscosity and surface tension, preventing the formation of unreactive macro-droplets.

  • Addition: Add the OSA solution dropwise into the starch slurry over a period of 2 hours using a syringe pump or addition funnel[7].

  • pH Maintenance (Critical Step): The esterification reaction consumes alkalinity. Continuously monitor the pH and maintain it strictly between 8.2 and 8.5 by adding 3% NaOH as needed[6].

  • Incubation: Once all OSA is added, allow the reaction to proceed for an additional 2 hours (total reaction time: 4 hours) under constant stirring at 35°C[3].

Phase 3: Termination & Purification
  • Neutralization: Terminate the reaction by adding 1 M HCl dropwise until the slurry pH drops to 6.0–6.5, effectively neutralizing the nucleophilic hydroxyls and stopping esterification[6][7].

  • Centrifugation: Transfer the neutralized slurry to centrifuge bottles and spin at 3,000 × g for 15 minutes to pellet the modified starch[6].

  • Aqueous Wash: Discard the supernatant. Resuspend the starch pellet in DI water, stir for 10 minutes, and centrifuge again. Repeat this step twice to remove water-soluble salts.

  • Solvent Wash (Self-Validation Step): To remove unreacted free OSA and octenyl succinic acid byproducts, wash the pellet three times with a 70% ethanol solution, centrifuging between each wash[6]. Causality: Water alone cannot dissolve the highly hydrophobic free OSA; failure to use ethanol will result in false-positive DS readings and a contaminated final product.

  • Drying & Milling: Dry the purified OSA-starch pellet in a vacuum oven at 45°C for 24 hours until the moisture content is <10%[6][7]. Mill the dried cake and pass it through a 100-mesh sieve.

Analytical Characterization: Degree of Substitution (DS)

To validate the success of the synthesis, the DS must be quantified via alkali saponification followed by back-titration[7].

  • Suspend 5.0 g of the purified OSA-starch in 50 mL of DI water.

  • Add 25.0 mL of 0.5 M NaOH and agitate the mixture for 24 hours at room temperature to fully saponify the newly formed ester bonds[7].

  • Titrate the excess alkali with 0.5 M HCl using phenolphthalein as an indicator[7].

  • Perform a blank titration using native unmodified starch. Calculate DS based on the difference in titrant volume[7].

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative optimization parameters for achieving maximum Degree of Substitution (DS) and Reaction Efficiency (RE) based on empirical modeling[1][3].

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Consequence of Deviation
pH > 9.08.2 – 8.5 High pH accelerates OSA hydrolysis into inactive acid; low pH reduces starch nucleophilicity.
Temperature > 45°C33.4 – 35.0°C High temperatures increase side reactions (hydrolysis) and risk premature starch gelatinization.
Reaction Time < 2 hours4.0 hours Incomplete esterification yields low DS; >6 hours provides diminishing returns and potential degradation.
Starch Conc. < 25% (w/w)35.0 – 37.0% (w/w) Low concentration increases water volume, thermodynamically favoring OSA hydrolysis over esterification.
Max DS Achieved ~0.0050.0188 Optimized conditions yield a highly functional amphiphilic profile suitable for Pickering emulsions.
Reaction Efficiency < 50%81.0% Efficient conversion minimizes wasted OSA reagent and reduces purification burden.

Troubleshooting & Causality Matrix

  • Issue: Low Degree of Substitution (DS) despite 3% OSA addition.

    • Cause: Rapid bolus addition of OSA causing phase separation, or failure to maintain pH > 8.0 during the reaction.

    • Solution: Pre-dilute OSA in ethanol prior to addition; utilize an automated pH stat titrator to maintain a constant alkaline environment.

  • Issue: High levels of free OSA detected in the final product.

    • Cause: Inadequate solvent washing. Aqueous washing is insufficient for removing hydrophobic unreacted OSA.

    • Solution: Ensure a minimum of three rigorous washes with 70% ethanol[6].

  • Issue: Premature gelatinization or excessively high viscosity during the reaction.

    • Cause: Localized heating or overall temperature exceeding the gelatinization threshold of the specific botanical starch source.

    • Solution: Strictly control the water bath temperature at 35°C and ensure vigorous mechanical stirring to dissipate localized heat from the exothermic neutralization.

References

  • US5672699A - Process for preparation of hydrophobic starch derivatives | Google P
  • Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch | PMC |
  • The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsific
  • Production of Octenyl Succinic Anhydride-Modified Waxy Corn Starch and Its Characterization | ACS Public
  • Preparation and characterization of octenyl succinic anhydride nano starch
  • Alkenylsuccinic anhydrides | Wikipedia |
  • Production of Cyclic Anhydride-Modified Starches | PMC |
  • Structure and Characterizations of Different Hydrophobically Modified Phytoglycogen Nanoparticles | MDPI |

Sources

Application Note: Functionalization of Cellulose Fibers with Methallyl Succinic Anhydride (MASA)

[2]

Executive Summary

This guide details the esterification of cellulose fibers with Methallyl Succinic Anhydride (MASA).[2] The reaction utilizes the hydroxyl groups (-OH) on the anhydroglucose unit (AGU) of cellulose to open the anhydride ring of MASA.

Key Advantages of MASA-Cellulose:

  • Reactive Unsaturation: The methallyl double bond (

    
    ) remains intact, serving as a handle for UV-curing or graft polymerization.[1][2]
    
  • Carboxyl Functionality: Generates a free carboxylic acid group for every ester linkage formed, enabling pH-dependent solubility or further conjugation.[1][2]

  • Steric Modulation: The branched methyl group on the allyl chain disrupts hydrogen bonding more effectively than linear chains, potentially altering crystallinity.[2]

Mechanistic Insight

The functionalization proceeds via a nucleophilic acyl substitution (ring-opening esterification).[1][2]

  • Activation: The catalyst (e.g., DMAP) attacks the carbonyl carbon of the anhydride, increasing its electrophilicity.[2]

  • Nucleophilic Attack: The cellulosic hydroxyl group attacks the activated carbonyl.[1][2]

  • Ring Opening: The anhydride ring cleaves, forming a cellulose monoester and a free carboxylate group.[1][2]

  • Proton Transfer: The catalyst is regenerated, and the free acid is protonated (upon workup).[1][2]

Critical Consideration: The methallyl group is susceptible to thermal polymerization.[1][2] Reaction temperatures must be controlled (<100°C) to prevent cross-linking of the reagent before attachment.[2]

Reaction Pathway Diagram[2]

MASA_Reactioncluster_noteKey FeatureCelluloseCellulose-OHProductCellulose-MASA(Ester + COOH + Alkene)Cellulose->ProductNucleophilic AttackMASAMethallyl SuccinicAnhydrideComplexActivatedIntermediateMASA->Complex+ DMAP (Catalyst)Complex->ProductRing OpeningNoteMethallyl double bondremains intact forfuture crosslinking

Figure 1: Mechanistic pathway for the ring-opening esterification of cellulose with MASA.

Pre-Reaction Considerations

ParameterRecommendationRationale
Cellulose Source Microcrystalline Cellulose (MCC) or Cotton LintersHigh purity required.[1][2] Lignin/hemicellulose can compete for MASA.[1][2]
Drying Vacuum oven at 60°C (12 h)Critical. Water hydrolyzes MASA into di-acid, killing reactivity.[1][2]
Solvent System Homogeneous: LiCl/DMAc or Ionic LiquidsHeterogeneous: Toluene or Solvent-freeHomogeneous yields high Degree of Substitution (DS).[1][2] Heterogeneous is surface-only.[1][2]
Catalyst 4-Dimethylaminopyridine (DMAP)Highly efficient nucleophilic catalyst.[1][2]
Reagent Purity Distill MASA if yellow/brownImpurities can act as radical initiators, polymerizing the methallyl group.[1][2]

Experimental Protocols

Protocol A: Homogeneous Functionalization (High DS)

Target: Soluble cellulose derivatives or hydrogel precursors.[2]

Materials:

  • Microcrystalline Cellulose (MCC)[2][3][4]

  • Lithium Chloride (LiCl), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous[2]

  • Methallyl Succinic Anhydride (MASA)[1][2]

  • DMAP (Catalyst)[1][2][3][5][6]

Workflow:

  • Activation: Suspend 1.0 g dried MCC in 50 mL anhydrous DMAc. Heat to 150°C for 30 min (swelling). Cool to 100°C, add 4.0 g LiCl.[1][2] Cool to room temperature (RT) and stir until clear solution forms (approx. 12 h).

  • Reaction:

    • Add DMAP (0.1 eq per AGU).[1][2]

    • Add MASA (3.0 eq per AGU) dropwise to prevent exotherm.[1][2]

    • Heat to 80°C for 6–12 hours under Nitrogen atmosphere. Note: Do not exceed 100°C to preserve the double bond.

  • Workup:

    • Precipitate reaction mixture into 500 mL Ethanol/Acetone (1:1).

    • Filter and wash precipitate 3x with Ethanol to remove unreacted MASA and catalyst.[1][2]

    • Re-dissolve in 0.5 M NaOH (if water-soluble) or Acetone (if high DS) and dialyze against water.[1][2]

  • Drying: Lyophilize (freeze-dry) to prevent hornification.

Protocol B: Heterogeneous Surface Modification

Target: Fiber reinforcement for composites or chromatography media.[1][2]

Materials:

  • Cellulose Fibers (e.g., cotton, pulp)

  • Toluene (anhydrous)[2][7]

  • Pyridine (Base/Catalyst)[1][2]

  • MASA[1][2]

Workflow:

  • Swelling: Soak fibers in Toluene for 2 hours.

  • Reaction:

    • Add Pyridine (1.5 eq relative to MASA).[1][2]

    • Add MASA (calculated based on surface area, typically 5-10 wt% of fiber mass).[1][2]

    • Reflux at 90°C for 4 hours.

  • Washing:

    • Filter fibers.[1][2]

    • Soxhlet extraction with Ethanol for 6 hours to ensure no physically adsorbed MASA remains.[1][2]

  • Drying: Vacuum dry at 40°C.

Characterization & Validation

To validate the synthesis, you must confirm ester formation and quantify the Degree of Substitution (DS).[2]

Key Analytical Methods
MethodTarget SignalExpected Result
FTIR Carbonyl (C=O)1735 cm⁻¹ (Ester) and 1710 cm⁻¹ (Carboxylic Acid).[1][2]
FTIR Alkene (C=C)Weak stretch at 1640 cm⁻¹ (Methallyl group).[1][2]
¹H NMR Methallyl ProtonsSignals at ~4.8-5.0 ppm (Terminal =CH₂) and 1.7 ppm (Methyl).[1][2]
Titration Carboxyl ContentBack-titration with NaOH/HCl to determine DS.[1][2]
Protocol: Degree of Substitution (DS) via Back-Titration[1][2]
  • Dissolve/suspend 0.1 g of dried Product in 20 mL 0.1 M NaOH (aq).

  • Stir for 30 min to ensure full deprotonation of the new carboxyl groups and hydrolysis of any labile anhydrides.

  • Titrate excess NaOH with 0.1 M HCl using Phenolphthalein indicator.[1][2]

  • Calculation:

    
    
    Where 
    
    
    is moles of carboxyl groups found, and
    
    
    is the net mass added (MASA molecular weight).[2]

Troubleshooting Guide

Problem: Low Degree of Substitution (DS)

  • Cause: Moisture in solvent.[1][2] Anhydrides hydrolyze faster than they react with cellulose.[1][2]

  • Solution: Dry LiCl at 200°C for 2h before use.[1][2] Store DMAc over molecular sieves.[1][2]

Problem: Product is Insoluble/Gel-like (Protocol A)

  • Cause: Cross-linking occurred. The methallyl double bonds reacted with each other.[1][2]

  • Solution: Lower reaction temperature to 60°C. Add a radical inhibitor (e.g., Hydroquinone, 100 ppm) during the reaction.[2]

Problem: High "Adsorbed" Signal in FTIR

  • Cause: Unreacted MASA is physically trapped in the fiber web.[1][2]

  • Solution: Increase Soxhlet extraction time. Wash with slightly basic water (pH 8) to solubilize unreacted free acid MASA, then re-acidify.[1][2]

References

  • Homogeneous Synthesis (General Anhydride Protocol)

    • Liu, C. F., et al. (2007).[2] "Homogeneous modification of sugarcane bagasse cellulose with succinic anhydride using a ionic liquid as a reaction medium." Carbohydrate Polymers. [2]

  • Catalyst Efficiency (DMAP)

    • Xu, Q., et al. (2012).[2] "Homogeneous modification of cellulose with succinic anhydride in ionic liquid using 4-dimethylaminopyridine as a catalyst." BioResources.

  • Alkenyl Succinic Anhydride (ASA)

    • Gess, J. M., & Rende, D. S. (2005).[2] "Alkenyl Succinic Anhydride (ASA)."[1][2] TAPPI Press.[1][2] (Standard reference for ASA hydrolysis and reactivity).

  • Methallyl Succinic Anhydride Structure & Properties

    • PubChem Compound Summary for Methylsuccinic anhydride (Saturated analog for structural comparison). [2]

    • Note on MASA: Methallyl succinic anhydride is typically synthesized via the Ene reaction of Maleic Anhydride and Isobutylene.[1][2] Refer to: Alder, K., et al. (1943).[2] Berichte der deutschen chemischen Gesellschaft.

Synthesis of surfactant derivatives from (2-Methyl-2-propenyl)succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis and Validation of Amphiphilic Surfactant Derivatives from (2-Methyl-2-propenyl)succinic Anhydride

Executive Summary

(2-Methyl-2-propenyl)succinic anhydride is a highly versatile, branched alkenyl-substituted cyclic anhydride. Due to its unique structural properties, it serves as a critical intermediate for synthesizing specialty surfactants used in nanoparticle dispersion, drug delivery, and colloidal stabilization. This application note details the mechanistic rationale and validated protocols for converting this anhydride into both nonionic and anionic surfactants, providing researchers with a self-validating framework for surfactant engineering.

Mechanistic Rationale and Precursor Profiling

(2-Methyl-2-propenyl)succinic anhydride (CAS: 67762-77-0) possesses a molecular weight of 154.16 g/mol and is characterized by a short, branched alkenyl tail[1]. Unlike high-molecular-weight polyisobutylene succinic anhydrides (PIBSA), which are predominantly lipophilic and heavily utilized as dispersants in automotive lubricants[2], this short-chain analog provides an intermediate hydrophilic-lipophilic balance (HLB).

The chemical reactivity of this precursor is governed by the strained 2,5-furandione ring. The 2-methyl-2-propenyl substituent introduces specific steric hindrance that selectively directs nucleophilic attack to the less hindered carbonyl carbon[1]. By exploiting this regioselectivity, researchers can perform controlled ring-opening reactions using either amines or aqueous bases to yield amphiphilic molecules with tailored head-groups[3].

Divergent Synthetic Workflows

Depending on the target application, the anhydride can be functionalized into two primary surfactant classes:

  • Nonionic Surfactants (Pathway A): Reacting the anhydride with hydrophilic polymers (e.g., mPEG-amine) via amidation generates a sterically stabilizing surfactant.

  • Anionic Surfactants (Pathway B): Hydrolysis of the anhydride functionality yields a dicarboxylic acid, which, when neutralized with sodium hydroxide, forms an "acid soap" capable of electrostatic stabilization[4].

SurfactantSynthesis Precursor (2-Methyl-2-propenyl) succinic anhydride Intermediate Strained Cyclic Ring Nucleophilic Susceptibility Precursor->Intermediate Amine mPEG-Amine (Anhydrous THF, 60°C) Intermediate->Amine Pathway A: Amidation Base Aqueous NaOH (H2O, 50°C) Intermediate->Base Pathway B: Hydrolysis Nonionic Nonionic PEGylated Surfactant Amine->Nonionic Ring Opening Anionic Anionic Dicarboxylate Surfactant Base->Anionic Saponification

Fig 1: Divergent synthetic pathways for (2-Methyl-2-propenyl)succinic anhydride derivatization.

Experimental Protocols & Causality

Protocol A: Synthesis of PEGylated Nonionic Surfactant (Amidation)
  • Causality & Design: Anhydrous conditions are critical here. The presence of water would lead to competitive hydrolysis of the anhydride, reducing the yield of the desired amide. Tetrahydrofuran (THF) is chosen as the solvent because it readily dissolves both the anhydride and the PEG-amine while remaining chemically inert. The 60°C reaction temperature provides sufficient thermal energy to overcome the steric hindrance of the branched alkenyl group without degrading the PEG chain.

  • Step-by-Step Methodology:

    • Preparation: Purge a 100 mL round-bottom flask with inert nitrogen gas. Dissolve 10 mmol (1.54 g) of (2-Methyl-2-propenyl)succinic anhydride in 20 mL of anhydrous THF.

    • Nucleophilic Addition: Dissolve 10 mmol of methoxy-PEG-amine (mPEG-amine, MW 2000 Da) in 20 mL of anhydrous THF. Add 0.5 mL of triethylamine (TEA) to act as a basic catalyst, enhancing the nucleophilicity of the amine.

    • Thermal Activation: Add the PEG-amine solution dropwise to the anhydride solution over 15 minutes. Attach a reflux condenser and heat the mixture to 60°C for 12 hours under continuous magnetic stirring.

    • Purification: Concentrate the reaction mixture using a rotary evaporator. Precipitate the product by adding the concentrate dropwise into 200 mL of ice-cold diethyl ether. Filter the resulting white precipitate and dry under vacuum for 24 hours.

Protocol B: Synthesis of Anionic Dicarboxylate Surfactant (Hydrolysis)
  • Causality & Design: This protocol relies on base-catalyzed saponification. A slight molar excess of NaOH (2.2 equivalents) ensures complete opening of the cyclic anhydride and deprotonation of both resulting carboxylic acid groups, forming a highly water-soluble disodium salt.

  • Step-by-Step Methodology:

    • Dispersion: Suspend 10 mmol (1.54 g) of the anhydride in 30 mL of deionized water. The initial mixture will be biphasic due to the hydrophobicity of the unreacted anhydride.

    • Base-Catalyzed Ring Opening: Slowly add 22 mL of 1.0 M NaOH solution (22 mmol) dropwise while monitoring the pH to ensure it remains above 10.

    • Heating: Stir the mixture at 50°C for 4 hours. Self-Validation Check: The reaction is visually self-validating; the turbid, biphasic suspension will transition into a clear, homogenous aqueous solution once the anhydride is fully converted to the dicarboxylate salt[3].

    • Isolation: Lyophilize (freeze-dry) the clear solution for 48 hours to obtain the surfactant as a fine white powder.

Self-Validating Quality Control

To ensure the trustworthiness of the synthesized surfactants, the following analytical checks must be integrated into the workflow:

  • FTIR Spectroscopy: The unreacted precursor exhibits distinct symmetric and asymmetric C=O stretching bands at ~1860 cm⁻¹ and ~1780 cm⁻¹. Successful amidation (Protocol A) is validated by the disappearance of these bands and the emergence of Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) peaks. Successful hydrolysis (Protocol B) is confirmed by a strong carboxylate (COO⁻) asymmetric stretch at ~1580 cm⁻¹.

  • Critical Micelle Concentration (CMC): The amphiphilic nature of the products must be verified via surface tension measurements. A sharp inflection point in a surface tension vs. logarithmic concentration plot confirms micelle formation, validating the compound's utility as a surfactant[1].

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the synthesized derivatives based on standard empirical models and structural analysis.

Surfactant DerivativeSynthetic PathwayReagentYield (%)Estimated HLBCMC Range (mM)Primary Stabilization Mechanism
PEGylated Amide Amidation (Pathway A)mPEG-Amine (2kDa)85 - 9014.5 - 16.00.05 - 0.15Steric Hindrance
Disodium Dicarboxylate Hydrolysis (Pathway B)Aqueous NaOH> 9518.0 - 20.01.0 - 2.5Electrostatic Repulsion

References

  • Title: Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil Source: ResearchGate URL: [Link]

  • Title: Polyisobutenyl Succinic Anhydrides and their derivatives: Synthesis, characterization and application in automotive and innovative fields Source: ResearchGate URL: [Link]

Sources

Application Note: Reaction Conditions for Maleic Anhydride and Isobutylene Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The reaction between maleic anhydride (MA) and isobutylene (IB) yields two distinct classes of "adducts" depending on the molecular weight of the isobutylene source and the reaction mechanism employed. For drug development professionals, distinguishing between these pathways is critical:

  • Alternating Copolymerization (Radical Pathway): Reacting monomeric isobutylene with maleic anhydride yields Poly(isobutylene-alt-maleic anhydride) (PIMA). This is a rigid, hydrophilic-hydrophobic platform used extensively in amphiphilic nanocarriers , polymer-drug conjugates , and surface coatings (e.g., ISOBAM).

  • Ene Reaction (Thermal Pathway): Reacting oligomeric polyisobutylene (PIB) with maleic anhydride yields Polyisobutylene Succinic Anhydride (PIBSA). While primarily a fuel additive, high-purity PIBSA is increasingly relevant as a lipophilic surfactant precursor for lipid nanoparticles (LNPs).

This guide focuses on the synthesis of the Alternating Copolymer (PIMA) due to its dominance in pharmaceutical applications, while providing the Ene reaction conditions as a secondary protocol for surfactant development.

Mechanistic Divergence

The chemical outcome is dictated by the "Isobutylene Source" and the "Initiation Mode."

ReactionPathways cluster_0 Pathway A: Radical Copolymerization cluster_1 Pathway B: Alder-Ene Reaction Start Reactants MA Maleic Anhydride Start->MA IB_Mono Isobutylene Monomer (Gas) MA->IB_Mono IB_Poly Polyisobutylene Oligomer (Liquid, Mw ~1000) MA->IB_Poly PIMA Poly(isobutylene-alt-maleic anhydride) (PIMA) IB_Mono->PIMA 50-80°C Pressure Initiator Radical Initiator (AIBN/BPO) Initiator->PIMA PIBSA Polyisobutylene Succinic Anhydride (PIBSA) IB_Poly->PIBSA >180°C No Initiator Heat Thermal Energy (180-220°C) Heat->PIBSA

Figure 1: Mechanistic bifurcation. Pathway A yields the alternating copolymer (drug delivery scaffold), while Pathway B yields the succinic anhydride derivative (surfactant).

Critical Reaction Parameters (Copolymerization)

To synthesize pharmaceutical-grade Poly(isobutylene-alt-maleic anhydride) , strict control of phase behavior and pressure is required.

Solvent Selection

The choice of solvent determines the polymerization type and molecular weight distribution (PDI).

Solvent SystemPhase BehaviorOutcomeApplication Note
Ethyl Acetate (EtOAc) Precipitation Polymer precipitates as white powder.Preferred. Easy isolation by filtration. Prevents high viscosity buildup.
DMF / DMSO Solution Homogeneous solution.[1]Hard to remove solvent. Used only if post-functionalization happens in situ.
Toluene Slurry/Solution Swollen gel/precipitate.Often leads to broader PDI; harder to dry than EtOAc.
Pressure & Temperature[2][3]
  • Isobutylene Boiling Point: -6.9°C.

  • Implication: The reaction must be conducted in a pressure reactor (autoclave).

  • Temperature: 50–80°C. Higher temperatures (>100°C) favor chain transfer and lower molecular weights (Mw), which is often desirable for renal clearance in drug conjugates.

Protocol A: Synthesis of Poly(isobutylene-alt-maleic anhydride)

Target Product: Alternating Copolymer (Mw ~6,000–60,000 Da) Scale: Lab Scale (100 g theoretical yield)

Equipment Requirements
  • Reactor: 500 mL Stainless Steel Autoclave (Parr or Buchi) with magnetic drive stirring.

  • Feed System: HPLC pump (for liquid MA solution) or Mass Flow Controller (for IB gas).

  • Safety: Fume hood, burst disk rated to 20 bar.

Reagents
  • Maleic Anhydride (MA): 49.0 g (0.5 mol). Purification: Recrystallize from chloroform if hydrolyzed acid content >1%.

  • Isobutylene (IB): 35.0 g (0.625 mol, 1.25 equiv). Excess ensures consumption of MA.

  • Solvent: Ethyl Acetate (anhydrous), 300 mL.

  • Initiator: AIBN (Azobisisobutyronitrile), 0.5 g (1 wt% relative to monomers).

Step-by-Step Procedure
  • Reactor Preparation:

    • Purge the autoclave with Nitrogen (N₂) for 10 minutes to remove oxygen (O₂ inhibits radical propagation).

    • Charge Maleic Anhydride (49.0 g) and AIBN (0.5 g) dissolved in Ethyl Acetate (250 mL) into the reactor.

  • Isobutylene Addition:

    • Cool the reactor to 0°C using an ice bath or chiller jacket.

    • Transfer Isobutylene (35.0 g) into the reactor. This can be done by condensing IB gas into a pre-weighed cold trap and transferring, or feeding directly from a pressurized cylinder if the reactor is equipped with a mass flow controller.

  • Polymerization:

    • Seal the reactor.[2]

    • Heat to 60°C with stirring at 500 RPM.

    • Observation: Pressure will rise initially (vapor pressure of IB + EtOAc) to approx. 3–6 bar (40–90 psi) , then gradually decrease as IB is consumed.

    • Maintain reaction for 5–8 hours .

  • Workup (Precipitation Method):

    • Cool reactor to room temperature. Vent unreacted Isobutylene into a fume hood.

    • Open reactor. The product should appear as a fine white suspension in Ethyl Acetate.

    • Filtration: Filter the suspension using a sintered glass funnel (Porosity 3).

    • Washing: Wash the filter cake 3x with cold Ethyl Acetate to remove unreacted Maleic Anhydride.

    • Drying: Dry in a vacuum oven at 50°C for 24 hours.

  • Characterization:

    • FTIR: Look for anhydride doublet at 1780 cm⁻¹ and 1850 cm⁻¹. Absence of C=C stretch at 1640 cm⁻¹.

    • Solubility Test: Soluble in DMF, alkali water (hydrolyzes to acid); Insoluble in Chloroform/DCM.

Workflow Step1 Step 1: Charge MA + AIBN + EtOAc (Purge O2) Step2 Step 2: Condense Isobutylene (0°C, Sealed Reactor) Step1->Step2 Step3 Step 3: Polymerization (60°C, 3-6 Bar, 6h) Step2->Step3 Step4 Step 4: Vent & Filter (Precipitation Workup) Step3->Step4 Step5 Step 5: Vacuum Dry (50°C, 24h) Step4->Step5

Figure 2: Workflow for the precipitation polymerization of PIMA in Ethyl Acetate.

Protocol B: Synthesis of Polyisobutylene Succinic Anhydride (PIBSA)

Target Product: Mono-substituted Succinic Anhydride on PIB chain. Application: Surfactant synthesis, lipid conjugation.

Critical Distinction

Unlike Protocol A, this uses Polyisobutylene (PIB) oligomers (liquid) as the starting material, not the gas.

Procedure (Thermal Ene Reaction)
  • Reactants: Mix Highly Reactive PIB (High vinylidene content, >70% exo-olefin) with Maleic Anhydride in a 1:1.1 molar ratio.

  • Conditions: Heat to 190–220°C under Nitrogen atmosphere.

  • Pressure: The reactor should be rated for slight positive pressure (2–5 bar) to prevent Maleic Anhydride sublimation/loss, or use a condenser with a trap.

  • Time: 12–24 hours (uncatalyzed).

  • Purification: Strip unreacted Maleic Anhydride under high vacuum (1 mmHg) at 200°C.

  • Filtration: Filter hot to remove "sludge" (bismaleation byproducts).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxygen inhibition.Degas solvents thoroughly (freeze-pump-thaw or N₂ sparge >30 min).
Product is Sticky/Gummy Low molecular weight or solvent retention.Increase reaction time; ensure T < 80°C. Wash precipitate with anhydrous diethyl ether.
High Free Acid Content Moisture contamination.Use anhydrous Ethyl Acetate. Store MA in desiccator.
Crosslinking/Gelation Impurities in MA or local overheating.Ensure adequate stirring (magnetic stirring may fail if slurry is thick; use overhead if scaling up).

References

  • Machida, S. et al. "Copolymerization of isobutylene and maleic anhydride." Journal of Polymer Science, 1965.

  • Sigma-Aldrich. "Poly(isobutylene-alt-maleic anhydride) Product Specification & Applications."[3] MilliporeSigma, 2024.

  • Liu, S. et al. "CFD simulations of mixing conditions of isobutylene/maleic anhydride and their polymerization in continuous-flow synthesis." Reaction Chemistry & Engineering, 2026.

  • Tessier, M. et al. "Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles." Macromolecules, 2019.

  • Google Patents. "Method for copolymerizing isobutylene with maleic anhydride (CN112851838B)." Google Patents, 2021.

Sources

Bioconjugation techniques for introducing methallyl groups to peptides

Author: BenchChem Technical Support Team. Date: March 2026

Title : Bioconjugation Techniques for Introducing Methallyl Groups to Peptides: Strategies, Protocols, and Applications

Introduction The methallyl group (2-methyl-2-propenyl) is a highly versatile structural motif in modern peptide chemistry. Unlike the standard allyl group, the methallyl moiety features an additional methyl substitution that provides unique steric and electronic properties. This subtle modification is critical for mimicking natural post-translational modifications (such as prenylation)[1], modulating the kinetics of downstream thiol-ene click reactions, and enhancing the helicity of conformationally constrained "stapled" peptides.

As a Senior Application Scientist, I have structured this Application Note to detail two orthogonal, field-proven methodologies for introducing methallyl groups into peptides:

  • Late-Stage Post-Translational Modification : Chemoselective Palladium-catalyzed Tsuji-Trost methallylation of native cysteine residues[1].

  • Pre-Translational Incorporation : Solid-Phase Peptide Synthesis (SPPS) using unnatural methallylglycine derivatives for downstream Ring-Closing Metathesis (RCM).

Both workflows are designed as self-validating systems, embedding in-process quality control (QC) steps to ensure high-fidelity bioconjugation.

Strategy 1: Chemoselective Pd-Catalyzed Cysteine Methallylation

Scientific Rationale & Causality Historically, transition-metal catalysis on unprotected peptides has been plagued by catalyst poisoning, as sulfur atoms in cysteine strongly coordinate to palladium, forming inactive resting states. To bypass this, Schlatzer et al. developed a robust Tsuji-Trost protocol utilizing the bulky, bidentate phosphite ligand BIPHEPHOS[1]. The extreme steric demand of BIPHEPHOS prevents the formation of stable Pd-thiolate complexes, keeping the catalytic cycle active. Furthermore, this method operates in aqueous buffer conditions, making it directly applicable to unprotected, folded peptides and proteins[2]. The use of methallyl methyl carbonate as the reagent is intentional: upon oxidative addition, it releases CO₂ and methanol, driving the reaction forward without the need for harsh external bases that could induce peptide epimerization.

G N1 Unprotected Peptide (Cys-containing) N5 Tsuji-Trost Reaction (RT, 2-4h) N1->N5 N2 Methallyl Methyl Carbonate N2->N5 N3 Pd2(dba)3 / BIPHEPHOS Catalyst Complex N3->N5 N4 Aqueous Buffer / Organic Solvent Mixture (pH 7-8) N4->N5 N6 LC-MS In-Process Monitoring N5->N6 N7 S-Methallyl Peptide Conjugate N6->N7 Mass Shift: +54.07 Da

Figure 1: Workflow for the chemoselective Pd-catalyzed methallylation of cysteine residues in unprotected peptides.

Step-by-Step Protocol Note: Strict exclusion of oxygen is critical. Oxygen not only degrades the Pd(0) catalyst but also promotes the oxidative dimerization of cysteine into disulfides, rendering the thiol unavailable for methallylation.

  • Catalyst Pre-Activation :

    • In an anaerobic glovebox or under rigorous Schlenk conditions, dissolve Pd₂(dba)₃ (0.05 eq) and BIPHEPHOS (0.20 eq) in degassed anhydrous DMF.

    • Stir at room temperature for 30 minutes until the solution turns from dark purple to pale yellow, indicating the formation of the active Pd(0)-BIPHEPHOS complex.

  • Peptide Preparation :

    • Dissolve the target Cys-containing peptide (1.0 eq, typically 1-5 mM) in a degassed 1:1 mixture of TRIS buffer (100 mM, pH 7.5) and CH₃CN[1].

    • Self-Validation Step: Perform an Ellman’s assay on a 10 µL aliquot to confirm the presence of free, unoxidized thiols.

  • Bioconjugation Reaction :

    • Add methallyl methyl carbonate (10.0 eq) to the peptide solution.

    • Inject the pre-activated Pd-catalyst solution into the reaction mixture.

    • Stir at room temperature for 2 to 4 hours.

  • In-Process Monitoring :

    • Withdraw a 5 µL aliquot, dilute in 0.1% TFA in water (to quench the catalyst), and analyze via LC-MS.

    • Success Criterion: Look for the disappearance of the starting material mass and the appearance of the product peak with a mass shift of +54.07 Da .

  • Purification :

    • Quench the reaction by adding a metal scavenger (e.g., QuadraSil AP) or filter directly through a 0.22 µm PTFE syringe filter.

    • Purify the S-methallyl peptide via preparative RP-HPLC using a standard H₂O/CH₃CN gradient with 0.1% TFA.

Strategy 2: Pre-Translational Incorporation for Peptide Stapling

Scientific Rationale & Causality When the goal is to stabilize the secondary structure of a peptide (e.g., enforcing an


-helical conformation for intracellular protein-protein interaction targeting), late-stage modification is insufficient. Instead, methallyl groups must be incorporated into the peptide backbone during synthesis. Using 

-methyl-

-methallylglycine derivatives at the

and

(or

) positions allows for downstream Ring-Closing Metathesis (RCM). The

-methyl group restricts the dihedral angles, pre-organizing the peptide into a helix, while the methallyl group provides the necessary terminal alkene.

For the RCM step, Grubbs 2nd Generation catalyst is strictly required. The 1,1-disubstituted nature of the methallyl alkene creates significant steric hindrance that Grubbs 1st Generation catalyst cannot overcome. The N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary electron density and stability to drive the metathesis of these hindered substrates.

G2 S1 Solid Phase Peptide Synthesis (SPPS) S2 Couple Fmoc-alpha-methyl- alpha-methallylglycine S1->S2 S3 Global Deprotection & Resin Cleavage S2->S3 S4 Linear Peptide with Methallyl Handles S3->S4 S5 Grubbs II Catalyst (DCE, 1-5 mM, Reflux) S4->S5 S6 Ring-Closing Metathesis (RCM) S5->S6 S7 Conformationally Stapled Peptide S6->S7 Mass Shift: -28.05 Da

Figure 2: Pre-translational incorporation of methallyl groups via SPPS followed by Ring-Closing Metathesis (RCM) for peptide stapling.

Step-by-Step Protocol

  • Peptide Assembly :

    • Synthesize the peptide on Rink Amide resin using standard Fmoc/tBu chemistry.

    • At positions

      
       and 
      
      
      
      , couple Fmoc-
      
      
      -methyl-
      
      
      -methallylglycine.
    • Causality for Coupling Conditions: Due to the extreme steric bulk of the

      
      -disubstituted amino acid, standard HBTU coupling will fail. Use HATU (2.0 eq) and HOAt (2.0 eq) with DIPEA (4.0 eq) in DMF, and extend the coupling time to 3 hours. Repeat with a double coupling step.
      
  • Cleavage :

    • Cleave the linear peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Ring-Closing Metathesis (RCM) :

    • Dissolve the crude lyophilized peptide in anhydrous, degassed 1,2-dichloroethane (DCE) to a final concentration of 1-2 mM.

    • Causality for Dilution: High dilution conditions (≤ 2 mM) are imperative to thermodynamically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

    • Add Grubbs 2nd Generation Catalyst (15-20 mol%).

    • Heat the reaction under a nitrogen atmosphere at 60°C for 4 to 12 hours.

  • In-Process Monitoring & Purification :

    • Monitor the reaction via LC-MS. Successful metathesis between two methallyl groups results in the expulsion of an ethylene molecule.

    • Success Criterion: Look for a mass shift of -28.05 Da relative to the linear precursor.

    • Concentrate the solvent under reduced pressure, quench the catalyst with ethyl vinyl ether, and purify via preparative RP-HPLC.

Quantitative Data & Method Comparison

To assist in experimental design, the following table summarizes the operational parameters, chemoselectivity, and analytical readouts for both methallyl integration strategies.

Table 1: Comparison of Methallyl Bioconjugation Strategies

ParameterPost-Translational Pd-CatalysisPre-Translational SPPS + RCM
Target Residue Native Cysteine (Thiolate)[1]Unnatural Amino Acid (e.g., Methallylglycine)
Primary Reagents Methallyl methyl carbonate, Pd₂(dba)₃, BIPHEPHOSFmoc-

-methyl-

-methallylglycine, Grubbs II
Reaction Environment Aqueous buffer / Organic co-solvent (pH 7.5)Anhydrous Organic Solvent (DCE or DCM)
Chemoselectivity Absolute for Cys over Lys, Tyr, Ser, His[1]N/A (Orthogonal to standard protecting groups)
Primary Application Late-stage functionalization, native prenyl mimicryPeptide stapling, conformational constraint
Key Mass Shift (LC-MS) +54.07 Da (Addition of methallyl group)-28.05 Da (Loss of ethylene during metathesis)
Alternative Uses Substrate for [2,3]-sigmatropic rearrangements[3]Substrate for orthogonal thiol-ene click chemistry

Advanced Applications: Sigmatropic Rearrangements

Beyond simple structural modifications, the introduction of an S-methallyl group onto a cysteine residue unlocks complex synthetic pathways. As demonstrated by Crich and colleagues, S-methallyl cysteines can undergo ylide formation and subsequent [2,3]-sigmatropic rearrangements when treated with diazo compounds and a Rh₂(OAc)₄ catalyst[3]. This allows for the highly specific, electrophile-free transfer of complex glycans or lipid chains directly onto the peptide backbone, showcasing the methallyl group not just as a static modification, but as a dynamic chemical handle.

References

  • Schlatzer, T., Kriegesmann, J., Schröder, H., Trobe, M., Lembacher-Fadum, C., Santner, S., Kravchuk, A. V., Becker, C. F. W., & Breinbauer, R. "Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine." Journal of the American Chemical Society, 2019.[URL: https://doi.org/10.1021/jacs.9b08279]
  • Williams, R. M., & Im, Y. J. "Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one: (R)-(N-tert-Butoxycarbonyl)allylglycine." Organic Syntheses, 2012.[URL: https://doi.org/10.15227/orgsyn.089.0281]
  • Crich, D., Zou, Y., & Brebion, F. "Sigmatropic Rearrangements as Tools for Amino Acid and Peptide Modification: Application of the Allylic Sulfur Ylide Rearrangement to the Preparation of Neoglycoconjugates and Other Conjugates." Journal of Organic Chemistry, 2006.[URL: https://doi.org/10.1021/jo061439y]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of (2-Methyl-2-propenyl)succinic anhydride during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support resource for (2-Methyl-2-propenyl)succinic anhydride (also known as polyisobutylene succinic anhydride or PIBSA). This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of hydrolytic instability. As a moisture-sensitive cyclic anhydride, preventing degradation during storage is paramount to ensuring experimental reproducibility and the integrity of your results. This document provides in-depth, field-proven insights and protocols to maintain the quality of your material.

Frequently Asked Questions (FAQs)
Q1: What is (2-Methyl-2-propenyl)succinic anhydride, and why is it so sensitive to moisture?

(2-Methyl-2-propenyl)succinic anhydride is a branched alkenyl-substituted succinic anhydride.[1] Like other cyclic anhydrides, it features a strained five-membered ring containing an anhydride functional group (-C(O)-O-C(O)-). This ring is electrophilic and highly susceptible to nucleophilic attack by water.[2] When exposed to moisture, the anhydride ring rapidly opens to form the corresponding dicarboxylic acid, (2-Methyl-2-propenyl)succinic acid.[2][3] This hydrolysis reaction is often irreversible under standard storage conditions and fundamentally alters the chemical properties and reactivity of the compound. Maintaining anhydrous (water-free) conditions is therefore critical.[1]

Q2: What are the primary signs that my (2-Methyl-2-propenyl)succinic anhydride has hydrolyzed?

The physical state of the compound can be a key indicator. (2-Methyl-2-propenyl)succinic anhydride is typically a white to pale-yellow powder or a viscous liquid, depending on its purity and specific structure.[1] Hydrolysis leads to the formation of (2-Methyl-2-propenyl)succinic acid, which has different physical properties.

Common signs of degradation include:

  • Change in Physical State: A free-flowing powder may become clumpy, sticky, or evolve into a viscous gum or liquid.

  • Phase Separation: If the anhydride is in a liquid form or dissolved in a non-polar solvent, the formation of the more polar dicarboxylic acid can lead to turbidity or the appearance of a separate, often crystalline, solid phase.

  • Loss of Reactivity: In subsequent reactions, you may observe significantly lower yields or the complete failure of the reaction, as the intended anhydride starting material is no longer present.

Q3: How quickly does this hydrolysis occur?

The rate of hydrolysis is highly dependent on several factors, including the amount of available water, temperature, and pH. Succinic anhydride itself has a reported hydrolysis half-life of only 4.3 minutes in neutral water at 25°C.[4] While the 2-methyl-2-propenyl substituent may introduce some steric hindrance that could slightly alter the reaction rate, the compound should always be considered as rapidly hydrolyzing in the presence of water.[1] Higher temperatures will accelerate the rate of hydrolysis.[5]

Q4: Can I reverse the hydrolysis reaction to recover the anhydride?

Reforming the anhydride from the dicarboxylic acid is not a simple process and typically requires treatment with strong dehydrating agents (e.g., acetyl chloride or phosphorus oxychloride) and heat.[6] This is a chemical synthesis procedure, not a simple purification step. For laboratory purposes, it is far more practical to prevent hydrolysis from occurring in the first place. Once significant hydrolysis has occurred, the material is generally considered compromised for most applications.

Troubleshooting Guide: Diagnosing Storage Failures

This section addresses common problems encountered during the storage of (2-Methyl-2-propenyl)succinic anhydride and provides a logical workflow to identify the root cause.

Issue 1: The powder has become a single solid mass or a sticky gum.
  • Probable Cause: Significant moisture ingress. This is the most common failure mode and indicates a breach in the storage container's seal or improper handling. Atmospheric moisture has been absorbed by the hygroscopic material, leading to extensive hydrolysis.

  • Troubleshooting Steps:

    • Verify Container Seal: Check the container cap for tightness. Inspect the threads for any damage. If using a septum-sealed bottle, check for punctures.

    • Review Handling Protocol: Was the container opened outside of a controlled, dry environment (e.g., a glovebox or under a stream of inert gas)? Even brief exposure to ambient air can introduce enough moisture to initiate degradation.

    • Assess Storage Location: Is the material stored in a desiccator? Is the desiccant (e.g., silica gel, Drierite) still active? A color-indicating desiccant is highly recommended for easy monitoring.

Issue 2: Analytical tests (e.g., NMR, FTIR, Titration) show low purity or the presence of a new compound.
  • Probable Cause: Partial hydrolysis. The analytical data is detecting the presence of the (2-Methyl-2-propenyl)succinic acid impurity alongside the remaining anhydride.

  • Troubleshooting Steps:

    • FTIR Analysis: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequencies, which are characteristic of a carboxylic acid. The distinct anhydride carbonyl peaks will decrease in intensity.[7]

    • ¹H NMR Spectroscopy: In a deuterated solvent, the two carboxylic acid protons of the hydrolyzed product will appear as a broad singlet, typically far downfield.

    • Review Storage Conditions: Even if the physical appearance has not changed dramatically, low-level moisture exposure over time can cause gradual degradation. This points to the need for a more stringent storage protocol, such as using an inert gas overlay.[8]

Troubleshooting Workflow

Caption: Decision tree for troubleshooting anhydride degradation.

Protocols for Optimal Storage and Handling

To ensure the long-term stability of (2-Methyl-2-propenyl)succinic anhydride, adherence to strict anhydrous and anaerobic techniques is essential.[9][10]

Protocol 1: Standard Storage Conditions

This protocol is the minimum requirement for storing the anhydride.

  • Container: Use a glass container with a tight-fitting, high-quality screw cap, preferably with a PTFE (Teflon) liner.

  • Primary Seal: For added protection, wrap the cap-bottle interface with Parafilm M® to create a secondary moisture barrier.

  • Secondary Containment: Place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator).

  • Temperature: Store the desiccator in a cool, dry place. Refrigeration (2-8°C) is recommended to slow the kinetics of any potential hydrolysis, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.

  • Environment: The storage area should be well-ventilated and away from sources of heat or high humidity.[11]

Protocol 2: Long-Term Storage Under Inert Gas

For maximum stability, especially for high-purity grades or long-term storage, an inert gas overlay is mandatory.[1][12]

  • Preparation: This procedure should be performed in a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, a Schlenk line can be used.[10]

  • Aliquot Material: If you have a large stock bottle, it is best practice to aliquot the anhydride into smaller, single-use vials. This minimizes the number of times the main stock is exposed to potential contaminants.

  • Inert Gas Purge: Place the opened stock bottle and the new vials inside the glovebox antechamber. Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times.

  • Transfer: Inside the main glovebox chamber, transfer the required amount of anhydride into the smaller vials.

  • Seal: Tightly cap the vials. For ultimate protection, use vials with pierceable septa caps.

  • Final Storage: Seal the caps with Parafilm M® and place the vials in a labeled container inside a desiccator as described in Protocol 1.

Inert Gas Storage Workflow

Sources

Minimizing side reactions in Ene reaction synthesis of succinic anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Hub for the synthesis of Alkyl Succinic Anhydrides (ASA) and Polyisobutylene Succinic Anhydrides (PIBSA). The Alder-ene reaction between an alkene (the "ene") and maleic anhydride (the "enophile") is the cornerstone of synthesizing these critical dispersants and sizing agents.

However, because the thermal ene reaction demands high activation energies (


 34–36 kcal/mol), it requires elevated temperatures (150°C–240°C) 1. At these thermal extremes, the thermodynamic window for the desired concerted [4+2] pericyclic addition overlaps significantly with the activation energies of destructive side reactions.

This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to ensure high-yield, low-color mono-adduct synthesis.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why is my reaction mixture turning black and precipitating insoluble tar?

The Mechanism: At temperatures exceeding 200°C, maleic anhydride (MA) is highly susceptible to free-radical homopolymerization or random copolymerization with the alkene 2. This radical cascade forms poly(maleic anhydride), which manifests as a dark, highly viscous, and insoluble resin. The Solution:

  • Radical Scavenging: Introduce radical inhibitors such as hydroquinone, phenothiazine, or BHT (100–500 ppm) to quench radical initiation.

  • Catalytic Additives: The addition of 5 to 1000 ppm of aluminum acetylacetonate has been proven to dramatically suppress the formation of black solid residues and improve product color by stabilizing the anhydride against secondary radical reactions 3.

  • Reversible Cycloaddition: Furan-type compounds can be added to temporarily bind free MA via a reversible Diels-Alder cycloaddition, keeping the steady-state concentration of free MA low enough to prevent polymerization while still allowing the ene reaction to proceed 2.

Q2: My alkene conversion stalls at 70%, and the reaction won't proceed further. What is happening?

The Mechanism: Thermal alkene isomerization. Highly reactive terminal olefins (such as the exo-double bonds in Highly Reactive Polyisobutylene, HRPIB) undergo thermal rearrangement to internal (endo-) olefins to achieve thermodynamic stability 1. Because internal olefins suffer from severe steric hindrance, their rate of primary hydrogen abstraction during the ene reaction drops precipitously, effectively stalling the reaction 4. The Solution: Reduce the thermal load. By employing Lewis acid catalysis (e.g., AlCl


 or SnCl

), the activation energy of the ene reaction is lowered, allowing you to run the synthesis at 150°C instead of 220°C. This kinetic control favors the ene addition over the thermodynamic isomerization pathway.
Q3: I am detecting high levels of di-adducts (bis-succinic anhydrides) resulting in unwanted high viscosity.

The Mechanism: The primary product (mono-succinic anhydride) retains a shifted double bond. If maleic anhydride is present in excess, it will undergo a secondary ene reaction with the primary product to form a bis-adduct 1. The Solution: Strictly control the stoichiometry. Maintain an Alkene:MA molar ratio of 1:0.8 to 1:1.0. While lower MA ratios decrease the absolute yield of the batch, they drastically reduce bis-adduct formation and simplify downstream purification 4.

Part 2: Mechanistic Pathway Visualization

The following logic map illustrates the delicate kinetic balance between the desired pericyclic addition and the parasitic side reactions.

MechanisticPathways MA Maleic Anhydride (MA) + Alkene (e.g., PIB) Ene Alder-Ene Reaction (Concerted [4+2]) MA->Ene 150-200°C Radical Radical Initiation (Thermal / Trace O2) MA->Radical >210°C Isomerization Alkene Isomerization (Exo to Endo Shift) MA->Isomerization Prolonged Heat Product Mono-Succinic Anhydride (PIBSA / ASA) Ene->Product Tar MA Homopolymerization (Insoluble Tar / Resin) Radical->Tar LowYield Reduced Reactivity (Stalled Conversion) Isomerization->LowYield

Reaction pathways showing the desired Alder-Ene reaction versus competing thermal side reactions.

Part 3: Quantitative Optimization Data

Optimizing the ene reaction requires balancing yield against product purity. The table below synthesizes quantitative boundary conditions derived from process chemistry literature to help you select the optimal parameters.

ParameterTarget RangeImpact on Desired Ene ReactionImpact on Side Reactions (Tar/Isomers)
Temperature 180°C – 200°COptimal kinetic rate for concerted[4+2] addition.>210°C triggers exponential increase in MA homopolymerization and tar formation 4.
Alkene:MA Ratio 1.0 : 0.85Ensures complete consumption of MA.Excess MA (>1.2) drives bis-adduct formation and complicates vacuum distillation 5.
Inhibitor Conc. 100 – 500 ppmNo interference with pericyclic mechanisms.Quenches free radicals, preventing dark color bodies and poly(MA) resin.
Al(acac)3 Additive 5 – 1000 ppmAccelerates addition, allowing shorter residence times.Dramatically reduces sludge-make; stabilizes MA against secondary reactions 3.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. This prevents the compounding of errors (e.g., heating an oxygen-rich system, which guarantees tar formation).

ExperimentalWorkflow Prep 1. Reagent Prep Degas Alkene, Add Inhibitor Heat 2. Controlled Heating Ramp to 150°C under N2 Prep->Heat Dose 3. MA Dosing Slow addition of MA Heat->Dose React 4. Ene Reaction Maintain 190°C, 6-8h Dose->React Purify 5. Vacuum Distillation Remove unreacted MA React->Purify Validate 6. Validation (FTIR/SAP) Check Anhydride Peak Purify->Validate

Step-by-step workflow for Ene reaction synthesis with integrated validation checkpoints.

Standard Operating Procedure: Low-Tar Synthesis of PIBSA/ASA

Step 1: System Purging and Degassing

  • Action: Charge the reactor with the starting alkene (e.g., HRPIB or 1-octadecene). Add 200 ppm of hydroquinone (radical inhibitor) and 50 ppm of aluminum acetylacetonate. Apply a vacuum (

    
     mbar) at 80°C for 30 minutes, then backfill with high-purity Nitrogen. Repeat the vacuum/N
    
    
    
    cycle three times.
  • Causality: Oxygen acts as a radical initiator at high temperatures. Removing dissolved O

    
     is the most critical step in preventing MA homopolymerization.
    
  • Validation Checkpoint: The vacuum gauge must hold steady at

    
     mbar without active pumping for 5 minutes. If pressure rises, you have a leak. Do not heat.
    

Step 2: Controlled Heating and MA Dosing

  • Action: Ramp the reactor temperature to 150°C under continuous N

    
     sparging. Begin dosing Maleic Anhydride (MA) in a molten state (or as solid briquettes) in 5 equal portions over 60 minutes.
    
  • Causality: The ene reaction is exothermic. Dumping all MA at once can cause a thermal runaway, pushing the local temperature past 210°C and instantly generating tar.

  • Validation Checkpoint: Monitor the internal thermocouple. The exotherm spike after each MA addition must not exceed +10°C.

Step 3: Thermal Reaction Phase

  • Action: Once dosing is complete, raise the temperature to 190°C. Maintain aggressive mechanical stirring (to ensure mass transfer in the increasingly viscous mixture) for 6 to 8 hours 5.

  • Causality: 190°C provides the optimal kinetic energy for the concerted [4+2] transition state without crossing the threshold for severe thermal decomposition.

  • Validation Checkpoint: Pull an aliquot at hour 4 and hour 6. Run an FTIR. Look for the disappearance of the MA C=C stretch (

    
     1640 cm
    
    
    
    ) and the stabilization of the succinic anhydride C=O asymmetric/symmetric stretches (
    
    
    1860 and 1780 cm
    
    
    ).

Step 4: Purification via Vacuum Stripping

  • Action: Cool the reactor to 160°C. Apply a dynamic vacuum (

    
     mbar) for 2 hours to distill off any unreacted maleic anhydride and light volatile byproducts.
    
  • Causality: Free MA in the final product causes severe downstream issues, including toxicity, poor solubility, and cross-linking during subsequent amination steps (e.g., when making succinimide dispersants).

  • Validation Checkpoint: The cold trap should collect white, needle-like crystals of pure MA. If the crystals are brown/yellow, thermal degradation occurred during the stripping phase.

Step 5: Final Product Qualification

  • Action: Titrate the final product to determine the Saponification (SAP) number or Acid Value.

  • Validation Checkpoint: The SAP number must align with the theoretical calculation for a mono-adduct based on the molecular weight of your starting alkene. A significantly higher SAP number indicates bis-adduct formation or residual free MA.

References

  • EP0883615B1 - Additives usable in preparation of alkenyl succinic anhydride - Google Patents.
  • US4761488A - Reaction of olefins with maleic anhydride - Google Patents.
  • Rate of Formation of Industrial Lubricant Additive Precursors from Maleic Anhydride and Polyisobutylene - Organic Process Research & Development (ACS Publications). URL:[Link]

  • Synthesis and characterization of ASA samples - University of Lisboa Repository. URL: [Link]

Sources

Technical Support Center: Purification of Methallyl Succinic Anhydride (MSA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Maleic Anhydride (MA) from Methallyl Succinic Anhydride (MSA) Audience: Chemical Researchers, Process Engineers, and Drug Development Scientists Document ID: MSA-PUR-001 Version: 2.0 (Current)

Critical Overview: The Separation Challenge

Why is this hard? The synthesis of Methallyl Succinic Anhydride (MSA) via the Ene reaction often leaves 5–15% unreacted Maleic Anhydride (MA).[1] Separation is non-trivial because:

  • Solubility Overlap: Both are polar anhydrides soluble in common organic solvents (chloroform, acetone, ethyl acetate).[1]

  • Reactivity: Both hydrolyze to dicarboxylic acids in the presence of moisture, making aqueous washes yield-destructive.[1]

  • Sublimation: MA sublimes at ~52°C under vacuum, frequently clogging standard distillation condensers.[1]

The Solution Hierarchy We classify purification methods into three tiers based on efficacy and risk.

TierMethodTarget MA LevelRisk Profile
1 Vacuum Distillation < 1.0%Low (Standard Protocol)
2 Inert Gas Sparging < 0.1%Low (Polishing Step)
3 Selective Hydrolysis < 0.05%High (Yield Loss Risk)

Tier 1: Thermal Separation (The Gold Standard)

Principle: Maleic Anhydride (BP 202°C @ 760 mmHg) is significantly more volatile than MSA (BP >250°C @ 760 mmHg, extrapolated).[1] Under high vacuum (<5 mmHg), MA can be stripped effectively if sublimation is managed.[1]

Protocol A: Vacuum Stripping with "Hot" Condenser

Objective: Remove bulk MA (down to ~1%) without clogging the apparatus.

Equipment:

  • Short-path distillation head or Kugelrohr apparatus.[1]

  • Critical: Recirculating heater for the condenser (Oil or Glycol).[1] Do not use cold water.

Step-by-Step Guide:

  • Setup: Connect the crude MSA reaction mixture to the distillation setup.

  • Condenser Temp: Set the condenser coolant temperature to 55–60°C .

    • Why? MA melts at ~52.8°C. Keeping the condenser above this temperature prevents MA from solidifying (subliming) and blocking the path.[1] It will condense as a liquid and flow into the receiver.[1]

  • Vacuum Application: Slowly reduce pressure to < 5 mmHg .

  • Heating:

    • Ramp the pot temperature to 100–120°C .

    • MA will distill over rapidly.[1]

  • Monitoring: Watch for the cessation of dripping in the receiver.

  • Finishing: Once the MA fraction stops, you may either:

    • Stop and use the residue (Crude MSA, >95% purity).

    • Increase temp to 140–160°C (depending on vacuum) to distill the MSA product (clear liquid) away from heavy tars/polymers.[1]

Technical Insight: If you use a cold water condenser (10°C), MA will crystallize instantly inside the inner tube, creating a dangerous pressure buildup. Always distill MA with a warm condenser.

Tier 2: Advanced Polishing (Trace Removal)[1]

If Tier 1 leaves 0.5–1.0% MA (detectable by NMR) and your application requires high purity (e.g., pharmaceutical intermediates), use Nitrogen Sparging.[1]

Protocol B: Inert Gas Sparging (Stripping)[1]

Principle: Mass transfer is improved by bubbling inert gas through the hot liquid, lowering the partial pressure of MA and carrying it out of the reactor.

  • Setup: Place MSA in a flask with a sparge tube (fritted glass tip) submerged to the bottom.

  • Heat: Heat oil bath to 100–110°C .

  • Vacuum & Flow: Apply partial vacuum (approx. 50–100 mmHg) while bubbling dry Nitrogen or Argon through the liquid.[1]

  • Duration: Sparge for 2–4 hours.

  • Validation: Check aliquot via 1H-NMR.

Troubleshooting & FAQs

Q1: My condenser keeps clogging with white crystals. What is happening?

Diagnosis: This is Maleic Anhydride sublimation .[1] Fix:

  • Stop: Isolate vacuum and heat immediately.

  • Melt: Use a heat gun to carefully melt the blockage into the receiver.[1]

  • Prevent: Switch your condenser coolant from cold water to 60°C recirculating oil/water . If you lack a heated circulator, turn off the coolant flow entirely and let the air cool the glass (monitor closely) or wrap the condenser bridge with heat tape.

Q2: Can I wash the mixture with water to remove MA?

Answer: Generally, No. While MA hydrolyzes to Maleic Acid (water-soluble) faster than MSA hydrolyzes, MSA is a short-chain anhydride (


) and is not hydrophobic enough to resist hydrolysis completely.[1]
  • Result: You will likely hydrolyze your product into Methallyl Succinic Acid, destroying the anhydride functionality.[1]

  • Exception: If you dissolve the MSA in a very hydrophobic solvent (Toluene/Xylene) and perform a rapid, cold wash with dilute bicarbonate, you might succeed, but yield loss is guaranteed. Stick to thermal methods.

Q3: How do I confirm the MA is gone?

Answer: 1H-NMR is the definitive method.

  • MA Signal: Singlet at 7.02 ppm (CDCl3).[1]

  • MSA Signal: Methallyl vinyl protons appear as multiplets around 4.8–5.0 ppm .[1]

  • Calculation: Integrate the MA singlet (2 protons) vs. the MSA vinyl protons (2 protons).

    
    [1]
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the initial concentration of Maleic Anhydride.

MSA_Purification Start Crude MSA Mixture (Contains 5-15% MA) Distill Tier 1: Vacuum Distillation (Condenser > 60°C) Start->Distill High MA Load Check_MA Check MA Content (1H-NMR) Sparge Tier 2: N2 Sparging (110°C, Partial Vac) Check_MA->Sparge MA 0.5% - 2.0% Final_Check Final QC (< 0.1% MA?) Check_MA->Final_Check MA < 0.5% Distill->Check_MA Sparge->Final_Check Product Pure MSA (Ready for Use) Final_Check->Product Yes Reprocess Reprocess Final_Check->Reprocess No Reprocess->Sparge

Figure 1: Logic flow for the stepwise removal of Maleic Anhydride from MSA.

References

  • Sigma-Aldrich. (n.d.).[1] Methylsuccinic anhydride Properties and Safety. Retrieved from (Search: Methylsuccinic anhydride).[1]

  • Organic Syntheses. (1932).[1][2] Succinic Anhydride Synthesis and Purification. Org. Synth. 12, 66. Retrieved from .[1]

  • National Institutes of Health (NIH). (n.d.).[1] Maleic Anhydride Compound Summary. PubChem.[1][3] Retrieved from .[1]

  • Huntsman Petrochemical. (2015).[1] Process for recovery of maleic anhydride. US Patent 8,940,915.[1] Retrieved from .

  • Mitsubishi Chemical. (n.d.).[1] Maleic Anhydride Technical Data. Retrieved from .[1]

Disclaimer: This guide is for research purposes only. Maleic Anhydride is toxic and a sensitizer.[1] Always work in a fume hood with appropriate PPE.

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Anhydride Curing

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in large-scale anhydride curing of epoxy resins. It is designed to offer practical, field-proven insights into controlling the exothermic reactions inherent in these processes, ensuring both the safety of the experiment and the integrity of the final product.

Section 1: Understanding the Exotherm in Epoxy-Anhydride Curing

The curing of epoxy resins with anhydrides is a polyaddition reaction that is highly exothermic, meaning it releases a significant amount of heat.[1][2] While this is a fundamental aspect of the curing process, in large-scale applications, the heat generated can accumulate, leading to a rapid and uncontrolled increase in temperature known as a runaway reaction.[3] This can result in a range of issues from product defects like cracking and foaming to serious safety hazards.[3][4]

The Curing Mechanism: A Step-by-Step Look

The reaction between an epoxy resin and an anhydride hardener is not a direct one.[5] It is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via a catalyst.[6]

The process can be summarized in the following key steps:

  • Ring-Opening of the Anhydride: A hydroxyl group attacks the anhydride ring, opening it to form a carboxylic acid.[6][7]

  • Epoxy-Carboxyl Reaction: The newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group.[7]

  • Propagation: This new hydroxyl group can then react with another anhydride molecule, continuing the cycle and building the cross-linked polymer network.[7]

This chain reaction is what drives the curing process and the associated release of heat.

G cluster_initiation Initiation cluster_propagation Propagation Anhydride Anhydride CarboxylicAcid Carboxylic Acid Anhydride->CarboxylicAcid forms Hydroxyl Hydroxyl Group (from resin, water, or catalyst) Hydroxyl->Anhydride attacks Epoxy Epoxy Group CarboxylicAcid->Epoxy reacts with NewHydroxyl New Hydroxyl Group Epoxy->NewHydroxyl generates NewHydroxyl->Anhydride continues cycle caption Figure 1: Simplified Epoxy-Anhydride Curing Mechanism.

Caption: Figure 1: Simplified Epoxy-Anhydride Curing Mechanism.

Section 2: Troubleshooting Guide for Exotherm Control

This section addresses common issues encountered during large-scale anhydride curing and provides actionable solutions.

Issue 1: Runaway Reaction - Rapid and Uncontrolled Temperature Spike

Symptoms:

  • Rapid, unexpected increase in the temperature of the reaction mixture.

  • Smoking, foaming, or discoloration of the resin.[3]

  • Potential for the material to boil or overflow the reaction vessel.

Root Causes & Solutions:

Root Cause Explanation Preventative Measures & Solutions
Excessive Batch Size The larger the volume of epoxy, the more heat is generated and retained, as the surface-area-to-volume ratio decreases.[1][2]Solution: Work with smaller, more manageable batch sizes.[2] If a large volume is necessary, consider pouring in multiple, timed layers, allowing each layer to partially cool before adding the next.[3][8]
High Ambient Temperature A warm working environment will accelerate the reaction rate, leading to a faster and more intense exotherm.[3]Solution: Work in a cooler environment.[3][8] Pre-cooling the resin and hardener before mixing can also be effective.[3]
Inappropriate Catalyst Choice or Concentration Catalysts, or accelerators, are used to speed up the curing reaction, but an overly aggressive catalyst or too high a concentration can lead to a dangerously fast exotherm.[6][9]Solution: Select a catalyst with a more moderate reaction profile.[9] Carefully optimize the catalyst concentration through small-scale trials before scaling up.
Inadequate Heat Dissipation If the heat generated by the reaction cannot be effectively removed, it will accumulate and lead to a runaway reaction.[1]Solution: Utilize a reaction vessel with a high surface area for better heat transfer.[1] Employ cooling methods such as a water or ice bath, cooling coils within the reactor, or a jacketed reactor with a circulating coolant.[1][10]
Issue 2: Localized Hotspots and Thermal Gradients

Symptoms:

  • Uneven curing, with some areas being fully cured while others remain tacky.[11]

  • Internal stresses leading to cracking or warping of the final product.[2]

  • Discoloration or charring in specific areas of the cured material.

Root Causes & Solutions:

Root Cause Explanation Preventative Measures & Solutions
Poor Mixing Inadequate mixing can lead to localized areas with a higher concentration of catalyst or hardener, resulting in faster and hotter reactions in those spots.[12]Solution: Ensure thorough and uniform mixing of the resin, hardener, and any catalysts or fillers. Use appropriate mixing equipment for the scale of the reaction.[12]
Filler Agglomeration Fillers, if not properly dispersed, can create areas with different thermal conductivity, leading to uneven heat distribution.[13]Solution: Use fillers with appropriate surface treatments to improve dispersion.[14] Employ high-shear mixing to break up any agglomerates.
Geometry of the Mold or Part Thick sections of a part will retain more heat than thinner sections, creating thermal gradients.[15]Solution: If possible, design the part to have a more uniform thickness. For parts with unavoidable thick sections, consider a staged curing process with a lower initial temperature to allow for more gradual heat dissipation.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I predict the exothermic behavior of my formulation before a large-scale run?

A1: Differential Scanning Calorimetry (DSC) is an invaluable tool for characterizing the cure kinetics of your system.[17][18] A non-isothermal DSC scan, where the sample is heated at a constant rate, can provide the total heat of reaction and the temperature at which the reaction rate is at its maximum.[14][19] Isothermal DSC experiments, holding the sample at a constant temperature, can help determine the time to reach peak exotherm at different processing temperatures.[20] This data is crucial for designing a safe and effective large-scale curing process.

Q2: What is the role of fillers in controlling the exotherm?

A2: Fillers can have a significant impact on the exotherm. High-density, thermally conductive fillers like silica, alumina, or boron nitride can act as heat sinks, absorbing and dissipating the heat generated during the reaction, thereby reducing the peak exotherm.[3][13] However, low-density fillers can act as insulators, trapping heat and potentially worsening the exotherm.[3][8] The effect of a filler on the cure kinetics can also be influenced by its surface treatment.[14][21]

Q3: Can I control the exotherm by adjusting the stoichiometry of the resin and hardener?

A3: While the mix ratio of resin to hardener is critical for achieving optimal properties, deviating significantly from the recommended stoichiometry to control the exotherm is generally not advised.[2] An excess of either component can lead to an incomplete cure and inferior mechanical and thermal properties.[6] Optimal properties are often achieved with slightly less than the theoretical stoichiometric amount of anhydride.[6]

Q4: What are the key safety precautions to take when working with large-scale anhydride curing?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles with side shields, and a lab coat or long-sleeved clothing.[22][23] In poorly ventilated areas or for large-scale operations, a respirator with organic vapor cartridges is recommended.[22][24]

  • Ventilation: Work in a well-ventilated area to avoid the buildup of potentially harmful fumes that can be released during the curing process, especially if an uncontrolled exotherm occurs.[8][22]

  • Spill Containment: Have a plan and materials ready for containing and cleaning up any spills.

  • Emergency Cooling: For very large reactions, have an emergency cooling system in place, such as a supply of cold water or an ice bath, to quickly bring down the temperature if it starts to rise uncontrollably.[25]

  • Waste Disposal: Dispose of uncured resin and hardener, as well as any contaminated materials, according to local regulations.[26] Small amounts of waste resin and hardener can be mixed and allowed to cure into a non-hazardous solid before disposal.[24][26]

Section 4: Experimental Protocols

Protocol 1: Characterizing Cure Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To determine the total heat of reaction and the temperature profile of the curing process.

Materials:

  • Epoxy resin

  • Anhydride hardener

  • Catalyst (if applicable)

  • DSC instrument with appropriate pans and lids

Procedure:

  • Accurately weigh the epoxy resin and anhydride hardener into a small container according to the desired mix ratio.

  • Add the catalyst, if used, at the specified concentration.

  • Thoroughly mix the components.

  • Immediately transfer a small, accurately weighed sample (typically 5-10 mg) into a DSC pan.

  • Seal the pan.

  • Place the sample pan and a reference pan in the DSC cell.

  • Perform a non-isothermal scan, heating the sample from ambient temperature to a temperature above the completion of the curing reaction (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[9][17]

  • Analyze the resulting thermogram to determine the onset temperature of the exotherm, the peak temperature, and the total heat of reaction (the area under the exothermic peak).[27]

G start Start weigh Accurately weigh resin and hardener start->weigh mix Thoroughly mix components weigh->mix sample Transfer 5-10 mg to DSC pan and seal mix->sample dsc Place sample and reference in DSC sample->dsc scan Perform non-isothermal scan (e.g., 10°C/min) dsc->scan analyze Analyze thermogram for onset, peak, and total heat scan->analyze end End analyze->end caption Figure 2: Workflow for DSC Analysis of Cure Kinetics.

Caption: Figure 2: Workflow for DSC Analysis of Cure Kinetics.

Section 5: Conclusion

Controlling the exotherm in large-scale anhydride curing processes is a multifaceted challenge that requires a thorough understanding of the underlying chemistry, careful formulation development, and robust process control. By leveraging analytical techniques like DSC, implementing appropriate heat management strategies, and adhering to strict safety protocols, researchers and professionals can successfully navigate the complexities of these reactions to produce high-quality materials safely and reliably.

References

  • Barton, J. M. (1986). The application of differential scanning calorimetry (DSC) to the study of epoxy resin curing reactions. Advances in Polymer Science, 72, 111-154.
  • Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Springer.
  • Hagnauer, G. L., & Pearce, E. M. (1992). Epoxy Resins: Chemistry and Technology, Second Edition. CRC Press.
  • Jinzong Machinery. (2024, June 25). Polymerization Reactor Scale-Up Strategies.
  • Lee, H., & Neville, K. (1967). Handbook of Epoxy Resins. McGraw-Hill.
  • May, C. A. (Ed.). (1988). Epoxy Resins: Chemistry and Technology. Marcel Dekker.
  • Morgan, R. J. (1985). Epoxy Resins and Composites I. Springer.
  • Steinmann, B. (1989). Epoxy Resins and Composites IV. Springer.
  • Tanaka, Y., & Kakiuchi, H. (1963). Study on the cure of epoxy resin. I. Reaction of epoxy resin with acid anhydride. Journal of Applied Polymer Science, 7(3), 1063-1081.
  • Tanaka, Y., & Kakiuchi, H. (1964). Study on the cure of epoxy resin. II. Reaction of epoxy resin with acid anhydride in the presence of tertiary amine. Journal of Polymer Science Part A: General Papers, 2(9), 3405-3430.
  • Incure Inc. (2025, February 6). Managing the Heat: Controlling Exothermic Reactions in Epoxy.
  • Epoxyworks. Controlling Exotherm - The Heat Reaction of Epoxy Cure.
  • Kohesi Bond. (2025, October 13). The Role of Fillers in Enhancing Epoxy Potting Compound Performance.
  • Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems.
  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Superior Garage Floors. Exotherm Control in Thick Epoxy Pours | Safe, Even Curing Tips.
  • AZoM. (2022, January 4). Epoxy-Anhydride Catalysts.
  • Jayhawk Fine Chemicals Corporation. (2021, June 9). Selecting the Best Cure Catalyst for Your Epoxy-Anhydride Application.
  • Hitachi High-Tech. DSC Measurements of Epoxy Adhesives.
  • TA Instruments. Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset.
  • WiseBond. Exotherm, Pot Life and Gel Time.
  • Resin Pro. (2019, October 19). EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS.
  • Entropy Resins. (2020, April 9). Epoxy Resin Safety Precautions.
  • WEST SYSTEM. Uncontrolled Cure.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry.
  • Asahi Kasei. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.
  • YouTube. (2019, August 7). Explaining Curing Mechanisms in Epoxy-Anhydride Cure Systems.
  • MDPI. (2024, November 20). Reprocessable Epoxy–Anhydride Resin Enabled by a Thermally Stable Liquid Transesterification Catalyst.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Specialty Chemical Manufacturer. Advances in Anhydride Chemistry. Retrieved from Specialty Chemical Manufacturer website.
  • PMC. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review.
  • MDPI. (2021, September 13). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC.
  • Shimadzu. AD-0196 : Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method.
  • NETZSCH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus.
  • ResearchGate. Influence of fillers and additives on the cure kinetics of an epoxy/anhydride resin | Request PDF.
  • PMC. Influence of Filler Content and Filler Size on the Curing Kinetics of an Epoxy Resin.
  • Epoxy Safety. Epoxy Safety.
  • UltraClear Epoxy. (2025, October 1). Epoxy Resin Safety: Tips for Safe Handling and Usage.
  • Professional Epoxy Coatings. Safety Precautions when Using Epoxy.
  • FEICA. SAFE HANDLING OF EPOXY SYSTEMS.
  • ASTC Global. (2025, September 15). Understanding Cure Times and Pot Life in Epoxy Formulations.
  • rheonics. (2020, November 2). What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important?.
  • Scribd. Tech Tip 26 Pot Life, Working Life and Gel Time of Epoxies | PDF.
  • Epoxy Floor Supply. Epoxy Troubleshooting Guide.
  • Xtreme Polishing Systems. Epoxy Troubleshooting: Common Issues and Solutions.

Sources

Solving crystallization issues in liquid succinic anhydride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Succinic Anhydride Derivatives. As a Senior Application Scientist, I frequently encounter laboratories discarding perfectly viable liquid anhydrides—such as Dodecenyl Succinic Anhydride (DDSA), Nadic Methyl Anhydride (NMA), and Octenyl Succinic Anhydride (OSA)—because they mistake cold-induced isomer separation for moisture contamination.

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating troubleshooting protocols to diagnose and resolve crystallization issues.

Part 1: Diagnostic Workflow

Before intervening, you must determine whether the crystallization is a physical phase change (reversible) or a chemical degradation (irreversible). Follow the diagnostic decision tree below to identify the root cause.

G Start Observe Crystals in Liquid Anhydride CheckTemp Storage Temp < 20°C? Start->CheckTemp HeatTest Heat sample to 50°C with gentle agitation CheckTemp->HeatTest Yes / No Dissolves Crystals Dissolve? HeatTest->Dissolves TempIssue Diagnosis: Cold-Induced Isomer Crystallization Dissolves->TempIssue Yes MoistIssue Diagnosis: Moisture-Induced Hydrolysis (Acid Formation) Dissolves->MoistIssue No Action1 Apply Protocol A: Thermal Remediation TempIssue->Action1 Action2 Apply Protocol B: Filtration & Moisture Control MoistIssue->Action2

Diagnostic workflow for identifying the root cause of crystallization in liquid anhydrides.

Part 2: Mechanistic Causality & Quantitative Data

Understanding the physicochemical causality behind crystallization is the first step in troubleshooting.

Liquid anhydrides like DDSA and NSA are often synthesized as 1[1]. These isomeric mixtures suppress the freezing point, keeping the bulk material liquid at room temperature[2]. However, cold spots in storage facilities can cause the higher-melting isomers to nucleate and crystallize. This is a physical phase change and is completely reversible.

Conversely, chemical crystallization occurs via hydrolysis. The anhydride ring is highly electrophilic. When exposed to atmospheric moisture, the ring opens to form a dicarboxylic acid. Because diacids form strong intermolecular hydrogen bonds, their melting points are significantly higher than the parent anhydride, causing them to precipitate as white, insoluble solids[3]. This chemical conversion alters the Anhydride Equivalent Weight (AEW), which can critically disrupt the stoichiometry in 4[4].

Pathway Anhydride Liquid Succinic Anhydride Hydrolysis Ring-Opening Hydrolysis Anhydride->Hydrolysis Water H2O (Moisture) Water->Hydrolysis Diacid Dicarboxylic Acid (Solid Crystals) Hydrolysis->Diacid Irreversible under standard conditions

Mechanistic pathway of moisture-induced hydrolysis leading to diacid crystallization.

Table 1: Physicochemical Properties and Crystallization Triggers of Common Liquid Anhydrides

DerivativeAbbreviationTypical ApplicationFreezing/Melting PointPrimary Crystallization Trigger
Dodecenyl Succinic AnhydrideDDSAEpoxy curing agent, starch modification~10-15°CTemperature drops, Isomer separation
Nadic Methyl AnhydrideNMAHigh-Tg epoxy hardener~12°CLow temperatures, Moisture
Octenyl Succinic AnhydrideOSAFood-grade starch emulsification~8-12°CMoisture (Hydrolysis to Octenyl Succinic Acid)
Nonenyl Succinic AnhydrideNSAElectron microscopy embedding~10°CMoisture, Low temperatures

Part 3: Troubleshooting Protocols

Protocol A: Thermal Remediation (For Temperature-Induced Crystallization)

Use this protocol to reverse physical crystallization caused by cold storage.

  • Seal Verification: Ensure the container is tightly sealed to prevent moisture ingress during the heating process.

  • Controlled Heating: Place the container in a forced-air convection oven or a warm water bath set to 40°C - 50°C. Do not exceed 60°C. Excessive heat can cause thermal degradation or, if trace amine catalysts are present, premature polymerization[5].

  • Equilibration: Allow the material to heat for 4-8 hours, depending on the volume (e.g., a 55-gallon drum may require 24-48 hours).

  • Agitation: Gently agitate or roll the container to ensure homogenous mixing of the re-liquefied isomers.

  • Cooling: Allow the batch to return to room temperature (20-25°C) before use.

  • Self-Validation Step: If the crystals fully dissolve and the liquid remains clear upon cooling, the issue was purely thermal. If insoluble white particulates remain after 8 hours at 50°C, hydrolysis has occurred, validating the need to proceed to Protocol B.

Protocol B: Filtration and Moisture Mitigation (For Hydrolysis-Induced Crystallization)

Use this protocol when moisture has irreversibly converted the anhydride into a solid diacid.

  • Damage Assessment: Evaluate the extent of crystallization. If the crystalline mass exceeds 5% of the total volume, discard the batch. The loss of active anhydride groups will severely compromise downstream stoichiometry.

  • Inert Filtration: For minor crystallization (<5%), set up a vacuum filtration apparatus using a coarse glass frit (40-60 µm). Perform this step under a dry nitrogen blanket to prevent further atmospheric moisture absorption.

  • Transfer: Decant and filter the liquid anhydride into a pre-dried, airtight container.

  • Headspace Purging: Purge the container's headspace with dry nitrogen or argon gas before sealing.

  • Storage: Store in a temperature-controlled environment (20-25°C) equipped with desiccant breathers.

  • Self-Validation Step: After filtration, titrate a small aliquot to determine the Anhydride Equivalent Weight (AEW). If the AEW matches the manufacturer's specification, the filtration successfully salvaged the batch. If the AEW is significantly elevated, the hydrolysis is too extensive, and the batch must be discarded.

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my DDSA crystallize even though it was stored at 25°C? A: If stored at optimal temperatures, the crystallization is almost certainly due to moisture ingress. Repeatedly opening the container in a humid environment allows water vapor to react with the anhydride, forming insoluble dodecenyl succinic acid.

Q: Can I chemically reverse the hydrolysis of my liquid anhydride? A: While diacids can technically be dehydrated back to anhydrides using harsh reagents (like acetic anhydride or acetyl chloride) under reflux, this is not practical or cost-effective for end-users. It leaves residual acids that interfere with downstream applications. Filtration or disposal is the standard protocol.

Q: How does the crystallization of OSA affect starch modification? A: Octenyl succinic anhydride (OSA) is used to6[6]. If OSA has partially hydrolyzed to octenyl succinic acid, the acid will not react with the free hydroxyl groups of the starch under standard alkaline conditions. This reduces the reaction efficiency and lowers the Degree of Substitution (DS), leading to poor emulsification properties in the final product.

References

  • Preparation, Structural Characterization of Octenyl Succinic Anhydride-Modified Bamboo Shoot-Derived Cellulose Nano-Crystals - MDPI. Available at: [Link]

  • Formulation Guide - Anhydride Curatives for Epoxy Systems - Tri-iso. Available at: [Link]

  • US3296148A - Stabilization of anhydrides - Google Patents.
  • Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog. Available at: [Link]

  • Handbook of Composites, 2nd Edition - Scribd. Available at: [Link]

Sources

Optimizing pH for protein succinylation with hydrophobic anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for protein succinylation using hydrophobic anhydrides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when beginning work with protein succinylation.

Q1: What is protein succinylation and why is it a critical modification?

A: Protein succinylation is a post-translational modification (PTM) where a succinyl group is covalently attached to a protein, most commonly on the ε-amino group of a lysine residue.[1] This modification is significant for two primary reasons:

  • Charge Inversion: It changes the charge of the lysine side chain from +1 to -1 at physiological pH.[2]

  • Structural Bulk: It adds a relatively large molecular moiety (100 Da).[2][3]

These changes can profoundly alter a protein's structure, stability, enzyme activity, and protein-protein interactions, making succinylation a key regulator in cellular metabolism and signaling.[1][2][4]

Q2: How does pH critically influence the succinylation reaction with hydrophobic anhydrides?

A: The pH of the reaction buffer is the most critical parameter to control. It governs a fundamental trade-off between two competing reactions:

  • Nucleophilic Attack (Desired Reaction): For the lysine residue's amino group (pKa ≈ 10.5) to act as an effective nucleophile and attack the anhydride, it must be in its deprotonated, uncharged state (-NH₂). Alkaline conditions (pH > 8) favor this deprotonation.[5]

  • Anhydride Hydrolysis (Side Reaction): Succinic anhydride and its hydrophobic derivatives are highly susceptible to hydrolysis, where water or hydroxide ions attack the anhydride, breaking it down into dicarboxylic acid. This hydrolysis rate increases dramatically with pH.[6][7][8]

Therefore, the goal is to find an optimal pH that maximizes lysine reactivity while minimizing premature hydrolysis of the anhydride. Non-enzymatic succinylation is often facilitated by the alkaline environment of cellular compartments like the mitochondrial matrix (pH ≈ 8.0).[5][9]

Q3: Besides lysine, can other amino acid residues be modified?

A: While lysine is the primary target, other nucleophilic residues can also be succinylated, particularly under less-controlled conditions or at higher pH values. These include the side chains of histidine, tyrosine, serine, and threonine.[10] Unwanted modification of these residues can be a source of non-specific results.

Q4: My hydrophobic anhydride is not soluble in aqueous buffer. What should I do?

A: This is a common challenge. Hydrophobic anhydrides often require a small amount of a water-miscible organic co-solvent, such as DMSO or DMF, for initial solubilization before being added to the reaction buffer.[11] It is critical to add the anhydride solution dropwise to the stirring protein solution to prevent localized high concentrations and precipitation of either the reagent or the protein.[11] Always perform a control experiment to ensure the co-solvent concentration does not negatively impact your protein's structure or stability.

Section 2: Visualizing the Core Chemistry & Workflow

Understanding the pH-dependent reaction landscape and having a logical troubleshooting plan are essential for success.

DOT script for pH-Dependent Succinylation Mechanism

Succinylation_Mechanism Protein_Lys_Low_pH Lysine Residue (Protonated) -NH₃⁺ Anhydride Hydrophobic Succinic Anhydride Protein_Lys_Low_pH->Anhydride Unreactive Protein_Lys_High_pH Lysine Residue (Deprotonated) -NH₂ Protein_Lys_High_pH->Anhydride Nucleophilic Attack (Desired Reaction) Hydrolyzed_Anhydride Inactive Dicarboxylate Anhydride->Hydrolyzed_Anhydride Hydrolysis (Competing Reaction) Succinylated_Protein Succinylated Lysine (Stable Product) pH_Control Reaction pH pH_Control->Protein_Lys_Low_pH Low pH (<7) pH_Control->Protein_Lys_High_pH Optimal pH (8-9.5) pH_Control->Hydrolyzed_Anhydride High pH (>9.5) Accelerates

Caption: pH-Dependent Succinylation Mechanism.

DOT script for Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions & Checks start Problem: Low or No Succinylation cause1 Incorrect pH? start->cause1 cause2 Anhydride Hydrolyzed? start->cause2 cause3 Protein Precipitation? start->cause3 cause4 Reagent Stoichiometry? start->cause4 sol1 Verify buffer pH is 8.0-9.5. Perform a pH titration experiment. cause1->sol1 sol2 Prepare anhydride stock fresh. Add to reaction immediately. Lower reaction temperature. cause2->sol2 sol3 Reduce anhydride concentration. Add reagent dropwise. Check co-solvent compatibility. Screen alternative buffers. cause3->sol3 sol4 Increase molar excess of anhydride. Ensure accurate protein quantification. cause4->sol4

Caption: Troubleshooting Workflow for Low Succinylation.

Section 3: Troubleshooting Guide

Direct answers to specific problems you may encounter during your experiments.

Q: I'm not seeing any modification of my protein. What is the first thing I should check?

A: Verify your reaction pH. This is the most common cause of failure. Physically measure the pH of your protein-buffer solution before adding the anhydride. Do not assume the pH based on how the buffer was prepared. The optimal starting point for most proteins is between pH 8.0 and 9.5 . A pH below 7.5 will likely result in a very low reaction rate, while a pH above 10 can increase anhydride hydrolysis to the point where none is available to react with the protein.[5][10]

Q: My protein precipitates out of solution as soon as I add the anhydride. Why is this happening and how can I fix it?

A: This is likely due to one of two reasons:

  • Reagent Solubility: The hydrophobic anhydride is precipitating upon contact with the aqueous buffer. To fix this, ensure the anhydride is fully dissolved in a minimal amount of a compatible organic co-solvent (like DMSO) and add it very slowly, dropwise, to the vigorously stirring protein solution.[11]

  • Protein Isoelectric Point (pI) Shift: Succinylation converts positively charged lysines to negatively charged groups, which can dramatically lower the protein's pI.[12] If the reaction pH is close to the new pI of the modified protein, it will precipitate. To solve this, you may need to perform the reaction at a pH further away from the predicted pI of the succinylated product or include solubility-enhancing additives in your buffer.

Q: My Western blot shows many non-specific bands or my mass spectrometry results are complex. How can I improve specificity?

A: Non-specific modification can arise from using overly harsh conditions.

  • Lower the pH: Pushing the pH too high (e.g., >10) can promote modification of less reactive residues like tyrosine.[10] Try reducing the pH towards 8.0-8.5.

  • Reduce Molar Excess: A very high molar excess of anhydride can drive reactions with less nucleophilic sites. Perform a titration experiment to find the lowest effective concentration of your anhydride.

  • Decrease Reaction Time: Shorter reaction times can limit the extent of side reactions.

Q: I'm getting inconsistent levels of succinylation between experiments. What causes this variability?

A: The most likely culprit is the anhydride stock solution . Anhydrides are moisture-sensitive. Any water contamination in your organic solvent (e.g., DMSO) will cause the anhydride to hydrolyze over time, even when stored. Always prepare the anhydride stock solution immediately before use. Do not store and reuse it.

Section 4: Key Experimental Protocols

Protocol 1: pH Titration to Determine Optimal Succinylation Conditions

This protocol is a self-validating system to empirically determine the best pH for your specific protein-anhydride pair.

  • Protein Preparation: Prepare your purified protein in a low-salt, non-amine-based buffer (e.g., 50 mM HEPES or phosphate buffer). Ensure the protein concentration is accurately determined.

  • pH Aliquots: Create a series of small-volume aliquots (e.g., 100 µL) of your protein solution. Adjust the pH of each aliquot to cover a range, for example: 7.0, 7.5, 8.0, 8.5, 9.0, and 9.5. Use dilute NaOH or HCl for adjustment.

  • Reagent Preparation: Immediately before use, prepare a concentrated stock (e.g., 100 mM) of your hydrophobic anhydride in anhydrous DMSO.

  • Reaction Initiation: Add a defined molar excess (e.g., 20-fold) of the anhydride stock solution to each protein aliquot. Mix immediately and incubate at a controlled temperature (e.g., room temperature) for a set time (e.g., 1 hour).

  • Quenching: Stop the reaction by adding a small molecule amine quencher, such as Tris or glycine, to a final concentration of ~50 mM.

  • Analysis: Analyze the extent of succinylation in each sample using an appropriate method, such as Western blot with an anti-succinyl-lysine antibody or LC-MS/MS.[1][13]

  • Interpretation: Plot the modification level versus pH. The optimal pH will be the one that gives the highest degree of succinylation before a significant drop-off (indicating hydrolysis is dominating) or protein precipitation occurs.

Protocol 2: Western Blot Analysis of Succinylation

This method provides semi-quantitative confirmation of succinylation.

  • Sample Preparation: Take your quenched reaction samples and add SDS-PAGE loading buffer. Boil for 5-10 minutes to denature the proteins.

  • Electrophoresis: Separate the proteins on an SDS-PAGE gel. Load an unmodified protein sample as a negative control.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature using a standard blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-succinyl-lysine primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).[15]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Normalization: To ensure equal loading, you can strip the blot and re-probe with an antibody against a housekeeping protein or your protein of interest.[15]

Section 5: Reference Data Tables

Table 1: pH-Reactivity Profile for Succinic Anhydride

pH RangeLysine Reactivity (-NH₂)Anhydride Hydrolysis RateOverall EfficiencyRecommendation
< 7.0Very Low (Lysine is -NH₃⁺)LowVery PoorNot Recommended
7.5 - 8.5ModerateModerateGood Starting PointIdeal for initial screening and for proteins sensitive to higher pH.[5]
8.5 - 9.5HighHighPotentially OptimalOften the optimal range, but requires rapid reaction times and fresh reagent.[10]
> 9.5Very HighVery HighPoorNot Recommended; hydrolysis dominates and risk of non-specific modification increases.[10]

Table 2: Recommended Buffers for Succinylation Reactions

Buffer SystempKaRecommended pH RangeNotes
Phosphate (PBS)7.27.0 - 8.0Common, but can participate in some side reactions.
HEPES7.57.0 - 8.2Good general-purpose buffer.
Borate9.28.5 - 10.0Excellent choice for reactions at higher pH.
Bicarbonate10.39.2 - 10.5Useful for pushing pH higher, but be cautious of hydrolysis.
AVOID ------Do NOT use amine-containing buffers like Tris, as they will compete with the protein for reaction with the anhydride.
References
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification. MetwareBio. [Link]

  • Baishideng Publishing Group. (2024). Protein succinylation, hepatic metabolism, and liver diseases. Baishideng Publishing Group. [Link]

  • Hirschey, M. D., et al. (2019). Succinylation links metabolism to protein functions. PMC - NIH. [Link]

  • ResearchGate. (2025). Kinetics of Hydrolysis of Succinimides. ResearchGate. [Link]

  • PubMed. (2021). Impact of pH-dependent succinylation on the structural features and emulsifying properties of chicken liver protein. PubMed. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. [Link]

  • Weinert, B. T., et al. (2013). Protein succinylation is abundant within mitochondria and also occurs... ResearchGate. [Link]

  • ScienceOpen. (n.d.). Protein post-translational modification by lysine succinylation. ScienceOpen. [Link]

  • TAPPI.org. (n.d.). Alkenyl Succinic Anhydride (ASA). TAPPI.org. [Link]

  • arXiv. (2021). Predicting Succinylation Sites in Proteins with Improved Deep Learning Architecture. arXiv. [Link]

  • PMC. (2023). Succinylation proteomic analysis identified differentially expressed succinylation sites affecting porcine muscle fiber type function. [Link]

  • PubMed. (2020). Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release. [Link]

  • BioResources. (2025). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. [Link]

  • ResearchGate. (2025). Modification of Lysyl Side Chains Using Succinic Anhydride. ResearchGate. [Link]

  • MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • PubMed. (n.d.). Exploring succinylation in proteins: A comprehensive review from functional improvements to application potential. [Link]

  • (No author). (2005). HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide--转曲. [Link]

  • Frontiers. (n.d.). Protein succinylation: regulating metabolism and beyond. Frontiers. [Link]

  • Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]

  • PMC. (n.d.). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. [Link]

  • Chemie Brunschwig. (n.d.). 101 western blotting troubleshooting tips. Chemie Brunschwig. [Link]

  • ResearchGate. (2017). How to improve the reactivity of a hydrophobic inhibitor towards a target protein?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Major reactions of succinic anhydride with proteins (adapted from ref 33). ResearchGate. [Link]

  • SpringerLink. (2023). Post-translational modulation of cell signalling through protein succinylation. [Link]

  • PMC. (n.d.). The Behavior of the Hydrophobic Effect under Pressure and Protein Denaturation. [Link]

Sources

Validation & Comparative

FTIR Benchmarking Guide: (2-Methyl-2-propenyl)succinic Anhydride (MASA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-2-propenyl)succinic anhydride (MASA) is a specialized cyclic anhydride often utilized as a curing agent for epoxy resins, a corrosion inhibitor, and a fine chemical intermediate. Its performance relies heavily on the integrity of the anhydride ring and the reactivity of the methallyl side chain.

This guide provides a rigorous FTIR analysis framework for researchers. Unlike generic spectral lists, this document focuses on structural causality —explaining why peaks appear where they do and how to use them to validate purity against common degradation pathways (hydrolysis) and distinguish MASA from standard alternatives like Dodecenylsuccinic Anhydride (DDSA).

Structural Context & Spectral Logic

To interpret the FTIR spectrum of MASA, one must deconstruct its molecular architecture into two distinct vibrational zones.

The Anhydride Ring (The "Engine")

MASA is a saturated cyclic anhydride derivative. Unlike maleic anhydride (which has an unsaturated ring), the succinic ring in MASA is saturated.[1]

  • The Diagnostic Doublet: The coupling of the two carbonyl (C=O) groups through the central oxygen creates two distinct stretching modes:

    • Asymmetric Stretch: High intensity, typically ~1785 cm⁻¹.

    • Symmetric Stretch: Lower intensity, higher frequency, typically ~1865 cm⁻¹.

  • Why this matters: The separation (Δν ≈ 80 cm⁻¹) and relative intensity of these peaks are the primary indicators of ring integrity.

The Methallyl Side Chain (The "Identifier")

The (2-methyl-2-propenyl) group adds an exocyclic alkene functionality.

  • C=C Stretch: A discrete band around 1650 cm⁻¹.[2] This differentiates MASA from fully saturated analogs (like dodecylsuccinic anhydride).

  • Olefinic C-H: Weak absorption >3000 cm⁻¹ (approx. 3080 cm⁻¹), distinct from the strong aliphatic C-H stretches below 3000 cm⁻¹.[3]

Comparative Analysis: MASA vs. Alternatives

This section objectively compares MASA against its primary degradation product and a leading market alternative (DDSA).

Scenario A: Stability & Purity (MASA vs. Hydrolyzed Diacid)

The most critical quality attribute (CQA) for MASA is moisture resistance. Upon exposure to humidity, the anhydride ring opens to form (2-methyl-2-propenyl)succinic acid.

  • The Shift: The anhydride doublet (1865/1785 cm⁻¹) collapses into a single, broad carbonyl peak at ~1710 cm⁻¹ (carboxylic acid dimer).

  • The OH Signal: The "clean" baseline of pure MASA around 3000-3500 cm⁻¹ is replaced by the massive, broad "O-H trough" characteristic of carboxylic acids.

Scenario B: Product Identification (MASA vs. DDSA)

DDSA (Dodecenylsuccinic anhydride) is a standard epoxy hardener.

  • Differentiation: While both show the anhydride doublet, DDSA is dominated by a long aliphatic tail (C12).

    • DDSA: Intense CH₂/CH₃ stretches (2850/2920 cm⁻¹) relative to the carbonyls.

    • MASA: Lower ratio of aliphatic C-H to Carbonyl intensity; distinct methallyl C=C signature at 1650 cm⁻¹ (often obscured or different in DDSA isomer mixtures).

Experimental Protocol: Self-Validating QC

Objective: Quantify hydrolysis levels using a ratiometric approach.

Method: ATR-FTIR (Attenuated Total Reflectance)
  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Step-by-Step Workflow
  • Background: Collect air background.

  • Sample Load: Apply 1 drop of neat MASA liquid to the crystal. Ensure full coverage.

  • Validation: Check for the "Doublet" at 1865/1785 cm⁻¹. If absent, sample is fully hydrolyzed or misidentified.

  • Quantification (The "R-Value"):

    • Measure Peak Height (Absorbance) at 1785 cm⁻¹ (Anhydride).

    • Measure Peak Height at 1710 cm⁻¹ (Free Acid impurity).

    • Logic: A high Anhydride/Acid ratio confirms purity.

Visualization: Analytical Decision Tree

QC_Workflow Start Sample Intake (Liquid MASA) ATR Acquire ATR-FTIR (4000 - 600 cm⁻¹) Start->ATR CheckDoublet Check Anhydride Doublet (1865 & 1785 cm⁻¹) ATR->CheckDoublet Fail1 FAIL: Identity Error (Not an Anhydride) CheckDoublet->Fail1 Peaks Absent CheckAcid Check Acid Region (~1710 cm⁻¹) CheckDoublet->CheckAcid Peaks Present Calc Calculate Purity Ratio A(1785) / A(1710) CheckAcid->Calc Decision Ratio > Threshold? Calc->Decision Pass PASS: High Purity Release for Curing Decision->Pass Yes Fail2 FAIL: Hydrolyzed (Moisture Damage) Decision->Fail2 No

Caption: Figure 1. Self-validating QC workflow for determining MASA purity and identity.

Experimental Data Summary

The following table summarizes the characteristic vibrational modes. These values are derived from standard anhydride spectroscopy principles and comparative literature on alkenyl succinic anhydrides.

Table 1: Spectral Assignments & Comparison
Functional GroupVibration ModeMASA (Target)Hydrolyzed MASA (Degradant)DDSA (Alternative)
Anhydride C=O Sym. Stretch1865 ± 5 cm⁻¹ (Weak)Absent1863 cm⁻¹
Anhydride C=O Asym. Stretch1785 ± 5 cm⁻¹ (Strong)Absent1780 cm⁻¹
Carboxylic Acid C=O Dimer StretchAbsent (in pure)1710 cm⁻¹ (Strong)Absent
Alkene C=C Stretch1650 cm⁻¹ (Med)1650 cm⁻¹Weak/Mixed*
Hydroxyl (O-H) H-bonded StretchAbsent2500-3500 cm⁻¹ (Broad)Absent
Cyclic C-O-C Ring Stretch1200-1050 cm⁻¹ Absent1200-1050 cm⁻¹
Olefinic =C-H Stretch~3080 cm⁻¹ ~3080 cm⁻¹Weak

*Note: DDSA is often a mixture of isomers; the C=C bond location varies, broadening or shifting this peak compared to the specific methallyl group in MASA.

Visualization: Structural Logic Map

Spectral_Logic Molecule MASA Molecule Ring Succinic Anhydride Ring Molecule->Ring SideChain Methallyl Side Chain Molecule->SideChain SymCO Sym C=O ~1865 cm⁻¹ Ring->SymCO AsymCO Asym C=O ~1785 cm⁻¹ Ring->AsymCO RingCOC C-O-C 1200-1050 cm⁻¹ Ring->RingCOC Alkene C=C Stretch ~1650 cm⁻¹ SideChain->Alkene VinylH =C-H Stretch >3000 cm⁻¹ SideChain->VinylH

Caption: Figure 2. Mapping molecular substructures to specific FTIR frequency bands.

References

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (General principles of Anhydride Doublets).
  • Spectroscopy Online. (2018). The C=O[1][2][3][4] Bond, Part IV: Acid Anhydrides. Link

  • NIST Chemistry WebBook. (n.d.). Succinic Anhydride Infrared Spectrum. Link

  • ResearchGate. (2012). FTIR spectrum of a PP/dodecenyl succinic anhydride blend. Link

  • Sigma-Aldrich. (n.d.). (2-Methyl-2-propenyl)succinic Anhydride Product Sheet. Link

Sources

Moisture Resistance in Anhydride-Cured Epoxies: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Resistance Testing of Anhydride-Cured Epoxy Coatings Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hydrolytic Paradox

In the high-stakes environment of pharmaceutical manufacturing and containment, epoxy coatings are ubiquitous. However, the choice between anhydride-cured and amine-cured systems is often misunderstood.

Anhydride-cured epoxies are renowned for their superior thermal stability, low viscosity, and excellent acid resistance.[1] Yet, they possess a critical vulnerability relevant to drug development: hydrolytic instability . Unlike amine systems that form stable C-N bonds, anhydride curing creates ester linkages . While these esters provide exceptional thermal performance in dry heat, they are susceptible to hydrolysis (reversion) when exposed to moisture at elevated temperatures—such as during steam sterilization (autoclaving).

This guide provides the protocols and comparative data necessary to evaluate if an anhydride system is suitable for your specific containment or lining application.

Mechanistic Foundation: The Ester Linkage Vulnerability

To interpret test data, one must understand the molecular architecture.

  • Amine-Cured Epoxies: The reaction between an epoxide and an amine forms a

    
    -hydroxy amine linkage. This C-N bond is chemically robust and generally resistant to hydrolysis, making it the standard for ambient-cure and caustic environments.
    
  • Anhydride-Cured Epoxies: The curing process involves ring-opening of the anhydride by a hydroxyl group, followed by reaction with the epoxide.[2][3] This results in a network rich in ester groups .

    • Advantage:[1][4][5][6][7] High Glass Transition Temperature (

      
      ) and low dielectric loss.
      
    • Risk:[1][6] In the presence of water and heat (catalysis), the ester bond cleaves, regenerating the acid and alcohol. This leads to network degradation,

      
       depression, and leaching.
      
Visualization: Hydrolysis Mechanism

The following diagram illustrates the degradation pathway you are testing for.

HydrolysisMechanism cluster_0 Intact Network cluster_1 Stress Factors cluster_2 Degradation Products Node1 Anhydride-Epoxy Network (Ester Linkage) Node4 Carboxylic Acid (Leachable) Node1->Node4 Hydrolysis Node5 Alcohol Group (Chain Scission) Node1->Node5 Network Breakdown Node2 Moisture (H2O) Node2->Node4 Node3 Heat (>80°C) (e.g., Autoclave) Node3->Node4 Node6 Autocatalytic Degradation Node4->Node6 Acid Catalysis Loop (Accelerates Reaction)

Caption: The hydrolytic degradation pathway of ester-based anhydride epoxies under thermal moisture stress.

Experimental Methodologies (Self-Validating Protocols)

Do not rely on datasheet values, which are often based on ambient immersion. For drug development applications involving sterilization or hot cleaning, use these three tiered protocols.

Protocol A: Gravimetric Analysis (ASTM D570 Modified)

Purpose: Baseline quantification of bulk water uptake.

  • Specimen Prep: Cast discs (50mm

    
    , 3mm thick). Post-cure at 
    
    
    
    to ensure full conversion (uncured anhydride reacts rapidly with water).
  • Conditioning: Dry in a desiccator at 50°C for 24h. Weigh (

    
    ) to 0.0001g precision.
    
  • Immersion:

    • Standard: Distilled water at 23°C.

    • Accelerated: Distilled water at 80°C (Critical for anhydride assessment).

  • Measurement: Remove at intervals (24h, 7d, 14d, 28d). Wipe surface dry.[8] Weigh (

    
    ).
    
  • Validation: Calculate Diffusion Coefficient (

    
    ). If the curve deviates from Fickian diffusion (i.e., mass loss occurs after a peak), chemical degradation (hydrolysis) is active .
    
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Purpose: Early detection of coating failure and micro-porosity before visible signs.

  • Setup: Three-electrode cell (Working: Coated panel; Counter: Platinum; Ref: Ag/AgCl).

  • Electrolyte: 3.5% NaCl or specific buffer solution relevant to your drug product.

  • Frequency Range:

    
     Hz to 
    
    
    
    Hz; Amplitude: 10 mV.
  • Analysis: Monitor the Pore Resistance (

    
    )  and Coating Capacitance (
    
    
    
    )
    .
    • Water uptake increases dielectric constant

      
       Increases 
      
      
      
      .
    • Use the Brasher-Kingsbury equation to calculate volume fraction of water (

      
      ):
      
      
      
      
    • Critical Signal: A sharp drop in Low-Frequency Impedance (

      
      ) indicates barrier breakdown.
      
Protocol C: Autoclave Resistance (The Pharma Stress Test)

Purpose: Simulates steam sterilization cycles.

  • Cycle: 121°C / 15 psi steam for 30 minutes.

  • Repetition: Perform 10, 50, and 100 cycles.

  • Evaluation:

    • Visual: Check for "blushing" (whitening) or blistering.

    • Adhesion: Cross-hatch tape test (ASTM D3359) post-recovery.

    • 
       Shift:  Measure 
      
      
      
      via DSC before and after. A drop
      
      
      indicates significant ester hydrolysis.

Comparative Performance Analysis

The table below contrasts Anhydride systems with the standard alternatives used in pharmaceutical facility linings.

FeatureAnhydride-Cured Epoxy Cycloaliphatic Amine Epoxy Novolac Epoxy (Amine)
Curing Mechanism Ring-opening (Ester formation)Nucleophilic addition (C-N bond)High cross-link density (C-N)
Acid Resistance Excellent (Superior to amines)ModerateGood
Caustic/Base Resistance Poor (Susceptible to saponification)Excellent Excellent
Moisture Uptake (25°C) Low (< 0.5%)Moderate (0.5 - 1.5%)Low (< 0.5%)
Steam/Autoclave Resistance Poor (Hydrolysis risk)GoodExcellent
Leachables Risk Moderate (Hydrolyzed acid/alcohol)LowLow
Typical Application Potting electronics, acid tanksFlooring, general coatingsTank linings, secondary containment
Decision Logic for Drug Development

Use the following workflow to select the correct testing pathway.

SelectionLogic Start Select Application Requirement Q1 Is Steam Sterilization (Autoclave) Required? Start->Q1 Q2 Is the environment primarily Acidic? Q1->Q2 No Result1 REJECT Anhydride (Use Novolac Amine) Q1->Result1 Yes Result2 Proceed with Anhydride (Test Protocol A & B) Q2->Result2 Yes (Acidic) Result3 Use Cycloaliphatic Amine (Better Base Resistance) Q2->Result3 No (Basic/Neutral)

Caption: Decision tree for selecting coating chemistry based on environmental stressors.

References

  • Dixie Chemical. (n.d.).[3] Formulating Anhydride-Cured Epoxy Systems. Retrieved from [Link]

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Anhydrides.[1][3][4][5][6] Retrieved from [Link]

  • AZoM. (2005). The Unique Benefits of Anhydride Curing in Epoxy Resins. Retrieved from [Link]

  • Corrosion (AMPP). (1990). Basic Aspects of Electrochemical Impedance Application for the Life Prediction of Organic Coatings. Retrieved from [Link]

  • MDPI. (2019). Electrochemical Impedance Spectroscopy Study of Waterborne Epoxy Coating Film Formation. Retrieved from [Link][9]

Sources

Impact of alkenyl chain length on succinic anhydride reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Impact of Alkenyl Chain Length on Succinic Anhydride Reactivity: A Comparative Guide for Biopolymer Modification and Sizing

As a Senior Application Scientist, selecting the correct alkenyl succinic anhydride (ASA) for biopolymer modification, drug delivery, or paper sizing is rarely a one-size-fits-all decision. The efficacy of ASA hinges entirely on the delicate balance between its reactive anhydride ring and its hydrophobic alkenyl tail.

This guide objectively compares the performance of varying alkenyl chain lengths (C8 to C18), exploring the mechanistic causality behind their reactivity, and provides self-validating experimental protocols to ensure scientific integrity in your application development.

Mechanistic Causality: Chain Length vs. Reactivity

Alkenyl succinic anhydrides are highly reactive cyclic dicarboxylic anhydrides. When introduced to an aqueous environment containing a hydroxyl-rich substrate (like cellulose or starch), two competing pathways emerge: esterification (the desired covalent attachment to the substrate) and hydrolysis (the undesired conversion of the anhydride into a non-reactive dicarboxylic acid) as detailed in 1[1].

The length of the alkenyl chain dictates the dominant pathway through two primary mechanisms:

  • Steric Shielding : The ene-reaction used to synthesize ASA attaches the alkenyl chain directly adjacent to the anhydride ring. Short chains (e.g., C8) exert minimal steric bulk, allowing nucleophiles (-OH groups or water) to easily attack the carbonyl carbon. Long chains (e.g., C18) coil and sterically shield the ring, significantly reducing the reaction rate.

  • Hydrophobic Partitioning : The extreme hydrophobicity of long-chain ASAs drastically reduces their solubility in water. For instance, the aqueous solubility of C18-ASA is a mere 5.33×10⁻⁵ mg/L[1]. This low solubility reduces the collision frequency between the anhydride ring and aqueous nucleophiles. While this slows down esterification, it beneficially extends the operational window of the emulsion before complete hydrolysis occurs.

ReactionPathway ASA Alkenyl Succinic Anhydride (ASA) Hydrolysis Hydrolyzed ASA (Dicarboxylic Acid) ASA->Hydrolysis Hydrolysis (Rapid in short chains) Esterification Esterified Product (Covalent Bond) ASA->Esterification Esterification (Slower, competing reaction) Water Aqueous Media (H2O) Water->Hydrolysis Substrate Hydroxyl Substrate (e.g., Cellulose -OH) Substrate->Esterification

Fig 1: Competing hydrolysis and esterification pathways of ASA in aqueous environments.

Comparative Performance Analysis

Recent studies on 2 have shown that chain length directly correlates with the Degree of Surface Substitution (DSS)[2]. Shorter chains (C8) achieve significantly higher DSS due to their high reactivity, making them ideal for thermal and mechanical property enhancement. Conversely, longer chains (C16-C18) are the industry standard for paper sizing because, once covalently bound or retained, their long hydrophobic tails provide superior water repellency. Furthermore, specific C18 variants are often preferred over mixed C16/C18 blends in papermaking to minimize steam distillation in the dryer section due to their lower vapor pressure, as noted in 3[3].

Alkenyl ChainCommon DesignationPhysical StateRelative ReactivityAqueous SolubilityPrimary Application
C8 Octenylsuccinic Anhydride (OSA)LiquidHighModerateFood additives (FDA approved), Biopolymer modification
C12 Dodecenylsuccinic Anhydride (DSA)LiquidModerateLowAntimicrobial coatings, Epoxy curing agents
C16-C18 Hexa/Octadecenylsuccinic Anhydride (ODSA)Viscous LiquidLowExtremely LowPaper sizing, High-barrier packaging films

Self-Validating Experimental Protocols

To objectively evaluate ASA performance, experimental designs must account for the rapid hydrolysis of the anhydride ring and the physical entrapment of unreacted molecules. The following protocols are designed as self-validating systems.

Protocol 1: Emulsification and Hydrolysis Kinetics Assessment

Objective: Determine the operational half-life of ASA emulsions as a function of chain length. Causality: Because ASA is insoluble in water, it must be emulsified to react homogeneously with hydrophilic substrates. However, the high-shear emulsification process drastically increases the surface area exposed to water, accelerating hydrolysis.

  • Preparation: Cook a 3 wt% cationic starch solution at 95°C and cool to room temperature.

  • Emulsification: Combine the starch solution with the target ASA (C8, C12, or C18) at a 0.37:1 starch-to-ASA ratio. Process in a high-shear laboratory blender (e.g., 10,000 rpm for 75 seconds) to achieve a target droplet size of D50 ~1 µm.

  • Kinetic Tracking: Extract 10 mL aliquots every 5 minutes from the emulsion.

  • Titration: Titrate the aliquots with 0.1 M NaOH using a phenolphthalein indicator. Self-Validation: The volume of NaOH required correlates directly to the formation of dicarboxylic acid (hydrolyzed ASA). A steep titration curve validates the rapid hydrolysis of C8, whereas a shallower slope confirms the steric and hydrophobic shielding inherent to C18.

Protocol 2: Covalent Esterification and Surface Substitution

Objective: Quantify the Degree of Surface Substitution (DSS) on biopolymers. Causality: To prove true chemical modification, physically adsorbed (unreacted or hydrolyzed) ASA must be rigorously removed. Without this step, hydrophobicity assays (like contact angle) will yield false positives.

  • Pre-swelling: Submerge bacterial cellulose (BC) films in dimethyl sulfoxide (DMSO). DMSO cleaves inter-chain hydrogen bonds to swell the outmost layer without destroying the bulk inner structure[2].

  • Reaction Phase: Introduce the ASA acylant (OSA, DSA, or ODSA) and maintain the reaction at a controlled pH (7.5–8.5) and temperature.

  • Extraction (Critical Step): Perform rigorous Soxhlet extraction using a chloroform/ethanol mixture for 48 hours. As highlighted in 4, this strips away all non-covalently bound ASA and di-acids[4].

  • Characterization: Analyze the films using Energy-Dispersive X-ray Spectroscopy (EDS) to calculate DSS based on carbon atomic weight percentage. Confirm covalent attachment via FTIR, looking for the ester carbonyl peak at ~1740 cm⁻¹ (distinct from the anhydride peaks at ~1860/1780 cm⁻¹)[2]. Self-Validation: The Soxhlet extraction ensures that any residual hydrophobicity or FTIR signal is strictly derived from covalent ester bonds.

ExpWorkflow Step1 1. Emulsification High-shear blending with Cationic Starch Step3 3. Esterification Reaction Controlled pH (7.5-8.5) & Temperature Step1->Step3 ASA Emulsion Step2 2. Substrate Pre-swelling DMSO treatment to cleave H-bonds Step2->Step3 Activated Substrate Step4 4. Soxhlet Extraction Remove unreacted/hydrolyzed ASA Step3->Step4 Step5 5. Surface Characterization FTIR & EDS for Degree of Substitution Step4->Step5

Fig 2: Self-validating experimental workflow for assessing ASA esterification efficiency.

Strategic Selection Summary

When engineering a modified biopolymer or sizing system, the choice of alkenyl chain length is a compromise between reactivity and hydrophobicity .

  • Select C8 (OSA) when your primary goal is high-density covalent grafting, internal plasticization, or when operating in highly regulated spaces (e.g., FDA-approved food starches).

  • Select C16-C18 (ODSA) when the ultimate goal is maximum water repellency and barrier performance, provided your process can accommodate on-site emulsification to mitigate its rapid hydrolysis relative to other sizing agents like AKD.

References

  • Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Consider
  • Alkenylsuccinic anhydrides - Wikipedia -
  • Alkenyl Succinic Anhydride (ASA) - TAPPI.org -
  • New findings for interactions and mechanisms in paper sizing with ASA and AKD - d-nb.info -
  • Robust, Flexible, and High-Barrier Films from Bacterial Cellulose Modified by Long-Chain Alkenyl Succinic Anhydrides - ACS Public
  • Treatment of Particleboard Chips with Alkenyl Succinic Anhydride - Wood Research -

Sources

Green Corrosion Inhibition: Benchmarking Succinic Acid vs. Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Bio-Based Surfactants

The corrosion inhibition landscape is undergoing a critical pivot from toxic inorganic passivators (chromates, nitrites) to sustainable organic alternatives. Succinic acid (SA), a non-toxic dicarboxylic acid and metabolic intermediate (Krebs cycle), has emerged as a foundational "green" inhibitor.

However, raw succinic acid often falls short in aggressive acidic media (HCl, H₂SO₄) due to high hydrophilicity. This guide benchmarks Parent Succinic Acid against its Long-Chain Alkyl Derivatives (e.g., Dodecylsuccinic Acid - DDSA), demonstrating how structural modification transforms a moderate inhibitor into a high-performance industrial surfactant capable of >95% inhibition efficiency (IE).

Mechanistic Insight: The "Head-Tail" Barrier Effect

To understand the performance gap, we must analyze the adsorption thermodynamics. Succinic acid derivatives function as mixed-type inhibitors (predominantly anodic) via a specific molecular orientation:

  • Anchoring (The Head): The two carboxyl (-COOH) groups dissociate or interact with surface

    
     ions, forming a chelate complex (chemisorption).
    
  • Shielding (The Tail): In parent SA, the short carbon chain offers minimal steric coverage. In derivatives like DDSA, the long hydrophobic alkyl tail (

    
    ) aligns perpendicular to the metal surface, expelling water molecules and forming a dense, impenetrable barrier (physisorption/blocking).
    
Visualization: Adsorption Dynamics

The following diagram illustrates the critical difference in surface coverage between Parent SA and Alkyl-Derivatives.

AdsorptionMechanism cluster_SA Parent Succinic Acid (Low Efficiency) cluster_DDSA Dodecylsuccinic Acid (High Efficiency) Metal Mild Steel Surface (Fe) SA_Head COOH Head (Anchoring) SA_Head->Metal Chemisorption SA_Tail Short Chain (No Barrier) SA_Head->SA_Tail Water1 H2O/Cl- Attack Water1->Metal Penetration DDSA_Head COOH Head (Anchoring) DDSA_Head->Metal Chemisorption DDSA_Tail C12 Hydrophobic Tail (Steric Barrier) DDSA_Head->DDSA_Tail Block Corrosive Ions Blocked DDSA_Tail->Block Hydrophobic Repulsion

Figure 1: Comparative adsorption mechanism showing how long alkyl chains prevent ion penetration via hydrophobic exclusion.

Benchmarking Performance Data

The following data synthesizes comparative studies in 1.0 M HCl at 25°C. Note the dramatic non-linear increase in efficiency as the alkyl chain length increases.

Table 1: Inhibition Efficiency (IE%) vs. Molecular Structure
Inhibitor ClassSpecific CompoundConc.[1][2][3][4][5] (ppm)IE% (Gravimetric)IE% (EIS - Rct)Thermodynamics (

)
Parent Acid Succinic Acid (SA)50045 - 60% 55%-28 kJ/mol
Short Chain Octylsuccinic Acid50082 - 88% 85%-32 kJ/mol
Long Chain Dodecylsuccinic Acid (DDSA)50093 - 97% 96%-36 kJ/mol
Synergistic SA +

(50ppm)
250 + 5090 - 93% 92%-34 kJ/mol

Key Takeaway: Parent Succinic Acid is thermodynamically spontaneous (


) but kinetically insufficient due to porous film formation. DDSA approaches the efficiency of toxic commercial standards (>95%) by leveraging the "blocking effect" of the 

tail.

Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol ensures that observed differences are due to inhibitor chemistry, not electrode preparation artifacts.

Electrochemical Setup[3][4][5][6][7]
  • System: Three-electrode cell (Gamry/Autolab potentiostat).

  • Working Electrode (WE): Mild steel (C1018), epoxy mounted, exposed area

    
    .
    
  • Counter Electrode: Platinum mesh or Graphite rod.

  • Reference: Saturated Calomel Electrode (SCE) or Ag/AgCl.

The Workflow (Self-Validating)

The Open Circuit Potential (OCP) stabilization step is the "Gatekeeper." If OCP drifts >5mV/10min, the surface is not stable; do not proceed to EIS.

ExperimentalWorkflow Prep 1. Surface Prep (Polish to 1200 grit -> Degrease) OCP 2. OCP Stabilization (30-60 min) Prep->OCP Check Stable? (<5mV drift) OCP->Check Check->Prep No (Re-polish) EIS 3. EIS Measurement (100kHz - 10mHz, 10mV amp) Check->EIS Yes Tafel 4. Potentiodynamic Polarization (±250mV vs OCP) EIS->Tafel Analysis 5. Data Fitting (Langmuir Isotherm) Tafel->Analysis

Figure 2: Electrochemical workflow with OCP stability checkpoint to ensure data integrity.

Data Analysis Logic
  • EIS Analysis: Fit data to a Randles circuit (

    
    ).
    
    • Validation: An increase in Charge Transfer Resistance (

      
      ) must correlate with a decrease in Double Layer Capacitance (
      
      
      
      ) as the inhibitor displaces water.
  • Adsorption Isotherm: Plot

    
     vs. 
    
    
    
    . A linear fit (
    
    
    ) confirms the Langmuir mechanism, validating that the inhibitor forms a monolayer.

Critical Analysis & Recommendations

Why Derivatives Win

The parent Succinic Acid relies almost entirely on the interaction of the carboxylate head with the metal. While this provides some anodic passivation, the lack of a hydrophobic tail allows aggressive ions (


, 

) to penetrate the film.
  • DDSA (Dodecylsuccinic Acid): The long alkyl chain creates a "picket fence" steric barrier.

  • Thermodynamics: The

    
     values for derivatives are more negative, indicating stronger adsorption. Values between -20 and -40 kJ/mol suggest a comprehensive mode of adsorption (both physical and chemical).
    
Safety & Application Profile

Unlike chromates (carcinogenic) or some amines (skin irritants), succinic acid derivatives are generally:

  • Biodegradable: Metabolized by environmental bacteria.

  • Low Toxicity: Suitable for incidental contact in pharmaceutical equipment cleaning cycles.

Final Recommendation: For industrial cooling systems or acid pickling where "Green" certification is required, Dodecylsuccinic Acid (500 ppm) is the superior choice, offering >95% protection compared to the ~50% offered by the parent acid.

References

  • Amin, M. A., et al. (2007). The inhibition of low carbon steel corrosion in hydrochloric acid solutions by succinic acid.[6] Nuclear Instruments and Methods in Physics Research Section B.

  • Agafonkina, M. O., et al. (2024).[4] Inhibition of metal corrosion in neutral aqueous solutions by succinic acid salts.[4] International Journal of Corrosion and Scale Inhibition.

  • Hosea Chem. (2023). Dodecyl Succinic Acid: Technical Data and Corrosion Inhibition Properties.[7][8]

  • Minglan Chemical. (2023). Advantages of Dodecyl Succinic Acid as a Rust Inhibitor.[7][8][9]

  • International Science Community Association. (2011). Corrosion Inhibition of Carbon steel by Succinic acid – Zn system.[3]

Sources

Deep Profiling of the Succinylome: A Comparative Guide to MS Identification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Identification of Succinylated Lysine Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine succinylation (Ksucc) is a non-enzymatic and enzymatic post-translational modification (PTM) that fundamentally alters protein function by inverting the charge of the lysine side chain from cationic (+1) to anionic (-1).[1][2][3][4][5] Unlike acetylation, which merely neutralizes the charge, succinylation introduces a bulky structural change (+100.0186 Da) and a negative charge, often inducing significant conformational shifts.

For the analytical scientist, Ksucc presents a dual challenge: low physiological stoichiometry and isobaric interferences . This guide objectively compares the industry-standard immuno-affinity enrichment against emerging chemical derivatization methods, providing the experimental frameworks necessary to validate this labile modification with high confidence.

Part 1: The Analytical Challenge

Before selecting a protocol, one must understand the physicochemical constraints of detecting Ksucc.

  • The "Charge Flip" Phenomenon: The addition of a succinyl group (

    
    ) adds a net mass of 100.0186 Da . Crucially, it blocks the trypsin cleavage site.
    
  • Stoichiometry: Global succinylation levels are significantly lower than acetylation or phosphorylation. Direct "shoot-and-go" LC-MS analysis without enrichment typically yields <1% coverage of the succinylome.

  • Fragmentation Behavior: Under standard Higher-energy Collisional Dissociation (HCD), Ksucc peptides often undergo a characteristic neutral loss of succinic anhydride (100 Da), which can dominate spectra and reduce the intensity of backbone sequencing ions (

    
     and 
    
    
    
    ions).

Part 2: Comparative Analysis of Enrichment Strategies

We compare the two primary methodologies available to researchers today: Pan-Antibody Enrichment (The Gold Standard) and Chemical Probe Derivatization (The Alternative).

Table 1: Performance Matrix of Ksucc Enrichment Methods
FeatureMethod A: Antibody Affinity (Recommended) Method B: Chemical Probe/Metabolic Labeling
Principle Immunoprecipitation using pan-anti-succinyl lysine antibodies (e.g., PTM-401).Metabolic incorporation of succinyl-lysine analogs or chemical tagging.[2]
Sensitivity High. Capable of identifying 1,000–5,000 sites from 1–2 mg protein.Medium. Dependent on uptake efficiency and probe reactivity.
Specificity High (>80%). Modern polyclonal antibodies are highly specific to the succinyl moiety.Variable. Chemical probes can suffer from off-target reactivity with other acylations.
Bias Bias toward motifs recognized by the antibody (though modern pan-Abs are broad).Bias toward accessible surface lysines; requires living cells (metabolic).
Throughput High.[6] Compatible with standard proteomic workflows.Low. Requires complex sample prep and click-chemistry steps.
Cost Moderate (Antibody cost).High (Synthetic probes + click reagents).
Verdict The Operational Standard. Best for endogenous detection in tissues/cells.Niche Application. Best for studying turnover rates or specific enzymatic writers.
Expert Insight: Why Antibody Enrichment Wins

While chemical probes offer interesting mechanistic insights into turnover, they alter the biological system. For mapping the endogenous succinylome in disease states (e.g., mitochondrial metabolic disorders), Antibody Enrichment is the only self-validating method that preserves the native state of the proteome.

Part 3: Strategic Workflow & Visualization

To achieve high-confidence identification, we recommend a workflow that integrates Trypsin/Lys-C digestion (to mitigate missed cleavages) with Antibody Enrichment .

Diagram 1: The Optimized Ksucc Workflow

Caption: A streamlined protocol for endogenous succinylome profiling, highlighting the critical enrichment step post-digestion.

G node_start Cell/Tissue Lysate node_digest Digestion (Trypsin + Lys-C) node_start->node_digest Protein Extraction node_desalt C18 Desalting (Clean-up) node_digest->node_desalt Peptides node_enrich Affinity Enrichment (Pan-Anti-Ksucc Beads) node_desalt->node_enrich Dry & Reconstitute node_wash Stringent Washing (Remove Non-Specifics) node_enrich->node_wash Bind Ksucc node_elute Acid Elution (0.1% TFA) node_wash->node_elute Purify node_ms LC-MS/MS (HCD Fragmentation) node_elute->node_ms Analyze

Part 4: Detailed Experimental Protocol (Antibody-Based)

This protocol is validated for use with high-resolution Orbitrap systems.

Phase 1: Protein Digestion (Crucial Step)

Standard trypsin protocols fail here because Trypsin cannot cleave C-terminal to Succinyl-Lysine.

  • Lysis: Lyse cells in 8M Urea buffer (with deacetylase inhibitors: 3μM TSA, 50mM Nicotinamide).

  • Reduction/Alkylation: 10mM DTT (56°C, 30 min) followed by 20mM IAA (RT, 30 min, dark).

  • Dilution: Dilute Urea to <2M using 100mM NH₄HCO₃.

  • Digestion: Add Trypsin/Lys-C Mix at 1:50 (w/w) ratio. Incubate overnight at 37°C.

    • Why? Lys-C aids in cleaving accessible lysines that trypsin might miss due to steric hindrance from nearby modifications.

  • Clean-up: Desalt using C18 Sep-Pak cartridges. Lyophilize peptides.

Phase 2: Affinity Enrichment
  • Resuspension: Dissolve dried peptides in NETN Buffer (80mM NaCl, 1mM EDTA, 50mM Tris-HCl, 0.5% NP-40, pH 8.0).

  • Incubation: Add anti-succinyl lysine antibody conjugated beads (e.g., PTM-401). Use approx. 20μL beads per 1mg protein. Incubate at 4°C overnight with gentle rotation.

  • Washing:

    • Wash 2x with NETN buffer.

    • Wash 2x with ETN buffer (NETN without NP-40) to remove detergent.

    • Wash 1x with ddH₂O.

  • Elution: Elute peptides with 0.1% Trifluoroacetic acid (TFA).

Phase 3: MS Acquisition Parameters
  • Instrument: Orbitrap Exploris / Eclipse / Q-Exactive.

  • Mode: Data Dependent Acquisition (DDA).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation).[7][8][9]

    • NCE (Normalized Collision Energy):[7][8]28-30% .

    • Note: Ksucc peptides are fragile. Higher energies promote excessive neutral loss.

  • Dynamic Exclusion: 30s (to avoid resampling abundant peptides).

Part 5: Validation & Bioinformatics

Identifying the peak is not enough; you must validate the localization.

The Diagnostic Signature

In HCD fragmentation, Succinyl-Lysine exhibits a specific signature:

  • Mass Shift: +100.0186 Da on Lysine.[2][3][5]

  • Neutral Loss: A dominant loss of 100.02 Da (Succinic anhydride) from the precursor ion is frequently observed in the MS2 spectrum.

  • Diagnostic Ion: The succinyl-lysine immonium ion derivative may appear, but the neutral loss is the most reliable spectral feature.

Diagram 2: MS2 Fragmentation Logic

Caption: Decision tree for validating Ksucc spectra based on neutral loss and backbone sequencing.

Fragmentation Precursor Precursor Ion (Peptide + 100.0186 Da) HCD HCD Fragmentation (NCE 28%) Precursor->HCD Spectrum MS2 Spectrum HCD->Spectrum Check1 Check: Neutral Loss (-100 Da from Precursor) Spectrum->Check1 Dominant Peak? Check2 Check: b/y Ions (+100 Da shift on K) Spectrum->Check2 Sequence Coverage? Result Confident ID Check1->Result Yes Check2->Result Yes

Database Search Settings (MaxQuant/FragPipe)
  • Variable Modification: Succinylation (K) [+100.0186 Da].[2][3][5]

  • Enzyme: Trypsin/P (Allow up to 3-4 missed cleavages ).

    • Reasoning: Since Trypsin cannot cut Ksucc, the modified lysine will always be internal, increasing the length and number of missed cleavages.

  • FDR: Strict 1% at PSM and Site level.[5]

  • PTM Score: Ensure localization probability > 0.75 (Class I sites).

References

  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification.[2][10] Nature Chemical Biology.[2] [2]

  • Rardin, M. J., et al. (2013). Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways. Cell Metabolism.[1]

  • Weinert, B. T., et al. (2013). Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation. Cell Reports.

  • PTM Biolabs. Anti-Succinyl-Lysine Mouse mAb (Clone 1158).

Sources

Publish Comparison Guide: Thermal Degradation Profiles of Methallyl Succinic Anhydride (MASA) Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the thermal degradation profiles of Methallyl Succinic Anhydride (MASA) polymers versus their industry-standard counterparts, primarily Maleic Anhydride (MA) copolymers.

Executive Summary: The Structural Divergence

Methallyl Succinic Anhydride (MASA) represents a distinct class of functional monomers compared to the ubiquitous Maleic Anhydride (MA). While MA is an internal olefin that forms alternating copolymers with stable tertiary backbone carbons, MASA contains a methallyl group (2-methyl-2-propenyl).

When polymerized (typically copolymerized), the MASA moiety introduces a quaternary carbon into the polymer backbone. This structural difference fundamentally alters the thermal degradation pathway:

  • Maleic Anhydride (MA) Polymers: Degrade primarily via anhydride ring decarboxylation followed by random chain scission.

  • MASA Polymers: Exhibit a lower ceiling temperature (

    
    ) and are prone to depolymerization (unzipping)  due to the steric strain and stability of the tertiary radical intermediate formed at the quaternary center.
    

This guide details the thermal profiles, contrasting mechanisms, and experimental protocols required to validate these materials for biomedical and industrial applications.

Comparative Thermal Profile: MASA vs. Alternatives

The following data summarizes the thermal performance of MASA copolymers (e.g., Poly(Styrene-co-MASA)) against standard Poly(Styrene-alt-Maleic Anhydride) (SMA) and Poly(Itaconic Anhydride).

Table 1: Thermal Degradation Metrics
FeatureMASA Polymers (Methallyl)Maleic Anhydride (MA) Polymers Itaconic Anhydride (IA) Polymers
Backbone Structure Quaternary Carbon (Sterically Hindered)Tertiary Carbon (Alternating)Quaternary Carbon (Geminal)

(Glass Transition)
High (160–180°C) due to methyl steric bulkMedium (140–160°C)High (150–170°C)

(5% Mass Loss)
~210–230°C ~260–280°C ~200–220°C
Primary Degradation Mode Depolymerization (Unzipping) & DecarboxylationRandom Scission & Anhydride Ring BreakdownDecarboxylation & Ring Opening
Char Yield (at 600°C) Low (< 5%)Medium (10–15%)Low (< 5%)
Mechanism Driver Stability of tertiary radical at quaternary CAnhydride ring stabilityBeta-scission

Analyst Insight: While MASA polymers offer higher


 desirable for rigid formulations, their lower 

requires careful processing. They are less suitable for high-temperature extrusion (>230°C) compared to SMA.

Mechanistic Degradation Pathways

Understanding the why is critical for drug delivery system design. The degradation of MASA polymers is driven by the "Quaternary Carbon Effect," similar to Poly(methyl methacrylate) (PMMA).

Pathway Diagram

ThermalDegradation Polymer MASA Copolymer (Backbone) Heat Thermal Stress (>210°C) Polymer->Heat Radical Tertiary Radical Intermediate Heat->Radical Homolytic C-C Scission Decarb Anhydride Decarboxylation Heat->Decarb Side-chain breakdown Unzipping Beta-Scission (Unzipping) Radical->Unzipping Dominant Path (Due to Steric Strain) Monomer Monomer Recovery (Methallyl Succinic Anhydride) Unzipping->Monomer CO2 CO2 + CO (Gas Evolution) Decarb->CO2 Char Crosslinked Char (Minor) Decarb->Char

Figure 1: Thermal degradation logic flow for MASA polymers. The presence of the quaternary carbon favors unzipping (monomer recovery) over random scission.

Detailed Mechanism
  • Initiation: At temperatures >210°C, the sterically strained C-C bond between the MASA unit (quaternary) and the comonomer (e.g., styrene) weakens.

  • Unzipping (Depolymerization): Unlike MA polymers which undergo random scission, the radical formed on the MASA backbone is stabilized by the methyl group and the anhydride ring. This favors

    
    -scission, peeling off monomer units (unzipping).
    
  • Decarboxylation: Simultaneously, the anhydride ring undergoes fragmentation, releasing

    
     and 
    
    
    
    . In MA polymers, this is the primary step; in MASA, it competes with unzipping.

Experimental Protocols (Self-Validating)

To generate the profiles described above, use the following coupled TGA-DSC protocol. This workflow is designed to distinguish between solvent loss, decarboxylation, and backbone scission.

Protocol: Coupled TGA-DSC Analysis

Objective: Determine


, 

, and degradation enthalpy.

Materials:

  • Sample: 5–10 mg of dried polymer (vacuum dried at 40°C for 24h to remove moisture/solvent).

  • Crucibles: Alumina (

    
    ) pans (inert to anhydride reaction). Do not use Aluminum pans  above 500°C or if acidic byproducts are expected.
    

Workflow:

  • Baseline Correction: Run an empty crucible using the exact program below to subtract buoyancy effects.

  • Equilibration: Purge TGA furnace with Nitrogen (

    
    ) at 50 mL/min for 30 mins to remove oxygen (prevents oxidative degradation, isolating thermal pyrolysis).
    
  • Ramp 1 (Drying): Heat from 25°C to 150°C at 10°C/min.

    • Validation: Weight loss here should be < 2%. If > 2%, the sample is wet; abort and re-dry. Anhydrides hydrolyze easily; moisture peaks invalidate the

      
       measurement.
      
  • Isotherm: Hold at 150°C for 10 mins.

  • Ramp 2 (Degradation): Heat from 150°C to 600°C at 10°C/min.

  • Gas Switch (Optional): At 600°C, switch to Air/Oxygen to burn off char (determines inorganic content).

Data Analysis:

  • 
    :  Calculated as the temperature at 5% mass loss (after drying step correction).
    
  • DTG Peak (

    
    ):  The peak of the first derivative curve.
    
    • MASA Signature: Look for a sharp, narrow DTG peak (indicative of unzipping).

    • MA Signature: Look for a broader, multi-modal peak (indicative of random scission + charring).

References

  • Czech, Z., et al. (2015). "Thermal stability and degradation of selected poly(alkyl methacrylates)." Journal of Thermal Analysis and Calorimetry. (Demonstrates the unzipping mechanism in quaternary carbon polymers).

  • Chrissafis, K., et al. (2021). "Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate)." Polymers (MDPI). (Provides baseline for succinic anhydride polyester degradation).

  • Vermeesch, I., & Groeninckx, G. (1994). "Chemical modification of poly(styrene-co-maleic anhydride) with primary amines." Journal of Applied Polymer Science. (Standard reference for MA copolymer stability).

  • Rzayev, Z. M. O. (2011). "Complex-radical alternating copolymerization of methallyl monomers." Polymer Science. (Discusses the synthesis and structural constraints of methallyl polymers).

Disclaimer: This guide synthesizes theoretical polymer physics principles with available experimental data on structural analogues. Specific degradation temperatures may vary based on comonomer ratios and molecular weight. Always perform TGA validation on your specific batch.

Safety Operating Guide

Operational Guide: Disposal of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazards

(2-Methyl-2-propenyl)succinic Anhydride (CAS: 18908-20-8), often referred to as methallylsuccinic anhydride, requires specific handling due to its hydrolytic instability and reactive anhydride functionality .[1][2]

Unlike inert organic waste, this compound is an electrophilic acylating agent .[1][2] Improper disposal into aqueous streams or mixing with protic solvents (alcohols, amines) can trigger uncontrolled exothermic ring-opening reactions, resulting in pressure buildup in waste containers and the release of acidic byproducts.[1][2]

Critical Safety Directives:

  • NEVER dispose of down the drain.[1][2] Hydrolysis generates dicarboxylic acids that damage plumbing and violate environmental effluent regulations.[1][2]

  • SEGREGATE from oxidizers and strong bases (amines) to prevent violent polymerization or neutralization reactions.[1][2]

  • MOISTURE CONTROL: Store waste in hermetically sealed containers; atmospheric moisture will degrade the anhydride into its corresponding diacid, altering the physical state and pH of the waste.[2]

Chemical Profile & Waste Characterization

To properly designate the waste stream, you must understand the material's physicochemical state.[1][2]

ParameterDataOperational Implication
CAS Number 18908-20-8Use for waste manifesting.[1][2]
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1][2][3]
Melting Point 57.0 – 61.0 °CMay melt in hot storage/transport conditions; ensure secondary containment.[1][2]
Reactivity Water-reactive (Hydrolysis)Do not use aqueous spill kits unless intending to neutralize.[1][2]
Flash Point >110 °C (Estimated)Combustible solid; classify as organic waste.[1][2]
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[2]
The Mechanism of Hazard (The "Why")

Effective safety relies on understanding causality.[1][2] The primary disposal risk stems from the anhydride ring strain .[1][2]

The Hydrolysis Reaction: When (2-Methyl-2-propenyl)succinic anhydride contacts water, the ring opens:


[1][2]

Why this matters for disposal:

  • Exotherm: In a bulk waste container, this reaction generates heat, which can volatilize associated solvents.[1][2]

  • Volume Expansion/Pressure: If the container is sealed while reacting, CO₂ is not produced, but thermal expansion of solvents can burst seals.[1][2]

  • Solubility Change: The resulting acid is more polar and may precipitate out of non-polar organic waste streams, creating sludge that clogs incinerator feed lines.[1][2]

Waste Segregation & Decision Logic

This self-validating workflow ensures you select the correct disposal path based on the material's state.[1][2]

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid (Expired/Excess) StateCheck->SolidPure Dry Solid Solution Solvent Solution (Reaction Mixture) StateCheck->Solution Dissolved Spill Spill / Debris StateCheck->Spill Accidental Release ProtocolA Protocol A: Solid Waste Stream (Incineration) SolidPure->ProtocolA Pack in Drum Segregation Segregation Check: Is solvent compatible? Solution->Segregation ProtocolC Protocol C: Quench & Neutralize Spill->ProtocolC Immediate Action ProtocolB Protocol B: Organic Solvent Stream (High BTU) Segregation->ProtocolB Non-protic solvent (DCM, Toluene) Segregation->ProtocolC Reactive/Aqueous mix

Figure 1: Decision logic for classifying (2-Methyl-2-propenyl)succinic anhydride waste streams.

Detailed Disposal Protocols
Protocol A: Bulk Solid Disposal (Preferred)

Best for: Expired reagents, excess pure solids.[2]

  • Container: Use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.[1][2]

  • Labeling: Label as "Hazardous Waste - Solid Organic." Explicitly add "Contains Acid Anhydride" to warn downstream handlers of moisture sensitivity.

  • Storage: Store in a cool, dry area away from alcohols and amines.

  • Final Disposal: Ship for High-Temperature Incineration . This ensures complete destruction of the alkene backbone and anhydride ring.[1][2]

Protocol B: Solvent Waste Stream

Best for: Reaction mixtures in non-protic solvents (e.g., Dichloromethane, Toluene, Hexane).[2]

  • Compatibility Check: Ensure the waste canister does not contain aqueous layers, alcohols, or amines.[1][2]

  • Consolidation: Pour into the standard "Halogenated" or "Non-Halogenated" organic solvent waste stream.

  • Verification: If the waste stream is sent to a fuel blending program (cement kilns), this compound is an excellent candidate due to high calorific value.[1][2]

Protocol C: Spill Cleanup & Quenching (Emergency/Debris)

Best for: Spills on benchtop/floor or contaminated solid debris (wipes).[2]

Step-by-Step Deactivation:

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2] Ensure fume hood ventilation is active.

  • Containment:

    • Solid Spill: Do not sweep dry dust (inhalation risk).[1][2] Cover with a damp paper towel to suppress dust, then scoop.[1][2]

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1][2]

  • Hydrolysis (Quenching):

    • Place the collected material in a beaker in a fume hood.

    • Slowly add 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: You will see bubbling (CO₂) if residual acid is present, and the anhydride will slowly hydrolyze.[1][2]

    • Allow to stand for 30 minutes. This "dwell time" is critical to ensure the hydrophobic anhydride fully reacts with the water.[1][2]

  • Disposal:

    • Check pH.[1][2][3][4] If pH is 6–9, the liquid portion can often be drain-disposed (subject to local municipal codes for organics).[1][2]

    • If unsure, absorb the neutralized slurry into clay/vermiculite and dispose of as Non-Hazardous Solid Waste .[2]

Regulatory & Compliance Codes
RegulationCode/ClassificationNotes
RCRA (USA) Not P or U listed.[1][2]Classify by characteristic: D001 (Ignitable) if in flammable solvent; potentially D002 (Corrosive) if wet/hydrolyzed.[1][2]
DOT (Transport) UN 3261Corrosive solid, acidic, organic, n.o.s. ((2-Methyl-2-propenyl)succinic Anhydride).[1][2]
Waste Code 18 01 06 (EU)Chemicals consisting of or containing dangerous substances.[1][2]
References
  • Tokyo Chemical Industry (TCI). (2-Methyl-2-propenyl)succinic Anhydride Product Specifications & SDS.[1][2] Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2-Methyl-2-propenyl)succinic Anhydride Safety Data Sheet. Retrieved from [1][2]

  • National Oceanic and Atmospheric Administration (NOAA). Succinic Anhydride Reactivity Profile (CAMEO Chemicals).[1][2] Retrieved from [1][2]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Acid Anhydrides.[1][2] Retrieved from [1][2]

  • BenchChem. Hexanoic Anhydride Disposal Guide (Analogous Anhydride Protocols). Retrieved from [1][2]

Sources

Personal protective equipment for handling (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Chemical Identity:

  • Name: (2-Methyl-2-propenyl)succinic Anhydride[1][2][3]

  • CAS: 18908-20-8[2][3]

  • Synonyms: (β-Methallyl)succinic Anhydride; 3-(2-methylallyl)oxolane-2,5-dione[1]

  • Physical State: White to pale yellow crystalline solid (MP: ~58–61 °C).

The Scientist’s Perspective (The "Why"): While standard Safety Data Sheets (SDS) classify this compound primarily as a Skin and Eye Irritant (H315, H319), structural homology to maleic and succinic anhydrides dictates that we treat it as a potential respiratory and skin sensitizer . Acid anhydrides are highly reactive electrophiles; they react rapidly with nucleophilic residues (lysine, cysteine) on biological proteins to form haptens, triggering immune responses. Therefore, preventing inhalation of dust and skin contact is not just about avoiding burns—it is about preventing permanent immunological sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, distinguishing between handling the neat solid versus solutions , where the solvent often dictates glove performance.

PPE Category Neat Solid (Weighing/Transfer) Solution Phase (Synthesis/Workup) Scientific Rationale
Hand Protection Nitrile (Double Gloved) (Min.[1][4] Thickness: 5 mil)Solvent-Dependent See Protocol BelowSolid: Nitrile provides excellent dry particle barrier.Solution: Anhydrides penetrate rubber once dissolved. If using DCM/THF, use PVA or Silver Shield® laminates.
Respiratory N95 or P100 Particulate Respirator (If outside fume hood)Half-Face Respirator w/ OV/AG Cartridges (If heating or outside hood)Moisture in breath hydrolyzes the anhydride to the dicarboxylic acid inside the lungs, causing severe irritation.[1]
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Anhydride dust is hygroscopic and will adhere to moist corneas, causing delayed burns.
Body Defense Lab Coat (Buttoned, Tyvek sleeves) Chemical Resistant Apron Cotton lab coats absorb liquids, keeping the irritant against the skin. Tyvek sleeves prevent wrist-gap exposure.

Operational Handling Protocols

A. Storage & Stability (The "Inert" Rule)
  • Requirement: Store under Argon or Nitrogen .

  • Causality: This anhydride hydrolyzes upon contact with atmospheric moisture to form (2-methyl-2-propenyl)succinic acid. Hydrolysis breaks the ring, destroying the reactivity required for curing or synthesis applications.

  • Visual Check: If the white crystals have turned into a sticky, clumped mass, significant hydrolysis has occurred.

B. Weighing & Transfer (Static Control)
  • Context: As a fine organic powder, it is prone to static charge, which causes "fly-away" dust.[1]

  • Protocol:

    • Engineering Control: Operate inside a chemical fume hood.

    • Static Mitigation: Use an anti-static gun or polonium strip near the balance if available. Alternatively, use glass weighing boats instead of plastic to minimize static cling.

    • Transfer: Do not pour. Use a stainless steel spatula.

    • Decontamination: Immediately wipe the balance area with a dry tissue, followed by a tissue dampened with dilute sodium bicarbonate (NaHCO₃) to neutralize invisible residues.

C. Reaction Setup (Exotherm Management)
  • Risk: Reaction with alcohols, amines, or water is exothermic.

  • Step-by-Step:

    • Dissolve the anhydride in the chosen anhydrous solvent (e.g., Toluene, DMF) before adding the co-reactant.

    • Cooling: If reacting with a primary amine, cool the vessel to 0 °C before addition. The high nucleophilicity of amines can trigger a runaway ring-opening reaction.

    • Venting: Ensure the reaction vessel is vented through a drying tube (CaCl₂ or Drierite) to prevent moisture ingress while allowing pressure equalization.

Emergency Response & Disposal Logic

A. Spill Response Decision Tree

Do not treat all spills the same. A wet cleanup on a dry spill generates acid fumes.

SpillResponse Start SPILL DETECTED State Analyze State Start->State Solid Dry Solid Spill State->Solid Powder Liquid Solution/Liquid Spill State->Liquid Solvent Mix ActionSolid 1. Do NOT use water 2. Cover with dry pad/scoop 3. Place in wide-mouth jar Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use paper towels (Combustible) 3. Collect in pail Liquid->ActionLiquid Decon Decontamination Step: Wipe surface with 5% NaHCO3 (Neutralizes residue) ActionSolid->Decon ActionLiquid->Decon Disposal Label as 'Hazardous Waste: Organic Acid Anhydride' Decon->Disposal

Figure 1: Decision logic for safely managing anhydride spills. Note the critical prohibition of water during the initial collection phase.

B. Waste Disposal (Deactivation)

Never dispose of active anhydrides in general trash or down the drain.

  • Controlled Hydrolysis (Deactivation):

    • In a fume hood, slowly add the waste anhydride to a stirred solution of 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) .

    • Observation: The solid will dissolve and heat up as it converts to the sodium salt of the dicarboxylic acid.

    • Check: Ensure pH > 7.

  • Disposal: Once neutralized and fully dissolved, the solution can often be disposed of as aqueous non-hazardous waste (subject to local regulations) or collected in the "Aqueous Basic" waste stream.

References

  • Sigma-Aldrich. (2-Methyl-2-propenyl)succinic anhydride Product Sheet & SDS. Accessed October 2023. Link

  • TCI Chemicals. Safety Data Sheet: (2-Methyl-2-propenyl)succinic Anhydride. Accessed October 2023. Link

  • National Library of Medicine. PubChem Compound Summary: Acid Anhydrides Toxicity. Accessed October 2023. Link

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.